Y-33075
Description
Y-39983 is a small molecule drug with a maximum clinical trial phase of I.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[(1R)-1-aminoethyl]-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c1-10(17)11-2-4-12(5-3-11)16(21)20-14-7-9-19-15-13(14)6-8-18-15/h2-10H,17H2,1H3,(H2,18,19,20,21)/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTVBXQAYBIJXRP-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(=O)NC2=C3C=CNC3=NC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)C(=O)NC2=C3C=CNC3=NC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50173718 | |
| Record name | Y-33075 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50173718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
199433-58-4 | |
| Record name | Y-33075 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0199433584 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Y-33075 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50173718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Y-33075 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00ALI1GAY2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
chemical structure and properties of Y-33075
An In-depth Technical Guide to Y-33075
Introduction
This compound, also known by its synonym Y-39983, is a potent and selective small molecule inhibitor of Rho-associated coiled-coil forming protein kinase (ROCK).[1][2][3][4] Developed as a derivative of the earlier ROCK inhibitor Y-27632, this compound exhibits significantly greater potency.[1][4] Its ability to modulate the ROCK signaling pathway has made it a valuable research tool in various fields, including cell biology, neuroscience, and ophthalmology. This document provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental applications of this compound.
Chemical Structure and Physicochemical Properties
This compound is a benzamide derivative with the IUPAC name 4-[(1R)-1-aminoethyl]-N-1H-pyrrolo[2,3-b]pyridin-4-yl-benzamide.[5] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Synonyms | Y-39983, RKI-983, SNJ-1656 | [1][5][6][7] |
| CAS Number | 199433-58-4 | [1][3][5] |
| Molecular Formula | C₁₆H₁₆N₄O | [1][3][5] |
| Molecular Weight | 280.33 g/mol | [1][3][5] |
| Appearance | White to off-white solid | [1] |
| SMILES | O=C(NC1=C2C(NC=C2)=NC=C1)C3=CC=C(--INVALID-LINK--C)C=C3 | [1][5] |
| Solubility | Soluble in DMSO (50 mg/mL); Insoluble in water | [1][8] |
| Storage | Powder: -20°C (3 years), 4°C (2 years). In solvent: -80°C (2 years), -20°C (1 year) | [1] |
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects primarily through the inhibition of the Rho-associated coiled-coil forming protein kinases, ROCK1 and ROCK2.[9] The RhoA-ROCK pathway is a critical regulator of cell shape, motility, and contraction through its effects on the actin cytoskeleton.[9][10] Upon activation by the small GTPase RhoA, ROCK phosphorylates several downstream substrates, most notably Myosin Light Chain (MLC) and the Myosin Phosphatase Target Subunit 1 (MYPT1).[7][11] Phosphorylation of MLC promotes actin-myosin interaction and stress fiber formation, leading to cellular contraction.[10][12] By inhibiting ROCK, this compound prevents these phosphorylation events, resulting in reduced cellular contractility and disassembly of stress fibers.[11]
Quantitative Biological Data
This compound is highly potent against ROCK and shows selectivity over other kinases like Protein Kinase C (PKC) and Calmodulin-dependent protein kinase II (CaMKII).[1][5][13]
Table 1: Kinase Inhibitory Activity
| Target Kinase | IC₅₀ | Reference |
|---|---|---|
| ROCK | 3.6 nM | [1][2][3][13] |
| PKC | 420 nM (0.42 µM) | [1][3][13] |
| CaMKII | 810 nM (0.81 µM) |[1][3][13] |
The functional potency of this compound has been demonstrated in various cellular and tissue-based assays. It is consistently shown to be approximately 10-fold more potent than the related inhibitor, Y-27632.[9][10][14][15]
Table 2: Functional Effects of this compound
| Biological Effect | Model System | Observations | Reference |
|---|---|---|---|
| Inhibition of Cell Contraction | Human (TWNT-4) & Murine Hepatic Stellate Cells (HSCs) | Significantly inhibits contraction at concentrations from 100 nM to 10 µM. ~10-fold more potent than Y-27632. | [9][14][15] |
| Reduction of Intraocular Pressure (IOP) | Rabbits & Monkeys | Topical administration (≥0.01%) significantly lowers IOP. | [1][5] |
| Axonal Regeneration | Rat Retinal Ganglion Cells (RGCs) | Increases the number of regenerating axons at 100 µM. | [1][5] |
| Neurite Extension | Retinal Ganglion Cells (RGCs) | Promotes neurite extension at 10 µM. | [1][2] |
| Neuroprotection | Rat Retinal Explants | Significantly improves RGC survival at 50 µM. | [16] |
| Anti-inflammatory Effects | Rat Retinal Explants | Reduces microglial activation and astrogliosis. | [16] |
| Inhibition of Fibrogenesis | Human & Murine HSCs | Reduces expression of fibrotic markers (e.g., Col1a1). | [14][17] |
| Inhibition of Proliferation | Human & Murine HSCs | Decreases proliferation at concentrations of 100 nM and above. |[12][15] |
Experimental Protocols
Detailed methodologies are crucial for the replication of scientific findings. Below are summaries of key experimental protocols involving this compound.
In Vitro Kinase Assays
Objective: To determine the 50% inhibitory concentration (IC₅₀) of this compound against specific kinases.
-
PKC Kinase Assay Protocol:
-
Reaction Mixture: Prepare a 100 µL reaction mixture in 20 mM MOPS buffer (pH 7.5) containing 10 ng/mL PKC, 1 µM [γ-³²P] ATP, 20 µM PKC substrate, 0.1 mg/mL BSA, 10 mM DTT, 10 mM β-glycerophosphate, 50 µM Na₃VO₄, 2 mM CaCl₂, 20 µg/mL phosphatidyl-l-serine, and 10 mM MgCl₂.[1]
-
Inhibitor Addition: Add various concentrations of this compound to the reaction mixture.
-
Incubation: Incubate at room temperature for 30 minutes.[1]
-
Termination & Measurement: The specific method for termination and measurement of incorporated radioactivity (e.g., phosphocellulose filter binding) is required to quantify kinase activity.[1]
-
-
CaMKII Kinase Assay Protocol:
-
Reaction Mixture: Prepare a 100 µL reaction mixture in 20 mM MOPS buffer (pH 7.5) containing 125 U/mL CaMKII, 1 µM [γ-³²P] ATP, 10 µM calmodulin, 20 µM CaMKII substrate, 0.2 mg/mL BSA, 0.5 mM DTT, 0.1 mM β-glycerophosphate, 50 µM Na₃VO₄, 1 mM CaCl₂, and 5 mM MgCl₂.[1]
-
Inhibitor Addition: Add various concentrations of this compound.
-
Incubation: Incubate at room temperature for 30 minutes.[1]
-
Termination: Stop the reaction by adding 100 µL of 0.7% phosphoric acid.[1]
-
Measurement: Transfer 160 µL to a Multiscreen-PH plate with a phosphocellulose filter. Wash the filter to remove unbound ATP and measure the radioactivity of the substrate-bound ³²P using a liquid scintillation counter.[1][13]
-
Hepatic Stellate Cell (HSC) Functional Assays
The following workflow was used to assess the effects of this compound on primary murine and human immortalized HSCs.[9][14]
-
Cell Culture and Treatment:
-
Primary HSCs from FVB/NJ mice are isolated via a two-step collagenase/pronase perfusion followed by density gradient centrifugation.[9]
-
Cells (primary or the human TWNT-4 line) are culture-activated on plastic dishes.[9][10]
-
Prior to experiments, cells are serum-starved for 24 hours.[9]
-
Cells are then incubated with this compound (or Y-27632 as a comparator) at concentrations ranging from 10 nM to 10 µM for 24 hours.[9][12]
-
-
Contraction Assay:
-
Western Blotting:
-
Cell lysates are prepared in Laemmli buffer, boiled, and separated on an 8-12% PAGE gel.[14]
-
Proteins are transferred to a PVDF membrane.
-
Blots are blocked and incubated overnight with primary antibodies (e.g., for phosphorylated MLC, total MLC, αSMA, Col1a1).[9][14]
-
After incubation with fluorescently-labeled secondary antibodies, signals are detected using a near-infrared scanner.[14]
-
Summary
This compound is a highly potent and selective ROCK inhibitor that serves as a critical tool for investigating cellular processes regulated by the RhoA/ROCK signaling pathway. With an IC₅₀ in the low nanomolar range, it is significantly more potent than its predecessor, Y-27632.[1][14] Its demonstrated efficacy in reducing cell contraction, promoting axonal regeneration, lowering intraocular pressure, and exerting neuroprotective effects underscores its therapeutic potential and its importance in basic and preclinical research.[1][5][12][16] The detailed protocols and quantitative data provided herein offer a valuable resource for researchers and drug development professionals working with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. adooq.com [adooq.com]
- 4. This compound - Nordic Biosite [nordicbiosite.com]
- 5. caymanchem.com [caymanchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. medkoo.com [medkoo.com]
- 8. abmole.com [abmole.com]
- 9. The non-selective Rho-kinase inhibitors Y-27632 and this compound decrease contraction but increase migration in murine and human hepatic stellate cells | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. selleckchem.com [selleckchem.com]
- 12. The non-selective Rho-kinase inhibitors Y-27632 and this compound decrease contraction but increase migration in murine and human hepatic stellate cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. The non-selective Rho-kinase inhibitors Y-27632 and this compound decrease contraction but increase migration in murine and human hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.plos.org [journals.plos.org]
- 16. Evaluation of Rho kinase inhibitor effects on neuroprotection and neuroinflammation in an ex-vivo retinal explant model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The non-selective Rho-kinase inhibitors Y-27632 and this compound decrease contraction but increase migration in murine and human hepatic stellate cells | PLOS One [journals.plos.org]
Y-33075: A Technical Guide to a Potent ROCK2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Y-33075, a potent small molecule inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2). This guide details its mechanism of action, quantitative inhibitory data, and key experimental protocols for its characterization.
Introduction
This compound is a pyridine-based, ATP-competitive inhibitor of ROCK.[1][2] It is structurally related to the well-known pan-ROCK inhibitor Y-27632 but exhibits significantly greater potency.[1][3] The Rho/ROCK signaling pathway is a critical regulator of various cellular processes, including cytoskeletal organization, cell adhesion, motility, and smooth muscle contraction.[4][5] Dysregulation of this pathway is implicated in numerous pathologies, making ROCK an attractive therapeutic target. While many inhibitors target both ROCK isoforms (ROCK1 and ROCK2), there is growing interest in developing isoform-selective inhibitors to achieve more targeted therapeutic effects and potentially reduce side effects. This compound has been described as a selective and potent ROCK inhibitor, with a primary focus on its action against the ROCK2 isoform.[6]
Mechanism of Action: The RhoA/ROCK2 Signaling Pathway
ROCK2 is a primary downstream effector of the small GTPase RhoA. When activated by upstream signals, RhoA (in its GTP-bound state) binds to the coiled-coil region of ROCK2, relieving its autoinhibitory fold and activating the kinase domain.[4] Activated ROCK2 then phosphorylates several downstream substrates, leading to increased actomyosin contractility and cytoskeletal reorganization.
This compound exerts its effect by competitively binding to the ATP-binding pocket of the ROCK2 kinase domain, preventing the phosphorylation of its downstream targets. The key substrates and consequences of ROCK2 activation are depicted in the signaling pathway below.
Caption: The RhoA/ROCK2 signaling pathway and the inhibitory action of this compound.
Quantitative Data and Selectivity Profile
This compound is a highly potent inhibitor of ROCK2. While it is often described as "selective," quantitative data for its inhibitory activity against ROCK1 is not consistently reported in the literature. Its selectivity is often inferred by its significantly higher potency compared to non-selective inhibitors and its lower activity against other related kinases.
| Target | Parameter | Value | Reference(s) |
| ROCK2 | IC₅₀ | 3.6 nM | [1][2][6] |
| ROCK1 | IC₅₀ / Kᵢ | Not Consistently Reported | - |
| Protein Kinase C (PKC) | IC₅₀ | 420 nM | [1][2] |
| Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) | IC₅₀ | 810 nM | [1][2] |
Table 1: In vitro inhibitory activity of this compound against various kinases.
The data demonstrates that this compound is over 100-fold more selective for ROCK2 than for PKC and over 200-fold more selective than for CaMKII.
Experimental Protocols
The following sections detail standardized protocols for evaluating the inhibitory activity and cellular effects of this compound.
In Vitro Kinase Inhibition Assay (IC₅₀ Determination)
This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against ROCK2 using a luminescence-based assay that measures ATP consumption.
Caption: Workflow for determining the IC₅₀ of this compound in an in vitro kinase assay.
Methodology:
-
Reagents and Materials:
-
Recombinant human ROCK2 (catalytic domain)
-
Kinase substrate (e.g., Myelin Basic Protein (MBP) or a specific peptide substrate like S6Ktide)
-
Kinase assay buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 μM DTT)
-
ATP solution
-
This compound stock solution in DMSO
-
Luminescence-based kinase assay kit (e.g., Kinase-Glo® Max)
-
White, opaque 96- or 384-well microplates
-
Multichannel pipette and microplate reader with luminescence detection
-
-
Procedure:
-
Prepare a serial dilution of this compound in kinase assay buffer, typically ranging from 1 µM to 0.01 nM. Include a DMSO-only control (vehicle).
-
In each well of the microplate, add 5 µL of the diluted this compound or vehicle control.
-
Prepare a master mix containing the kinase assay buffer, ROCK2 enzyme, and substrate.
-
Add 10 µL of the enzyme/substrate mix to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution (final concentration typically 10-50 µM).
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and measure the remaining ATP by adding 25 µL of the Kinase-Glo® reagent to each well.
-
Incubate for an additional 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a microplate reader.
-
Data Analysis: Convert raw luminescence units (RLU) to percent inhibition relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition). Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
-
Western Blot Analysis of Myosin Light Chain (MLC) Phosphorylation
This protocol assesses the intracellular activity of this compound by measuring the phosphorylation status of a key downstream ROCK2 substrate, Myosin Light Chain 2 (MLC2), at Serine 19.
Methodology:
-
Cell Culture and Treatment:
-
Plate a suitable cell line (e.g., human umbilical vein endothelial cells (HUVECs) or A7r5 vascular smooth muscle cells) in 6-well plates and grow to 80-90% confluency.
-
Starve the cells in serum-free media for 4-6 hours to reduce basal ROCK activity.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1 nM to 1 µM) or DMSO vehicle for 1 hour.
-
Stimulate the cells with a known ROCK activator (e.g., lysophosphatidic acid (LPA) at 10 µM or Calpeptin at 50 µM) for 15-30 minutes to induce MLC phosphorylation.
-
-
Protein Extraction:
-
Aspirate the media and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells directly in the well by adding 150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto a 12% SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-MLC2 (Ser19) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 7.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the signal using a digital imager.
-
Analysis: Strip the membrane and re-probe for total MLC2 and a loading control (e.g., GAPDH or β-actin) to normalize the phospho-MLC2 signal. Quantify band intensities using image analysis software.
-
Cellular Assays
This assay measures the ability of this compound to inhibit cell-mediated contraction of a 3D collagen matrix, a functional readout of cytoskeletal tension.[5]
Methodology:
-
Prepare a collagen gel solution on ice (e.g., Type I rat tail collagen) and neutralize it according to the manufacturer's protocol.
-
Resuspend cells (e.g., hepatic stellate cells or fibroblasts) in serum-free media and mix them with the collagen solution.
-
Dispense the cell-collagen suspension into a 24-well plate and allow it to polymerize at 37°C for 1 hour.
-
After polymerization, gently detach the gels from the sides of the well using a pipette tip.
-
Add media containing different concentrations of this compound or vehicle control to each well.
-
Incubate for 24-48 hours. Contraction is observed as a decrease in the diameter of the collagen gel.
-
Image the wells at various time points and measure the area of the gel using image analysis software. Calculate the percentage of contraction relative to the initial gel area.
This assay assesses the effect of this compound on collective cell migration.
Methodology:
-
Grow cells to a confluent monolayer in a 12-well plate.
-
Create a uniform "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh media containing different concentrations of this compound or vehicle control.
-
Place the plate in a live-cell imaging system or a standard incubator.
-
Acquire images of the scratch at time 0 and at regular intervals (e.g., every 4-8 hours) for up to 24-48 hours.
-
Measure the area of the wound at each time point and calculate the rate of wound closure (% of area filled) for each condition. Note that ROCK inhibition can paradoxically increase migration in some cell types.[5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The non-selective Rho-kinase inhibitors Y-27632 and this compound decrease contraction but increase migration in murine and human hepatic stellate cells | PLOS One [journals.plos.org]
- 4. Rho Kinase (ROCK) Activity Assay, 96-Well [cellbiolabs.com]
- 5. journals.plos.org [journals.plos.org]
- 6. caymanchem.com [caymanchem.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the RhoA/ROCK Signaling Pathway and the Inhibitor Y-33075
This technical guide provides a comprehensive overview of the Ras homolog gene family, member A (RhoA)/Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathway, a critical regulator of fundamental cellular processes. It details the pathway's mechanism, its physiological and pathological roles, and introduces this compound, a potent and selective ROCK inhibitor. This document includes quantitative data, detailed experimental protocols, and pathway visualizations to serve as a valuable resource for research and drug development.
The RhoA/ROCK Signaling Pathway: Core Mechanism and Function
The RhoA/ROCK signaling pathway is a vital signal transduction cascade that plays a pivotal role in regulating the actin cytoskeleton.[1] This regulation is central to a multitude of cellular functions, including cell shape, adhesion, migration, proliferation, and apoptosis.[2]
Activation and Regulation:
RhoA is a small GTPase that functions as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state.[3] The activation is catalyzed by Guanine nucleotide exchange factors (GEFs), which promote the release of GDP, allowing GTP to bind.[2][4] Conversely, GTPase-activating proteins (GAPs) stimulate the hydrolysis of GTP to GDP, returning RhoA to its inactive state.[4]
Once activated, GTP-bound RhoA translocates to the cell membrane and interacts with its downstream effectors, the most prominent of which are the ROCKs.[5][6] There are two highly homologous isoforms, ROCK1 and ROCK2, which are serine/threonine kinases.[7][8] While both are widely expressed, ROCK2 is the major isoform regulating vascular contractility.[3]
Downstream Effectors and Cellular Outcomes:
Activated ROCK phosphorylates a variety of downstream substrates, leading to the modulation of the actin cytoskeleton and other cellular events.[1][9]
-
Actomyosin Contractility: ROCK enhances cellular contractility through a dual-action mechanism. It directly phosphorylates the Myosin Light Chain (MLC), which increases myosin II ATPase activity.[10] Simultaneously, it phosphorylates and inactivates the Myosin Light Chain Phosphatase (MLCP), leading to an overall increase in phosphorylated MLC and promoting the interaction between actin and myosin.[6][9][10] This results in the formation of stress fibers and focal adhesions.[11][10]
-
Actin Filament Stabilization: ROCK phosphorylates and activates LIM kinase (LIMK).[9] Activated LIMK, in turn, phosphorylates and inactivates cofilin, a protein that normally promotes the depolymerization of actin filaments.[6][9] This inactivation of cofilin leads to the stabilization and accumulation of F-actin.[10]
-
Microtubule and Neuronal Signaling: ROCK also influences microtubule dynamics by phosphorylating proteins such as collapsin response mediator protein 2 (CRMP2), MAP2, and Tau, which can inhibit microtubule assembly and axonal growth.[1][9]
Dysregulation of the RhoA/ROCK pathway is implicated in a wide range of diseases, including hypertension, cancer metastasis, glaucoma, osteoarthritis, and neurological disorders.[8][9] This makes the pathway a compelling target for therapeutic intervention.
This compound: A Potent ROCK Inhibitor
This compound (also known as Y-39983) is a selective and potent inhibitor of Rho-associated kinase (ROCK).[12][13][14] It is a derivative of Y-27632, another widely used ROCK inhibitor, but demonstrates significantly greater potency.[12][13][14] Its ability to effectively block the RhoA/ROCK pathway makes it a valuable tool for studying the pathway's functions and a potential therapeutic agent for various disorders.
Quantitative Data
Table 1: Inhibitory Potency and Selectivity of this compound
This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against ROCK and other kinases, demonstrating its potency and selectivity. For comparison, data for the related compound Y-27632 is also included.
| Compound | Target Kinase | IC50 | Reference |
| This compound | ROCK2 | 3.6 nM | [12][13][15] |
| PKC | 0.42 µM (420 nM) | [12][15] | |
| CaMKII | 0.81 µM (810 nM) | [12][15] | |
| Y-27632 | ROCK | - | - |
| PKC | 9.0 µM | [12] | |
| CaMKII | 26 µM | [12] |
Data indicates that this compound is substantially more potent against ROCK than against PKC and CaMKII, highlighting its selectivity.[12][15]
Table 2: In Vitro and In Vivo Effects of this compound
This table outlines the functional effects of this compound observed in various experimental models.
| Experimental Model | Concentration / Dose | Observed Effect | Reference |
| Rabbit Ciliary Artery Contraction | 1 µM | Inhibition of histamine-evoked contraction. | [12][13] |
| Retinal Ganglion Cells (RGCs) Axonal Regeneration | 10 µM | Promoted neurite extension. | [12][13] |
| Rat Optic Nerve Crush Model | 100 µM | Increased regenerating axons of RGCs. | [12] |
| Rabbit & Monkey Ocular Models | ≥0.01% (Topical) | Significantly lowered intraocular pressure (IOP). | [12][15] |
| Human & Murine Hepatic Stellate Cells | 10 nM - 10 µM | Reduced cell contraction, fibrogenesis, and proliferation. | [16][17] |
| Ex-Vivo Retinal Explant Model | 50 µM | Significantly increased RGC survival and reduced microglial inflammatory response. | [18] |
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (Adapted for ROCK)
This protocol describes a method to determine the IC50 value of an inhibitor like this compound against ROCK kinase.
-
Reaction Setup: Prepare a reaction buffer (e.g., 20 mM MOPS, pH 7.5, containing BSA, DTT, and MgCl2).
-
Component Preparation:
-
Kinase: Dilute purified recombinant ROCK protein to the desired concentration (e.g., 100-200 U/mL).
-
Substrate: Prepare a solution of a specific ROCK substrate (e.g., a synthetic peptide or Myosin Phosphatase Targeting Subunit 1, MYPT1).
-
ATP: Prepare a solution of [γ-³²P] ATP.
-
Inhibitor: Perform serial dilutions of this compound to create a range of concentrations to be tested.
-
-
Kinase Reaction:
-
In a microplate, combine the reaction buffer, ROCK substrate, and varying concentrations of this compound (or vehicle control).
-
Add the ROCK enzyme to each well to initiate the reaction.
-
Incubate at room temperature for a specified time (e.g., 30 minutes).
-
Add [γ-³²P] ATP to the mixture to allow for phosphorylation of the substrate.
-
-
Termination and Measurement:
-
Terminate the reaction by adding a stop solution, such as 0.7% phosphoric acid.[12]
-
Transfer a portion of the mixture to a phosphocellulose filter plate. The positively charged filter will bind the radiolabeled phosphorylated substrate.[12]
-
Wash the plate multiple times to remove unincorporated [γ-³²P] ATP.
-
Measure the radioactivity on the filter using a scintillation counter.
-
-
Data Analysis:
-
Plot the measured radioactivity against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the ROCK kinase activity.
-
Protocol 2: Collagen Gel Contraction Assay
This cell-based assay measures the effect of ROCK inhibitors on the contractile ability of cells, such as hepatic stellate cells (HSCs).[16][19]
-
Cell Preparation: Culture primary HSCs or a human HSC line (e.g., TWNT-4) until they are activated.[16][17]
-
Gel Preparation:
-
Prepare a solution of type I collagen on ice.
-
Neutralize the collagen solution with NaOH and mix with a concentrated cell culture medium.
-
Harvest and resuspend the activated HSCs in a serum-free medium.
-
Mix the cell suspension with the neutralized collagen solution to achieve a final cell density (e.g., 5x10⁵ cells/mL).
-
-
Gel Polymerization:
-
Dispense the cell-collagen mixture into wells of a 24-well plate.
-
Incubate at 37°C for 1 hour to allow the collagen to polymerize into a solid gel.
-
-
Treatment and Detachment:
-
After polymerization, add culture medium containing various concentrations of this compound (e.g., 10 nM to 10 µM) or vehicle control to each well.[16]
-
Using a sterile pipette tip, gently detach the gels from the sides of the wells to allow for free-floating contraction.
-
-
Measurement and Analysis:
-
At the end of the incubation, photograph each well.
-
Measure the area of the collagen gel using image analysis software (e.g., ImageJ).
-
Calculate the percentage of contraction relative to the initial area of the well. Compare the contraction in this compound-treated groups to the vehicle control. A decrease in gel area indicates cell contraction.
Conclusion
The RhoA/ROCK signaling pathway is a fundamental regulator of cell mechanics and behavior, with its dysregulation contributing to numerous pathological conditions. This compound has emerged as a highly potent and selective ROCK inhibitor, demonstrating significant efficacy in a variety of preclinical models. Its ability to modulate cell contraction, promote neuronal regeneration, and reduce intraocular pressure underscores the therapeutic potential of targeting the ROCK pathway. The data and protocols provided in this guide serve as a comprehensive resource for scientists and researchers aiming to further investigate the roles of RhoA/ROCK signaling and explore the pharmacological applications of inhibitors like this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of the Rho-Kinase/ROCK Signaling Pathway on Cytoskeleton Components [mdpi.com]
- 3. New insights into RhoA/Rho-kinase signaling: a key regulator of vascular contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Type-specific Signaling Function of RhoA GTPase: Lessons from Mouse Gene Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. revespcardiol.org [revespcardiol.org]
- 7. RhoA/ROCK pathway: implication in osteoarthritis and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The RhoA-ROCK pathway in the regulation of T and B cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What Is the Role of the Rho-ROCK Pathway in Neurologic Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rho-associated protein kinase - Wikipedia [en.wikipedia.org]
- 11. Rho kinase signaling and cardiac physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. This compound - Nordic Biosite [nordicbiosite.com]
- 15. caymanchem.com [caymanchem.com]
- 16. The non-selective Rho-kinase inhibitors Y-27632 and this compound decrease contraction but increase migration in murine and human hepatic stellate cells | PLOS One [journals.plos.org]
- 17. researchgate.net [researchgate.net]
- 18. Evaluation of Rho kinase inhibitor effects on neuroprotection and neuroinflammation in an ex-vivo retinal explant model - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The non-selective Rho-kinase inhibitors Y-27632 and this compound decrease contraction but increase migration in murine and human hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Downstream Targets of ROCK Inhibited by Y-33075
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the downstream molecular targets of Rho-associated coiled-coil forming protein kinase (ROCK) that are affected by the potent and selective inhibitor, Y-33075. It includes quantitative data on its inhibitory effects, detailed experimental protocols for assessing target engagement, and visualizations of the relevant signaling pathways.
Introduction to ROCK and the Inhibitor this compound
Rho-associated coiled-coil forming protein kinase (ROCK) is a serine/threonine kinase that serves as a critical downstream effector of the small GTPase RhoA.[1] The RhoA/ROCK signaling pathway is a central regulator of various cellular functions, including cytoskeletal organization, cell adhesion, motility, proliferation, and smooth muscle contraction.[2] ROCK exists in two isoforms, ROCK1 and ROCK2, which share a high degree of homology.[3] Dysregulation of the ROCK signaling pathway is implicated in numerous pathologies, making it a prime target for therapeutic intervention.
This compound is a potent, selective, and cell-permeable small molecule inhibitor of ROCK.[4] It is an analog of the more widely known ROCK inhibitor, Y-27632, but demonstrates significantly higher potency.[1][5] this compound exerts its effect by competing with ATP for binding to the kinase domain of ROCK, thereby preventing the phosphorylation of its downstream substrates.[6]
Core Downstream Targets and the Impact of this compound Inhibition
Inhibition of ROCK by this compound leads to a cascade of downstream effects, primarily by preventing the phosphorylation of key substrate proteins that regulate the actin cytoskeleton and cellular contractility.
Myosin Light Chain (MLC) and Cellular Contraction
The most well-characterized downstream effect of ROCK inhibition is the reduction of smooth muscle and non-muscle cell contraction.[7] ROCK promotes contraction through two primary mechanisms:
-
Direct Phosphorylation of Myosin Light Chain (MLC): While MLC is primarily phosphorylated by Ca2+/calmodulin-dependent myosin light chain kinase (MLCK), ROCK can also directly phosphorylate MLC at Serine-19, promoting actomyosin cross-bridge cycling and contraction.[8][9]
-
Inhibition of Myosin Light Chain Phosphatase (MLCP): ROCK phosphorylates the myosin-binding subunit of MLCP, known as MYPT1, at Thr853.[5] This phosphorylation inhibits MLCP activity, leading to a net increase in the phosphorylated state of MLC and sustained contraction.[5][9]
This compound, by inhibiting ROCK, prevents both the direct phosphorylation of MLC and the inhibitory phosphorylation of MYPT1.[5] This leads to increased MLCP activity and a significant reduction in overall MLC phosphorylation, resulting in decreased stress fiber formation and inhibition of cellular contraction.[1][5] In studies using hepatic stellate cells (HSCs), this compound was shown to reduce phosphorylated MLC (p-MLC) levels at concentrations as low as 10 nM.[2][10]
LIM Kinase (LIMK) and Cofilin: Regulators of Actin Dynamics
ROCK phosphorylates and activates LIM kinase 1 (LIMK1) and LIMK2.[11][12] Activated LIMK, in turn, phosphorylates the actin-depolymerizing factor cofilin at Serine-3.[13][14] Phosphorylation inactivates cofilin, preventing it from severing and depolymerizing filamentous actin (F-actin).[15] This leads to the accumulation and stabilization of actin stress fibers.
By inhibiting ROCK, this compound prevents the activation of LIMK.[12] This results in reduced cofilin phosphorylation, thereby maintaining cofilin in its active state.[12] Active cofilin promotes the disassembly of F-actin, leading to a reduction in stress fibers and influencing cell protrusion and migration.[12][16]
Moesin: Linking Actin to the Plasma Membrane
Moesin, a member of the Ezrin-Radixin-Moesin (ERM) protein family, functions as a cross-linker between the actin cytoskeleton and the plasma membrane. ROCK activates Moesin by phosphorylating it at a conserved threonine residue (Thr558). This activation is crucial for maintaining cell shape, adhesion, and motility. Inhibition of ROCK by this compound has been demonstrated to decrease the levels of phosphorylated Moesin (p-Moesin) in both human and murine hepatic stellate cells.[10]
Quantitative Data: Inhibitory Profile of this compound
The potency and selectivity of this compound have been quantified in various assays. It exhibits high potency for ROCK2 and selectivity over other kinases like PKC and CaMKII.[4][17]
| Target Kinase | IC50 Value (nM) | Source |
| ROCK2 | 3.6 | [4][17] |
| PKC | 420 | [4][17] |
| CaMKII | 810 | [4][17] |
| Table 1: In vitro kinase inhibitory activity of this compound. |
In cellular assays, this compound consistently demonstrates effects at nanomolar to low micromolar concentrations and is approximately 10-fold more potent than the related inhibitor Y-27632.[5][10]
| Cellular Process / Marker | Cell Type | Effective Concentration of this compound | Observed Effect | Source |
| Contraction | Human TWNT-4 HSCs | 100 nM - 10 µM | Significant Inhibition | [10] |
| p-MLC Levels | Human TWNT-4 HSCs | ≥ 10 nM | Reduction | [2][10] |
| p-Moesin Levels | Murine FVB/NJ HSCs | 10 µM | Significant Reduction | [10] |
| Proliferation | Human TWNT-4 HSCs | 100 nM - 10 µM | Significant Decrease | [2][10] |
| αSMA Expression | Human TWNT-4 HSCs | 10 µM | Significant Decrease | [6][10] |
| Collagen 1a1 Expression | Human TWNT-4 HSCs | 100 nM - 10 µM | Reduction | [10] |
| Table 2: Cellular effects of this compound in Hepatic Stellate Cells (HSCs). |
Signaling Pathway Visualizations
The following diagrams illustrate the core ROCK signaling pathways and the point of intervention for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.plos.org [journals.plos.org]
- 3. Evaluation of Rho kinase inhibitor effects on neuroprotection and neuroinflammation in an ex-vivo retinal explant model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. The non-selective Rho-kinase inhibitors Y-27632 and this compound decrease contraction but increase migration in murine and human hepatic stellate cells | PLOS One [journals.plos.org]
- 7. Effects of Rho-kinase inhibition on myosin light chain phosphorylation and obstruction-induced detrusor overactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Myosin Regulatory Light Chain Diphosphorylation Slows Relaxation of Arterial Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Myosin light chain kinase activation and calcium sensitization in smooth muscle in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The non-selective Rho-kinase inhibitors Y-27632 and this compound decrease contraction but increase migration in murine and human hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Specific activation of LIM kinase 2 via phosphorylation of threonine 505 by ROCK, a Rho-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Organized migration of epithelial cells requires control of adhesion and protrusion through Rho kinase effectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cofilin Phosphorylation by Protein Kinase Testicular Protein Kinase 1 and Its Role in Integrin-mediated Actin Reorganization and Focal Adhesion Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. oncotarget.com [oncotarget.com]
- 15. Instantaneous inactivation of cofilin reveals its function of F-actin disassembly in lamellipodia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. caymanchem.com [caymanchem.com]
Y-33075: A Technical Guide to its Regulation of Cellular Functions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Y-33075, a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK), has emerged as a critical tool in dissecting the multifaceted roles of the Rho/ROCK signaling pathway in a diverse range of cellular processes. This technical guide provides an in-depth overview of the cellular functions regulated by this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways. The information compiled herein is intended to support researchers, scientists, and drug development professionals in leveraging this compound for advancing our understanding of cell biology and exploring its therapeutic potential.
Core Mechanism of Action: ROCK Inhibition
This compound is a derivative of Y-27632 and acts as a highly selective inhibitor of ROCK.[1][2][3][4] The primary mechanism of action involves the inhibition of the RhoA-ROCK pathway, which is a central regulator of the actin cytoskeleton.[5][6] By inhibiting ROCK, this compound prevents the phosphorylation of downstream targets, most notably the myosin light chain (MLC), thereby impeding stress fiber formation and cell contraction.[6][7]
Kinase Selectivity and Potency
This compound exhibits significantly greater potency for ROCK compared to other kinases, though it also shows some inhibitory activity against Protein Kinase C (PKC) and Calcium/calmodulin-dependent protein kinase II (CaMKII) at higher concentrations.[1][8]
| Kinase | This compound IC₅₀ | Y-27632 IC₅₀ |
| ROCK | 3.6 nM [1][2][3][4] | 82-236 times less potent than this compound[1][8] |
| PKC | 0.42 µM [1][8] | 9.0 µM[1][8] |
| CaMKII | 0.81 µM [1][8] | 26 µM[1][8] |
Regulation of Cellular Functions
Neuronal Functions: Neurite Outgrowth and Axonal Regeneration
This compound has demonstrated significant effects on neuronal cells, particularly in promoting neurite extension and axonal regeneration.
-
Neurite Outgrowth: In retinal ganglion cells (RGCs), treatment with 10 µM this compound leads to the extension of neurites.[1][2][8]
-
Axonal Regeneration: In a cat model of optic nerve damage, this compound at concentrations of 10 µM and 100 µM increased axonal regeneration at the crush site.[9] Furthermore, a 100 µM concentration of this compound was shown to increase the number of regenerating axons of RGCs in rats.[8]
Ocular Functions: Intraocular Pressure and Vascular Contraction
A primary area of investigation for this compound has been in ophthalmology, where it has shown efficacy in reducing intraocular pressure (IOP).
-
Intraocular Pressure Reduction: Topical administration of this compound at concentrations of ≥0.01% in rabbits and 0.05% in monkeys significantly lowered IOP.[1][8][9]
-
Vascular Contraction: this compound at a concentration of 1 µM inhibits the histamine-evoked contraction of rabbit ciliary artery segments in Ca²⁺-free solutions.[1][2][8] However, it does not affect the increase in intracellular calcium concentration induced by a high-potassium solution.[1][2][8]
Hepatic Stellate Cell (HSC) Functions: Contraction, Fibrogenesis, Proliferation, and Migration
In the context of liver fibrosis, this compound has been shown to modulate the activity of hepatic stellate cells (HSCs), the primary cell type responsible for scar tissue formation in the liver.
-
Contraction: this compound dose-dependently reduces the contraction of activated human (TWNT-4) and primary mouse HSCs.[5][7] Significant inhibition in TWNT-4 cells was observed at concentrations ranging from 100 nM to 10 µM.[5] In primary mouse HSCs, significant contraction inhibition was seen at 1 µM and 10 µM.[5]
-
Fibrogenesis: this compound reduces the expression of the pro-fibrotic marker Collagen Type I Alpha 1 Chain (Col1a1) in both human and mouse HSCs.[7] In TWNT-4 cells, this compound reduced Col1a1 expression across all tested concentrations in a dose-dependent manner.[7] In primary mouse HSCs, a significant reduction in Col1a1 mRNA was observed at 1 µM.[7] It also decreases the expression of α-smooth muscle actin (αSMA), a marker of HSC activation.[7]
-
Proliferation: The proliferation of both human and mouse HSCs is significantly reduced by this compound.[5][6]
-
Migration: Interestingly, this compound has a dual effect on HSC migration. At 1 µM, it increased migration in TWNT-4 cells at 4, 8, and 24 hours.[7] However, at a higher concentration of 10 µM, it significantly decreased migration after 24 hours.[7]
| Cellular Function in HSCs | Cell Type | This compound Concentration | Observed Effect |
| Contraction | Human (TWNT-4) | 100 nM - 10 µM | Significant dose-dependent reduction[5] |
| Primary Mouse (FVB/NJ) | 1 µM, 10 µM | Significant reduction[5] | |
| Fibrogenesis (Col1a1 expression) | Human (TWNT-4) | Dose-dependent | Reduction[7] |
| Primary Mouse (FVB/NJ) | 1 µM | Significant mRNA reduction[7] | |
| Fibrogenesis (αSMA expression) | Human (TWNT-4) | 10 µM | Significant decrease[7] |
| Primary Mouse (FVB/NJ) | 10 µM | Decrease[7] | |
| Proliferation | Human & Mouse | Not specified | Significant reduction[5][6] |
| Migration | Human (TWNT-4) | 1 µM | Increased migration[7] |
| Human (TWNT-4) | 10 µM | Decreased migration (after 24h)[7] |
Neuroprotection and Neuroinflammation
This compound exhibits potent neuroprotective and anti-inflammatory effects, particularly in the context of retinal health.
-
Retinal Ganglion Cell (RGC) Survival: In an ex-vivo retinal explant model, 50 µM this compound significantly increased RGC survival.[10]
-
Anti-inflammatory Effects: this compound treatment led to a reduced number of activated microglial cells (Iba1+/CD68+) and limited astrogliosis.[10] Flow cytometry analysis confirmed lower numbers of CD11b+, CD68+, and CD11b+/CD68+ cells.[10] RNA-seq analysis revealed that this compound inhibited the expression of M1 microglial markers (Tnfα, Il-1β, Nos2) and other genes involved in apoptosis, ferroptosis, and inflammasome formation.[10]
Autoimmune Disease Models
In a mouse model of chronic relapsing experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, this compound was found to inhibit demyelination and reduce the incidence of relapse episodes.[9]
Experimental Protocols
Kinase Inhibition Assay (General Protocol)
-
Objective: To determine the IC₅₀ of this compound for a specific kinase.
-
Procedure:
-
Prepare a reaction mixture containing the target kinase (e.g., ROCK, PKC, CaMKII), a suitable substrate (e.g., CaMK II substrate), and [γ-³²P] ATP in a buffer solution (e.g., 20 mM MOPS, pH 7.5).[1]
-
Add varying concentrations of this compound to the reaction mixture.
-
Incubate the mixture at room temperature for a defined period (e.g., 30 minutes).[1]
-
Terminate the reaction by adding a stop solution (e.g., 0.7% phosphoric acid).[1]
-
Transfer a portion of the mixture to a phosphocellulose filter plate to capture the radiolabeled substrate.[1]
-
Wash the filter plate to remove unincorporated [γ-³²P] ATP.
-
Measure the radioactivity on the filter using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each this compound concentration and determine the IC₅₀ value.
-
Hepatic Stellate Cell Contraction Assay
-
Objective: To assess the effect of this compound on the contractility of HSCs.
-
Procedure:
-
Culture-activate primary isolated mouse HSCs or an immortalized human HSC line (e.g., TWNT-4).[5][7]
-
Prepare 3D collagen matrices.
-
Embed the activated HSCs within the collagen matrices.
-
Incubate the matrices with varying concentrations of this compound (e.g., 10 nM to 10 µM) for 24 hours.[5][7]
-
Measure the diameter or area of the collagen gels at the beginning and end of the incubation period.
-
Calculate the percentage of gel contraction and compare the treated groups to the untreated control.
-
Wound-Healing Migration Assay
-
Objective: To evaluate the effect of this compound on HSC migration.
-
Procedure:
-
Grow HSCs to a confluent monolayer in a culture plate.
-
Create a "wound" or scratch in the cell monolayer using a sterile pipette tip.
-
Wash the cells to remove detached cells.
-
Add culture medium containing different concentrations of this compound (e.g., 100 nM, 1 µM, 10 µM).[7]
-
Capture images of the wound at different time points (e.g., 0, 4, 8, and 24 hours).[7]
-
Measure the width or area of the wound at each time point.
-
Calculate the rate of wound closure to determine the effect on cell migration.
-
Retinal Ganglion Cell Survival Assay (ex-vivo)
-
Objective: To determine the neuroprotective effect of this compound on RGCs.
-
Procedure:
-
Establish rat retinal explants following optic nerve axotomy.[10]
-
Treat the explants with this compound (e.g., 50 µM) or a vehicle control.[10]
-
After a defined period (e.g., 4 days ex-vivo), fix and process the retinal explants for immunofluorescence.[10]
-
Stain the explants with a specific marker for RGCs (e.g., Brn3a).[10]
-
Quantify the number of surviving RGCs using fluorescence microscopy.
-
Compare the number of surviving RGCs in the this compound-treated group to the control group.
-
Signaling Pathways and Experimental Workflows
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Nordic Biosite [nordicbiosite.com]
- 4. selleckchem.com [selleckchem.com]
- 5. The non-selective Rho-kinase inhibitors Y-27632 and this compound decrease contraction but increase migration in murine and human hepatic stellate cells | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. The non-selective Rho-kinase inhibitors Y-27632 and this compound decrease contraction but increase migration in murine and human hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Evaluation of Rho kinase inhibitor effects on neuroprotection and neuroinflammation in an ex-vivo retinal explant model - PMC [pmc.ncbi.nlm.nih.gov]
Y-33075: A Technical Guide to its Effects on Actin Cytoskeleton Dynamics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Y-33075, a potent and selective inhibitor of Rho-associated coiled-coil forming kinase (ROCK). It details the compound's mechanism of action, its profound effects on the dynamics of the actin cytoskeleton, and the resulting impact on various cellular processes. This document synthesizes quantitative data, outlines detailed experimental protocols, and provides visual representations of key signaling pathways and workflows to facilitate a comprehensive understanding for research and drug development applications.
Core Mechanism of Action: Inhibition of the RhoA/ROCK Pathway
This compound exerts its effects by targeting ROCK, a critical downstream effector of the small GTPase RhoA.[1][2] The RhoA/ROCK pathway is a central regulator of actin cytoskeleton organization and cellular contractility.[1][3]
Signaling Cascade Overview:
-
Activation of RhoA: Upstream signals, often from G-protein coupled receptors (GPCRs), activate RhoA through Guanine Exchange Factors (GEFs).[1]
-
ROCK Activation: Activated RhoA-GTP binds to and activates ROCK (both ROCK I and ROCK II isoforms).[1][4]
-
Downstream Phosphorylation: ROCK phosphorylates multiple substrates that directly influence the actin cytoskeleton. Key substrates include:
-
Myosin Light Chain (MLC): ROCK directly phosphorylates MLC and inhibits Myosin Light Chain Phosphatase (MLCP), leading to an increase in phosphorylated MLC (p-MLC).[1][3] This enhances the motor activity of myosin II, promoting its binding to actin filaments to generate contractile force, which is essential for the formation of stress fibers and focal adhesions.[3]
-
LIM Kinase (LIMK): ROCK phosphorylates and activates LIMK.[2][3] Activated LIMK then phosphorylates and inactivates cofilin, an actin-depolymerizing factor.[2] This action stabilizes existing actin filaments and prevents their disassembly.[3]
-
-
This compound Intervention: this compound, as a direct inhibitor of ROCK, blocks these phosphorylation events. This leads to decreased p-MLC levels and increased cofilin activity, resulting in reduced actomyosin contractility and increased actin filament turnover.[1][2][3]
References
- 1. The non-selective Rho-kinase inhibitors Y-27632 and this compound decrease contraction but increase migration in murine and human hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signaling from Rho to the actin cytoskeleton through protein kinases ROCK and LIM-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The non-selective Rho-kinase inhibitors Y-27632 and this compound decrease contraction but increase migration in murine and human hepatic stellate cells | PLOS One [journals.plos.org]
Preliminary Studies of Y-33075 in Neuroscience: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary research on Y-33075, a potent Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor, within the field of neuroscience. The information presented herein is synthesized from foundational studies, with a focus on its neuroprotective and anti-inflammatory properties. This document is intended to serve as a resource for researchers and professionals in drug development, offering quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental workflows.
Core Findings and Data Presentation
Preliminary studies have demonstrated the significant neuroprotective potential of this compound, particularly in the context of retinal ganglion cell (RGC) survival. In an ex-vivo model of retinal explants, this compound was shown to be highly effective in preventing RGC death and mitigating neuroinflammatory responses.[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings from these initial studies, highlighting the efficacy of this compound in neuroprotection and reduction of microglial activation.
Table 1: Neuroprotective Effect of this compound on Retinal Ganglion Cell (RGC) Survival
| Treatment Group | Concentration | Mean RGCs/field (± SEM) | P-value vs. Control |
| Control (Solvent) | - | 392.4 ± 22.23 | - |
| This compound | 50 µM | 592.5 ± 23.86 | < 0.0001 |
| Y-27632 | 500 µM | No significant effect | - |
| H-1152 | 100 µM | No significant effect | - |
| Data derived from an ex-vivo rat retinal explant model after four days of culture. RGCs were identified by Brn3a+ staining.[1] |
Table 2: Effect of this compound on Microglial Activation Markers
| Marker | Treatment Group | Outcome |
| CD11b+ cells | This compound (50 µM) | Lower cell numbers confirmed by flow cytometry |
| CD68+ cells | This compound (50 µM) | Lower cell numbers confirmed by flow cytometry |
| CD11b+/CD68+ cells | This compound (50 µM) | Lower cell numbers confirmed by flow cytometry |
| Iba1+/CD68+ cells | This compound (50 µM) | Reduced number observed via immunohistology |
| Data from an ex-vivo rat retinal explant model.[1] |
Table 3: Gene Expression Modulation by this compound in Retinal Explants
| Gene Category | Specific Genes | Regulation by this compound (50 µM) |
| M1 Microglial Markers | Tnfα, Il-1β, Nos2 | Inhibited expression |
| Glial Markers | Gfap, Itgam, Cd68 | Inhibited expression |
| Cellular Processes | Apoptosis, Ferroptosis, Inflammasome formation, Complement activation, TLR pathway activation | Reduced |
| Gene Expression | P2rx7, Gpr84 | Reduced |
| RGC-specific markers | - | Upregulated |
| Neurofilament formation | - | Upregulated |
| Neurotransmitter regulators | - | Upregulated |
| Findings from RNA-sequencing analysis of rat retinal explants.[1] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the preliminary studies of this compound. These protocols are based on established techniques in the field and are intended to provide a framework for replication and further investigation.
Retinal Ganglion Cell (RGC) Survival Assay
Objective: To quantify the neuroprotective effect of this compound on RGCs in an ex-vivo retinal explant model.
Methodology:
-
Retinal Explant Culture:
-
Rat retinal explants are prepared and cultured with the optic nerve axotomized.
-
Explants are treated with this compound (50 µM), other ROCK inhibitors (e.g., Y-27632, H-1152), or a vehicle control.[1]
-
Cultures are maintained for a period of four days.
-
-
Immunofluorescence Staining for Brn3a:
-
Following culture, retinal explants are fixed in 4% paraformaldehyde.
-
Tissues are permeabilized with a solution of 0.5% Triton X-100 in phosphate-buffered saline (PBS).
-
Blocking is performed to prevent non-specific antibody binding.
-
Incubation with a primary antibody specific for Brn3a, a marker for RGCs, is carried out overnight at 4°C.[2][3]
-
After washing in PBS, a fluorescently-labeled secondary antibody is applied for 1-2 hours at room temperature.
-
Retinal whole mounts are prepared for imaging.[2]
-
-
Quantification:
-
Images of the stained retinas are captured using a fluorescence microscope.
-
The number of Brn3a-positive cells per field is counted to determine RGC survival.
-
Microglial Activation Analysis
Objective: To assess the effect of this compound on microglial activation in retinal explants.
Methodology:
-
Flow Cytometry:
-
Retinal explants are dissociated into single-cell suspensions.
-
Cells are incubated with fluorescently-conjugated antibodies against microglial activation markers, specifically CD11b and CD68.[1]
-
A viability dye is used to exclude dead cells from the analysis.
-
The stained cells are analyzed using a flow cytometer to quantify the populations of CD11b+, CD68+, and double-positive cells.
-
-
Immunohistochemistry:
-
Retinal explants are processed for cryosectioning.
-
Sections are stained with antibodies against Iba1 (a general microglia/macrophage marker) and CD68 (a marker for phagocytic microglia).[1]
-
Confocal microscopy is used to visualize and quantify the number of Iba1+/CD68+ cells.
-
RNA-Sequencing (RNA-seq) Analysis
Objective: To investigate the transcriptomic changes induced by this compound in retinal explants.
Methodology:
-
RNA Extraction:
-
Total RNA is isolated from this compound-treated and control retinal explants using a suitable method such as TRIzol extraction.[4]
-
-
Library Preparation and Sequencing:
-
The quality and integrity of the extracted RNA are assessed.
-
Ribosomal RNA (rRNA) is depleted to enrich for messenger RNA (mRNA).
-
The mRNA is fragmented, and cDNA is synthesized.
-
Sequencing adapters are ligated to the cDNA fragments to create a sequencing library.
-
The prepared libraries are sequenced using a high-throughput sequencing platform.[5]
-
-
Data Analysis:
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway targeted by this compound and the general experimental workflows described in this guide.
Caption: The RhoA/ROCK signaling pathway in neuronal injury and its inhibition by this compound.
Caption: Experimental and preclinical workflow for the evaluation of this compound.
References
- 1. Evaluation of Rho kinase inhibitor effects on neuroprotection and neuroinflammation in an ex-vivo retinal explant model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Repeat Brn3a Immunolabeling Rescues Faded Staining and Improves Detection of Retinal Ganglion Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Brn3a as a marker of retinal ganglion cells: qualitative and quantitative time course studies in naive and optic nerve-injured retinas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RNA-seq analysis reveals differentially expressed inflammatory chemokines in a rat retinal degeneration model induced by sodium iodate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubcompare.ai [pubcompare.ai]
- 6. An optimized protocol for retina single-cell RNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]
Y-33075: A Potent Rho-Kinase Inhibitor in Cancer Biology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Y-33075, a potent and selective small molecule inhibitor of Rho-associated coiled-coil forming protein kinase (ROCK), has emerged as a valuable tool for investigating the intricate roles of the Rho/ROCK signaling pathway in cancer biology. This pathway is a critical regulator of the actin cytoskeleton and is implicated in a wide array of cellular processes that are often dysregulated in cancer, including cell proliferation, survival, migration, and invasion. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, effects on cancer-related cellular processes, and detailed experimental protocols for its use in research.
Core Mechanism of Action: Inhibition of the Rho/ROCK Signaling Pathway
This compound exerts its biological effects through the competitive inhibition of ROCK1 and ROCK2 isoforms, with a reported in vitro IC50 of 3.6 nM.[1][2][3] The Rho/ROCK signaling cascade is a key downstream effector of the small GTPase RhoA. Upon activation by upstream signals, RhoA-GTP binds to and activates ROCK, which in turn phosphorylates a host of downstream substrates to modulate cellular function.
The primary mechanism by which ROCK influences the actin cytoskeleton is through the phosphorylation of Myosin Light Chain (MLC) and the inhibition of Myosin Phosphatase through the phosphorylation of its targeting subunit, MYPT1. This leads to increased actomyosin contractility, stress fiber formation, and focal adhesion maturation, all of which are crucial for cell motility and invasion. ROCK also phosphorylates and activates LIM kinase (LIMK), which in turn phosphorylates and inactivates cofilin, an actin-depolymerizing factor. This results in the stabilization of actin filaments.
By inhibiting ROCK, this compound effectively decouples RhoA activation from these downstream events, leading to a reduction in actomyosin contractility and a disassembly of stress fibers and focal adhesions.
Effects of this compound on Cancer-Related Cellular Processes
While comprehensive studies on this compound across a wide range of cancer cell lines are limited, research on ROCK inhibitors, including this compound, in relevant cell models provides significant insights into its potential anti-cancer activities.
Proliferation
ROCK signaling has been implicated in cell cycle progression and proliferation. This compound has been shown to significantly decrease the proliferation of human and murine hepatic stellate cells (HSCs) at concentrations ranging from 100 nM to 10 µM.[1][4] This anti-proliferative effect is often associated with an accumulation of cells in the G0/G1 phase of the cell cycle. The effect on cancer cell proliferation can be cell-type dependent and should be empirically determined.
Apoptosis
The role of ROCK signaling in apoptosis is complex and can be either pro- or anti-apoptotic depending on the cellular context.[5] While some studies show that ROCK inhibition can induce apoptosis in certain cancer cell lines, others report a pro-survival effect.[6][7] Therefore, the impact of this compound on apoptosis in cancer cells requires specific investigation for each cancer type.
Migration and Invasion
Given the central role of the ROCK pathway in regulating the cytoskeleton, cell motility is a key process affected by this compound. Inhibition of ROCK is generally expected to decrease cancer cell migration and invasion by disrupting the formation of stress fibers and focal adhesions necessary for cell movement. However, some studies have reported an unexpected increase in migration in certain cell types upon ROCK inhibition, highlighting the complexity of cytoskeletal regulation.[4]
Quantitative Data Summary
The following tables summarize the quantitative data available for this compound and other relevant ROCK inhibitors.
Table 1: In Vitro Potency of this compound
| Target | IC50 (nM) | Source |
| ROCK | 3.6 | [1][2][3] |
| PKC | 420 | [3] |
| CaMKII | 810 | [3] |
Table 2: Effects of this compound on Cellular Processes in Hepatic Stellate Cells
| Cell Line | Process | Concentration | Effect | Source |
| TWNT-4 (human HSC) | Contraction | 100 nM - 10 µM | Significant Inhibition | [1][4] |
| TWNT-4 (human HSC) | Proliferation | 100 nM - 10 µM | Significant Decrease | [1][4] |
| TWNT-4 (human HSC) | αSMA Expression | 1 µM - 10 µM | Decrease | [4] |
| FVB/NJ (murine HSC) | Contraction | 1 µM - 10 µM | Significant Inhibition | [4] |
| FVB/NJ (murine HSC) | Proliferation | 100 nM - 10 µM | Significant Decrease | [4] |
| FVB/NJ (murine HSC) | αSMA Expression | 10 µM | Decrease | [4] |
Note: Data on specific cancer cell lines for this compound is limited. The data from HSCs, which share some characteristics with cancer-associated fibroblasts, provides a strong starting point for dose-response studies in cancer cells.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the effects of this compound in cancer biology research.
Cell Proliferation Assay (BrdU Assay)
This assay measures the incorporation of Bromodeoxyuridine (BrdU), a synthetic analog of thymidine, into newly synthesized DNA of proliferating cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
BrdU Labeling and Detection Kit (e.g., from Roche or Millipore)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 10 nM to 10 µM) or vehicle control (DMSO) for 24-72 hours.
-
Add BrdU labeling solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the labeling medium and fix the cells.
-
Add the anti-BrdU-POD antibody and incubate.
-
Wash the wells and add the substrate solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of proliferation relative to the vehicle control.
Western Blot Analysis for Signaling Pathway Components
This technique is used to detect and quantify specific proteins in a cell lysate, allowing for the assessment of changes in protein expression and phosphorylation states of key signaling molecules in the Rho/ROCK pathway.
Materials:
-
Cancer cell lysates (treated with this compound or vehicle)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-MLC, anti-MLC, anti-p-MYPT1, anti-MYPT1, anti-p-LIMK, anti-LIMK, anti-p-Cofilin, anti-Cofilin, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse cells and determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and add ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH).
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay is a straightforward method to study directional cell migration in vitro.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well or 12-well plates
-
Pipette tip or specialized scratch tool
-
Microscope with a camera
Procedure:
-
Seed cells in a plate to create a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer with a sterile pipette tip.
-
Wash with PBS to remove dislodged cells.
-
Add fresh medium containing different concentrations of this compound or vehicle control.
-
Capture images of the scratch at time 0 and at regular intervals (e.g., 6, 12, 24 hours).
-
Measure the width of the scratch at different points for each time point and condition.
-
Calculate the percentage of wound closure over time.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound or vehicle control for the desired time.
-
Harvest both adherent and floating cells.
-
Wash cells with cold PBS.
-
Resuspend cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.
-
Analyze the cells by flow cytometry.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Necrotic cells: Annexin V-negative, PI-positive
-
Conclusion
This compound is a powerful research tool for dissecting the roles of the Rho/ROCK signaling pathway in cancer. Its high potency and selectivity make it a valuable compound for in vitro and potentially in vivo studies. While the direct anti-cancer effects of this compound are still being fully elucidated, the foundational knowledge of ROCK signaling in cancer provides a strong rationale for its investigation as a potential therapeutic target. The experimental protocols provided in this guide offer a starting point for researchers to explore the multifaceted effects of this compound in various cancer models. Further research is warranted to establish the efficacy of this compound in specific cancer types and to explore its potential in combination with other anti-cancer agents.
References
- 1. journals.plos.org [journals.plos.org]
- 2. The non-selective Rho-kinase inhibitors Y-27632 and this compound decrease contraction but increase migration in murine and human hepatic stellate cells | PLOS One [journals.plos.org]
- 3. preclinical-to-clinical-utility-of-rock-inhibitors-in-cancer - Ask this paper | Bohrium [bohrium.com]
- 4. The non-selective Rho-kinase inhibitors Y-27632 and this compound decrease contraction but increase migration in murine and human hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cell lines ic50: Topics by Science.gov [science.gov]
- 6. Novel Insights into the Roles of Rho Kinase in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
Methodological & Application
Application Notes and Protocols for Y-33075 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Y-33075 is a potent and selective inhibitor of Rho-associated protein kinase (ROCK), demonstrating greater potency than the more commonly referenced ROCK inhibitor, Y-27632.[1][2] These application notes provide an overview of this compound and detailed protocols for its use in cell culture experiments.
Mechanism of Action
This compound exerts its effects by inhibiting the Rho-associated protein kinase (ROCK).[1][3] The RhoA-ROCK signaling pathway is a critical regulator of the actin cytoskeleton, and its inhibition by this compound leads to downstream effects on cell contraction, proliferation, migration, and fibrosis.[1][3][4] Specifically, ROCK inhibition blocks the phosphorylation of Myosin Light Chain (MLC), which is essential for stress fiber assembly and cellular contraction.[1][3]
Signaling Pathway
The diagram below illustrates the RhoA-ROCK signaling pathway and the point of inhibition by this compound.
Caption: The RhoA-ROCK signaling pathway and inhibition by this compound.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound in various cell culture-based assays.
Table 1: Inhibitory Concentrations of this compound
| Target | IC50 | Cell Line/System | Reference |
| ROCK | 3.6 nM | In vitro kinase assay | [2] |
| PKC | 0.42 µM | In vitro kinase assay | [2] |
| CaMKII | 0.81 µM | In vitro kinase assay | [2] |
Table 2: Effects of this compound on Hepatic Stellate Cells (HSCs)
| Assay | Cell Line | Concentration Range | Incubation Time | Effect | Reference |
| Contraction | Human TWNT-4 | 100 nM - 10 µM | 24 hours | Significant dose-dependent reduction | [3] |
| Contraction | Primary Mouse FVB/NJ | 1 µM - 10 µM | 24 hours | Significant reduction | [4] |
| Proliferation (BrdU) | Human TWNT-4 | 100 nM - 10 µM | 24 hours | Significant decrease | [3] |
| Proliferation (BrdU) | Primary Mouse FVB/NJ | 100 nM - 10 µM | 24 hours | Significant reduction | [3] |
| Fibrosis (Col1a1 expression) | Human TWNT-4 | 10 nM - 10 µM | 24 hours | Dose-dependent reduction | [4] |
| Migration (Wound Healing) | Human TWNT-4 | 1 µM | 4, 8, 24 hours | Increased migration | [4] |
| Migration (Wound Healing) | Primary Mouse FVB/NJ | 100 nM - 10 µM | 4, 8, 24 hours | Increased migration | [4] |
Experimental Protocols
Protocol 1: Cell Proliferation Assessment using BrdU Assay
This protocol details the steps to assess the effect of this compound on the proliferation of hepatic stellate cells.
Caption: Workflow for assessing cell proliferation with this compound.
Materials:
-
This compound (stock solution in DMSO)
-
Hepatic Stellate Cell line (e.g., TWNT-4) or primary HSCs
-
Complete cell culture medium
-
96-well tissue culture plates
-
BrdU Cell Proliferation Assay Kit
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a series of this compound dilutions in complete culture medium from your stock solution. A typical concentration range to test is 10 nM, 100 nM, 1 µM, and 10 µM.[3] Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.
-
Carefully remove the medium from the wells.
-
Add 100 µL of the respective this compound dilutions or vehicle control to the wells.
-
Incubate for 24 hours at 37°C and 5% CO₂.[3]
-
-
BrdU Labeling and Detection:
-
Follow the manufacturer's instructions for the BrdU assay kit.
-
Typically, this involves adding BrdU labeling solution to each well and incubating for an additional 2-4 hours.
-
After incubation, remove the labeling medium, fix the cells, and denature the DNA.
-
Add the anti-BrdU-POD antibody and incubate.
-
Wash the wells and add the substrate solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Protocol 2: Western Blotting for Phospho-Myosin Light Chain (pMLC)
This protocol describes the detection of changes in MLC phosphorylation following this compound treatment.
Materials:
-
This compound
-
TWNT-4 cells or other suitable cell line
-
12-well tissue culture plates
-
Laemmli protein sample buffer with DTT
-
SDS-PAGE gels and blotting apparatus
-
PVDF membrane
-
Primary antibodies: anti-phospho-MLC, anti-MLC, and a loading control (e.g., anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Cell Lysis:
-
After incubation, aspirate the medium and wash the cells with ice-cold PBS.
-
Lyse the cells by adding 50 µL of 1x Laemmli protein sample buffer with DTT directly to each well.[4]
-
Scrape the cell lysate and transfer it to a microcentrifuge tube.
-
-
Sample Preparation and Western Blotting:
-
Boil the lysates for 10 minutes at 100°C.[4]
-
Load the samples onto an 8-12% SDS-PAGE gel and perform electrophoresis.[4]
-
Transfer the proteins to a PVDF membrane.[4]
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against pMLC, total MLC, and a loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the pMLC signal to the total MLC signal to determine the change in phosphorylation.
-
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The non-selective Rho-kinase inhibitors Y-27632 and this compound decrease contraction but increase migration in murine and human hepatic stellate cells | PLOS One [journals.plos.org]
- 4. The non-selective Rho-kinase inhibitors Y-27632 and this compound decrease contraction but increase migration in murine and human hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Neuronal Growth: Optimal Concentration of Y-33075 for Neurite Outgrowth
Application Notes and Protocols for Researchers
Introduction
Y-33075, also known as Y-39983, is a potent and selective inhibitor of Rho-associated coiled-coil forming protein kinase (ROCK).[1][2] The ROCK signaling pathway plays a crucial role in regulating neuronal morphology, and its inhibition has emerged as a promising strategy to promote neurite outgrowth and axonal regeneration, particularly in the context of central nervous system (CNS) injury and neurodegenerative diseases. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on determining and utilizing the optimal concentration of this compound to stimulate neurite extension in neuronal cultures.
Mechanism of Action: The ROCK Signaling Pathway
The RhoA/ROCK pathway is a key negative regulator of neurite outgrowth. Activation of this pathway leads to the phosphorylation of downstream targets such as LIM kinase (LIMK) and Myosin Light Chain (MLC), resulting in actin cytoskeleton contraction and growth cone collapse. This compound, by inhibiting ROCK, prevents these downstream phosphorylation events, leading to a cellular environment conducive to actin polymerization, growth cone stabilization, and ultimately, neurite elongation and regeneration.
Caption: The RhoA/ROCK signaling pathway and the inhibitory action of this compound.
Optimal Concentration of this compound for Neurite Outgrowth
The optimal concentration of this compound for promoting neurite outgrowth can vary depending on the neuronal cell type and culture conditions. However, a general effective range has been established through various in vitro and in vivo studies.
Summary of Effective Concentrations:
| Cell/Tissue Type | Effective Concentration Range | Optimal Concentration | Observed Effect |
| Cultured Retinal Pieces | 3-10 µM | 3-10 µM | Greatest number of neurites.[1] |
| Rat Retinal Ganglion Cells (in vitro) | 10 µM | 10 µM | Extended neurites.[3] |
| Rat Retinal Ganglion Cells (in vivo) | 10-100 µM | - | Dose-dependent increase in regenerating axons.[3] |
| Retinal Explants | 50 µM | 50 µM | Significant improvement in RGC survival and promotion of neurite formation.[4] |
Based on the available data, a starting concentration of 10 µM is recommended for most in vitro neuronal cultures. A dose-response experiment ranging from 1 µM to 50 µM is advised to determine the optimal concentration for a specific cell type and experimental setup. It is important to note that higher concentrations of some ROCK inhibitors have been shown to negatively impact cell survival and neurite outgrowth.
Experimental Protocols
The following are generalized protocols for assessing the effect of this compound on neurite outgrowth in primary neuronal cultures.
Protocol 1: Neurite Outgrowth Assay in Dissociated Retinal Ganglion Cell (RGC) Culture
This protocol is adapted from methods for culturing and assessing neurite outgrowth in primary RGCs.
Materials:
-
This compound hydrochloride (solubilized in sterile DMSO or water)
-
Primary RGCs isolated from rats
-
Neuronal culture medium (e.g., Neurobasal medium supplemented with B-27, L-glutamine, and growth factors)
-
Culture plates/slides pre-coated with an appropriate substrate (e.g., Poly-D-Lysine and Laminin)
-
Anti-β-III tubulin antibody (or other neuron-specific marker)
-
Fluorescently labeled secondary antibody
-
Fluorescence microscope and image analysis software
Procedure:
-
Cell Plating: Plate dissociated primary RGCs onto pre-coated culture wells at a suitable density.
-
This compound Treatment: After allowing the cells to adhere for a few hours or overnight, replace the culture medium with fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) and a vehicle control (DMSO or water).
-
Incubation: Culture the cells for 24-72 hours in a humidified incubator at 37°C and 5% CO2.
-
Immunocytochemistry:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1-0.25% Triton X-100 in PBS.
-
Block with a suitable blocking buffer (e.g., 5% goat serum in PBS).
-
Incubate with a primary antibody against a neuronal marker (e.g., anti-β-III tubulin).
-
Incubate with a fluorescently labeled secondary antibody.
-
Mount coverslips with a mounting medium containing a nuclear stain (e.g., DAPI).
-
-
Image Acquisition and Analysis:
-
Capture images using a fluorescence microscope.
-
Quantify neurite outgrowth using image analysis software. Common parameters include:
-
Percentage of neurite-bearing cells.
-
Average neurite length per neuron.
-
Number of primary neurites per neuron.
-
Total neurite length per neuron.
-
-
Caption: Experimental workflow for assessing this compound's effect on neurite outgrowth.
Protocol 2: Neurite Outgrowth Assay in Retinal Explant Culture
This protocol is suitable for studying neurite extension from a piece of retinal tissue.
Materials:
-
This compound hydrochloride
-
Retinal tissue from rats
-
Culture medium
-
Culture inserts or dishes
-
Dissection tools
-
Microscope for imaging
Procedure:
-
Explant Preparation: Dissect retinas and cut them into small pieces (explants).
-
Explant Culture: Place the retinal explants onto a suitable culture surface.
-
This compound Treatment: Add culture medium containing different concentrations of this compound and a vehicle control.
-
Incubation: Culture the explants for several days (e.g., 3-7 days).
-
Analysis:
-
Monitor neurite outgrowth from the explants daily using a phase-contrast or bright-field microscope.
-
At the end of the experiment, fix and stain the explants as described in Protocol 1 to visualize neurites.
-
Quantify the number and length of neurites extending from the edge of the explant.
-
Conclusion
This compound is a valuable tool for promoting neurite outgrowth in a research setting. The optimal concentration for achieving maximal effect with minimal toxicity is generally in the range of 3-50 µM , with 10 µM serving as an excellent starting point for most neuronal cultures. The provided protocols offer a framework for researchers to systematically evaluate the efficacy of this compound in their specific experimental models, contributing to the advancement of strategies for neuronal repair and regeneration.
References
- 1. A novel ROCK inhibitor, Y-39983, promotes regeneration of crushed axons of retinal ganglion cells into the optic nerve of adult cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Effects of Y-39983, a selective Rho-associated protein kinase inhibitor, on blood flow in optic nerve head in rabbits and axonal regeneration of retinal ganglion cells in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of Rho kinase inhibitor effects on neuroprotection and neuroinflammation in an ex-vivo retinal explant model - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of Y-33075 Stock Solution in DMSO: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation of a stock solution of Y-33075, a potent and selective ROCK inhibitor, using dimethyl sulfoxide (DMSO) as the solvent. Adherence to this protocol is crucial for ensuring the accuracy and reproducibility of experimental results.
Introduction
This compound is a small molecule inhibitor of Rho-associated protein kinase (ROCK), demonstrating high potency and selectivity.[1][2][3] Accurate preparation of stock solutions is the first critical step in any experiment involving this compound. This note provides a standardized procedure for dissolving this compound in DMSO to achieve a desired concentration.
Quantitative Data Summary
For ease of reference, the key quantitative data for this compound and its stock solution are summarized in the table below.
| Parameter | Value | Reference |
| Molecular Weight | 280.32 g/mol | [1][2] |
| Solubility in DMSO | 50 mg/mL | [1] |
| Recommended Stock Concentration | 10 mM - 50 mM | General laboratory practice |
| Storage of Solid Compound | -20°C for up to 3 years; 4°C for up to 2 years | [1] |
| Storage of DMSO Stock Solution | -80°C for up to 6 months; -20°C for up to 1 month | [1] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent dilutions to working concentrations for in vitro and in vivo experiments.
Materials:
-
This compound powder
-
Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Equilibrate Reagents: Allow the vial of this compound powder and the DMSO to reach room temperature before opening to prevent condensation.
-
Weigh this compound: Tare a sterile microcentrifuge tube on the analytical balance. Carefully weigh out 2.80 mg of this compound powder into the tube.
-
Calculation: To prepare a 10 mM solution, the required mass is calculated using the formula: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol ) Mass (mg) = 10 mmol/L x 1 mL x 280.32 g/mol = 2.8032 mg
-
-
Add DMSO: Using a calibrated micropipette, add 1 mL of DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolve the Compound: Close the tube tightly and vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
Aliquot for Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.
-
Label and Store: Clearly label each aliquot with the compound name (this compound), concentration (10 mM), solvent (DMSO), and date of preparation. Store the aliquots at -20°C or -80°C for long-term storage.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the signaling pathway of ROCK and the experimental workflow for preparing the this compound stock solution.
Caption: ROCK Signaling Pathway Inhibition by this compound.
Caption: Workflow for this compound Stock Solution Preparation.
References
Application Notes and Protocols for In Vivo Administration of Y-33075 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Y-33075, a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK), has emerged as a valuable research tool for investigating the therapeutic potential of ROCK inhibition in various disease models. This compound is the active metabolite of Y-39983. This document provides detailed application notes and protocols for the in vivo administration of this compound in mouse models of Experimental Autoimmune Encephalomyelitis (EAE) and ocular hypertension, as well as comprehensive in vitro data on its effects on primary mouse hepatic stellate cells, relevant to liver fibrosis research.
Mechanism of Action: The RhoA/ROCK Signaling Pathway
This compound exerts its effects by inhibiting the activity of ROCK1 and ROCK2, key downstream effectors of the small GTPase RhoA. The RhoA/ROCK pathway plays a crucial role in regulating various cellular processes, including stress fiber formation, smooth muscle contraction, cell adhesion, and motility. In pathological conditions, aberrant ROCK signaling can contribute to disease progression. This compound, by competitively binding to the ATP-binding site of ROCK, prevents the phosphorylation of its downstream substrates, such as Myosin Light Chain (MLC), leading to the modulation of these cellular functions.
Caption: The RhoA/ROCK signaling pathway and the inhibitory action of this compound.
Application 1: Systemic Administration in a Mouse Model of Experimental Autoimmune Encephalomyelitis (EAE)
This compound (administered as its prodrug Y-39983) has been shown to significantly suppress the clinical symptoms of EAE in mice, a model for multiple sclerosis, and prevent disease relapse.[1][2] The therapeutic effect is associated with the inhibition of demyelination.[1][2]
Experimental Protocol: EAE Induction and Y-39983 Administration
This protocol is based on the study by Gao et al. (2013).[1]
Caption: Experimental workflow for Y-39983 administration in a mouse EAE model.
Materials:
-
Female SJL/L mice
-
Proteolipid protein (PLP) peptide 139-151
-
Complete Freund's Adjuvant (CFA) supplemented with Mycobacterium tuberculosis H37Ra
-
Y-39983 (prodrug of this compound)
-
Sterile saline
-
Syringes and needles for subcutaneous and intraperitoneal injections
Procedure:
-
EAE Induction:
-
Induce EAE in female SJL/L mice by subcutaneous injection of PLP peptide 139-151 emulsified in CFA.
-
-
Treatment Protocol:
-
Monitoring and Evaluation:
-
Monitor the mice daily for clinical signs of EAE and score the disease severity.
-
At the end of the treatment period (e.g., during the first recovery period, typically 30-36 days post-immunization), euthanize the mice.[1]
-
Collect brain and spinal cord tissues for analysis of demyelination (e.g., by Western blotting for myelin proteins, solochrome cyanine staining, and electron microscopy) and axonal damage.[1][2]
-
Quantitative Data: Effects of Y-39983 on EAE
| Parameter | Control EAE Mice | Y-39983-Treated EAE Mice | Reference |
| Incidence of Relapse | 46.67% | 37.5% | [1] |
| Complete Recovery Ratio | 0% | 25% | [1] |
Application 2: Topical Administration for Ocular Hypertension in Mouse Models
Topical administration of this compound (as Y-39983) has been shown to effectively reduce intraocular pressure (IOP) in animal models, suggesting its potential as a therapeutic agent for glaucoma.[3][4] The IOP-lowering effect is attributed to an increase in the conventional outflow facility.[4]
Experimental Protocol: Topical Ocular Administration
Caption: Experimental workflow for topical Y-39983 administration in a mouse ocular hypertension model.
Materials:
-
Mouse model of ocular hypertension (e.g., DBA/2J mice)
-
Y-39983 ophthalmic solution (e.g., 0.01% to 0.1% in a suitable vehicle)
-
Vehicle control solution
-
Micropipette for topical administration
-
Tonometer for measuring IOP in mice
Procedure:
-
Animal Model:
-
Use a suitable mouse model of ocular hypertension, such as the DBA/2J strain, which spontaneously develops elevated IOP.[5]
-
-
Topical Administration:
-
IOP Measurement:
-
Measure IOP at baseline and at various time points after administration (e.g., 1, 2, 3, 5, and 7 hours) using a rebound tonometer.[4]
-
-
Long-term Studies and Endpoint Analysis:
Quantitative Data: Effects of Topical Y-39983 on Ocular Parameters (in Rabbits and Monkeys)
| Parameter | Vehicle Control | 0.05% Y-39983 | Reference |
| Rabbit Model | |||
| Increase in Conventional Outflow | - | 65.5% | [4] |
| Maximum IOP Reduction (at 0.1%) | - | 13.2 ± 0.6 mm Hg | [4] |
| Monkey Model | |||
| Maximum IOP Reduction | - | 2.5 ± 0.8 mm Hg | [4] |
Application 3: In Vitro Studies on Primary Mouse Hepatic Stellate Cells (Relevant to Liver Fibrosis)
While a specific in vivo administration protocol for this compound in a mouse model of liver fibrosis is not yet well-established in the literature, extensive in vitro studies have demonstrated its potent anti-fibrotic effects on primary mouse hepatic stellate cells (HSCs), the key cell type driving liver fibrosis.
Experimental Protocol: In Vitro Treatment of Primary Mouse HSCs
The following is a summary of the methods used by Bachtler et al. (2023) to study the effects of this compound on cultured primary mouse HSCs.[6][7]
Materials:
-
Primary hepatic stellate cells isolated from FVB/NJ mice
-
Culture medium (e.g., DMEM)
-
This compound
-
Reagents for various assays (e.g., collagen gel contraction, BrdU proliferation, wound healing migration, Western blot, qPCR)
Procedure:
-
HSC Isolation and Culture:
-
Isolate primary HSCs from the livers of FVB/NJ mice.
-
Culture-activate the HSCs by plating them on uncoated plastic dishes.
-
-
This compound Treatment:
-
Treat the activated HSCs with varying concentrations of this compound (e.g., 10 nM to 10 µM) for 24 hours.
-
-
Functional Assays:
-
Contraction: Measure the ability of HSCs to contract a 3D collagen gel.
-
Proliferation: Assess cell proliferation using a BrdU assay.
-
Migration: Evaluate cell migration using a wound-healing assay.
-
Fibrosis Markers: Analyze the expression of pro-fibrotic genes (e.g., Col1a1, Tgfβ) by qPCR and proteins (e.g., Collagen I, α-SMA) by Western blot.
-
Quantitative Data: In Vitro Effects of this compound on Primary Mouse Hepatic Stellate Cells
Table 1: Effect of this compound on HSC Contraction [6][7]
| This compound Concentration | % Contraction Reduction (vs. Control) |
| 100 nM | Tendency towards reduction |
| 1 µM | Significant reduction |
| 10 µM | Significant reduction |
Table 2: Effect of this compound on HSC Proliferation [6][7]
| This compound Concentration | Proliferation |
| 100 nM | Reduced |
| 1 µM | Reduced |
| 10 µM | Reduced |
Table 3: Effect of this compound on HSC Migration (Wound Closure) [6][7]
| This compound Concentration | % Wound Closure (vs. Control) |
| 100 nM | Increased |
| 1 µM | Increased |
| 10 µM | Increased |
Table 4: Effect of this compound on Fibrosis Marker Expression [6][7]
| Marker | This compound Concentration | Effect |
| Col1a1 mRNA | 1 µM | Significant reduction |
| α-SMA protein | 10 µM | Decreased |
Note on Liver Fibrosis Models: While a specific in vivo protocol for this compound is lacking, other ROCK inhibitors like Y-27632 have been used in mouse models of liver fibrosis (e.g., CCl4-induced). Researchers may consider adapting protocols from these studies as a starting point for in vivo evaluation of this compound in liver fibrosis.
References
- 1. The non-selective Rho-kinase inhibitors Y-27632 and this compound decrease contraction but increase migration in murine and human hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.plos.org [journals.plos.org]
- 3. The non-selective Rho-kinase inhibitors Y-27632 and this compound decrease contraction but increase migration in murine and human hepatic stellate cells | PLOS One [journals.plos.org]
- 4. The non-selective Rho-kinase inhibitors Y-27632 and this compound decrease contraction but increase migration in murine and human hepatic stellate cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mouse model of carbon tetrachloride induced liver fibrosis: Histopathological changes and expression of CD133 and epidermal growth factor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Y-33075 in Wound Healing Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the Rho-kinase (ROCK) inhibitor, Y-33075, in wound healing assays. This document outlines the mechanism of action, provides detailed experimental protocols for in vitro studies, presents quantitative data from relevant studies, and includes visualizations to aid in understanding the underlying signaling pathways and experimental workflows.
Introduction to this compound and its Role in Wound Healing
This compound is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). The ROCK signaling pathway plays a critical role in regulating cell shape, adhesion, migration, and proliferation, all of which are fundamental processes in wound healing.[1][2] Inhibition of ROCK can modulate these cellular behaviors, making this compound and other ROCK inhibitors like Y-27632 valuable tools for studying and potentially promoting wound repair.[3][4]
The effect of ROCK inhibition on cell migration can be cell-type specific. For instance, while this compound has been shown to increase migration in hepatic stellate cells, other studies with ROCK inhibitors have demonstrated varied effects on different cell types involved in cutaneous wound healing, such as keratinocytes and fibroblasts.[5][6] Therefore, empirical evaluation in the specific cell system of interest is crucial.
Mechanism of Action: The RhoA-ROCK Signaling Pathway
The RhoA-ROCK pathway is a central regulator of the actin cytoskeleton. Upon activation by upstream signals, the small GTPase RhoA activates ROCK. ROCK, in turn, phosphorylates multiple downstream substrates, including Myosin Light Chain (MLC) and MLC phosphatase, leading to increased actomyosin contractility, stress fiber formation, and focal adhesion maturation. These events are pivotal for cell migration. This compound exerts its effect by inhibiting ROCK, thereby preventing the phosphorylation of its downstream targets and modulating cell motility.[7][8]
Figure 1: Simplified RhoA-ROCK signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize the effects of this compound and the related ROCK inhibitor Y-27632 on cell migration and proliferation in wound healing assays across different cell types.
Table 1: Effect of this compound on Hepatic Stellate Cell (HSC) Migration and Proliferation
| Cell Line | Concentration | Time Point | Effect on Wound Closure (% of Control) | Effect on Proliferation (% of Control) | Reference |
| TWNT-4 (human HSC) | 1 µM | 4h | Increased | - | [9] |
| TWNT-4 (human HSC) | 1 µM | 8h | Increased | - | [9] |
| TWNT-4 (human HSC) | 1 µM | 24h | Increased | - | [9] |
| TWNT-4 (human HSC) | 10 µM | 24h | Decreased | - | [9] |
| FVB/NJ (murine HSC) | 100 nM | 4h, 8h | Increased | - | [10] |
| FVB/NJ (murine HSC) | 1 µM | 4h, 8h, 24h | Increased | - | [10] |
| FVB/NJ (murine HSC) | 10 µM | 4h, 8h, 24h | Increased | - | [10] |
| TWNT-4 (human HSC) | 100 nM, 1 µM, 10 µM | 24h | - | Significantly Decreased | [9] |
| FVB/NJ (murine HSC) | 100 nM, 1 µM, 10 µM | 24h | - | Significantly Decreased | [10] |
Table 2: Effect of Y-27632 on Various Cell Types in Wound Healing Assays
| Cell Type | Concentration | Time Point | Effect on Wound Closure | Reference |
| Human Keratinocytes | 10 µM | 24h | Promoted | [11] |
| Human Dermal Fibroblasts | 10 µM | 24h | No apparent effect | [11] |
| Human Tenon's Capsule Fibroblasts | 10 µM | 48h | Suppressed | [12] |
| Human Cardiac Stem Cells | 10 µM | 4-12h | Enhanced | [13] |
Experimental Protocols
This section provides a detailed protocol for a standard in vitro scratch wound healing assay to assess the effect of this compound on collective cell migration.
In Vitro Scratch Wound Healing Assay
This assay is a straightforward method to study directional cell migration in vitro.[14][15][16] A "scratch" or gap is created in a confluent cell monolayer, and the closure of this gap by migrating cells is monitored over time.
Materials:
-
Cell line of interest (e.g., keratinocytes, fibroblasts)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Multi-well culture plates (e.g., 24-well plates)
-
Sterile 200 µL or 1 mL pipette tips
-
This compound (stock solution prepared in an appropriate solvent, e.g., DMSO)
-
Inverted microscope with a camera and live-cell imaging capabilities (optional but recommended)
-
Image analysis software (e.g., ImageJ/Fiji)
Protocol:
-
Cell Seeding:
-
Culture cells to approximately 80-90% confluence.
-
Trypsinize and count the cells.
-
Seed cells into a 24-well plate at a density that will form a confluent monolayer within 24-48 hours. This needs to be optimized for each cell line.[9][10]
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2.
-
-
Creating the Scratch:
-
Once a confluent monolayer has formed, gently aspirate the culture medium.
-
Using a sterile 200 µL pipette tip, make a straight scratch across the center of the well. Apply consistent, firm pressure to ensure a clean, cell-free gap.[9][10] To create a reference point, a cross-shaped scratch can be made.[10]
-
Wash the wells gently with PBS to remove any detached cells and debris.[17] This step is crucial for a clear wound edge.
-
-
Treatment with this compound:
-
Aspirate the PBS and replace it with fresh culture medium containing the desired concentration of this compound. Include a vehicle control (e.g., DMSO) and an untreated control.
-
To distinguish between cell migration and proliferation, a proliferation inhibitor like Mitomycin C can be added, or the assay can be performed in a low-serum medium.[17]
-
-
Image Acquisition:
-
Immediately after adding the treatment, capture the first set of images (T=0) using an inverted microscope.[18]
-
If possible, use a motorized stage and mark the coordinates to ensure the same field of view is imaged at each time point.[14]
-
Continue to capture images at regular intervals (e.g., every 4, 8, 12, and 24 hours) until the wound in the control group is nearly closed.[9][18]
-
-
Data Analysis:
-
Use image analysis software like ImageJ to quantify the area of the cell-free gap at each time point.[18][19]
-
The percentage of wound closure can be calculated using the following formula: % Wound Closure = [(Area at T=0 - Area at T=x) / Area at T=0] * 100
-
Plot the percentage of wound closure against time for each treatment condition to compare migration rates.
-
Experimental Workflow Diagram
Figure 2: General workflow for a scratch wound healing assay using this compound.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the Rho-ROCK signaling pathway in cell migration and wound healing. The provided protocols and data serve as a starting point for designing and interpreting experiments. It is essential to optimize assay conditions for the specific cell type under investigation and to consider the potential dual effects of ROCK inhibition on both cell migration and proliferation. Careful experimental design and quantitative analysis will yield reliable and reproducible results, contributing to a better understanding of wound repair mechanisms and the development of novel therapeutic strategies.
References
- 1. A Comprehensive Review of the Role of Rho-Kinase Inhibitors in Corneal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The non-selective Rho-kinase inhibitors Y-27632 and this compound decrease contraction but increase migration in murine and human hepatic stellate cells | PLOS One [journals.plos.org]
- 6. journals.plos.org [journals.plos.org]
- 7. ROCK Inhibition Promotes Attachment, Proliferation, and Wound Closure in Human Embryonic Stem Cell–Derived Retinal Pigmented Epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. clyte.tech [clyte.tech]
- 10. med.virginia.edu [med.virginia.edu]
- 11. Effects of Y27632 on keratinocyte procurement and wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
- 13. researchgate.net [researchgate.net]
- 14. An introduction to the wound healing assay using live-cell microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Scratch Wound Healing Assay [bio-protocol.org]
- 16. Wound healing assay - Wikipedia [en.wikipedia.org]
- 17. Scratch Assay Protocol | Axion Biosystems [axionbiosystems.com]
- 18. bitesizebio.com [bitesizebio.com]
- 19. 4dcell.com [4dcell.com]
Application Notes and Protocols for Y-33075 in the Inhibition of Smooth Muscle Contraction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Y-33075 is a potent and selective inhibitor of Rho-associated protein kinase (ROCK), a key enzyme in the regulation of smooth muscle contraction.[1][2][3] By targeting ROCK, this compound effectively uncouples agonist-induced signaling from the contractile machinery, leading to smooth muscle relaxation. This document provides detailed application notes and experimental protocols for utilizing this compound to inhibit smooth muscle contraction in various research settings. This compound has demonstrated significantly higher potency, approximately 10-fold greater, than the more commonly used ROCK inhibitor, Y-27632.[1][4]
Mechanism of Action: The RhoA/ROCK Pathway in Smooth Muscle Contraction
Smooth muscle contraction is primarily regulated by the phosphorylation of the 20 kDa regulatory light chain of myosin II (MLC20). This phosphorylation is controlled by the balance between the activities of myosin light chain kinase (MLCK) and myosin light chain phosphatase (MLCP). While MLCK is primarily activated by an increase in intracellular calcium ([Ca²⁺]i), MLCP activity is regulated by the RhoA/ROCK signaling pathway, often referred to as the Ca²⁺ sensitization pathway.[5]
Upon stimulation by various agonists (e.g., phenylephrine, acetylcholine, endothelin-1) that bind to G-protein coupled receptors (GPCRs), the small GTPase RhoA is activated.[5] Active RhoA-GTP then binds to and activates ROCK. Activated ROCK, in turn, phosphorylates the myosin phosphatase target subunit 1 (MYPT1) of MLCP, which inhibits MLCP activity.[5][6][7] This inhibition of MLCP leads to a net increase in MLC20 phosphorylation, resulting in smooth muscle contraction even without a significant increase in intracellular Ca²⁺.[5]
This compound, as a selective ROCK inhibitor, directly competes with ATP for the kinase active site of ROCK, preventing the phosphorylation of its downstream targets, including MYPT1.[5] This leads to the dephosphorylation of MLC20 and subsequent smooth muscle relaxation.
// Nodes Agonist [label="Agonist\n(e.g., Phenylephrine, Acetylcholine)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GPCR [label="GPCR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RhoA_GDP [label="RhoA-GDP\n(Inactive)", fillcolor="#FBBC05", fontcolor="#202124"]; RhoA_GTP [label="RhoA-GTP\n(Active)", fillcolor="#34A853", fontcolor="#FFFFFF"]; ROCK [label="ROCK", fillcolor="#34A853", fontcolor="#FFFFFF"]; Y33075 [label="this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; MLCP_active [label="MLCP\n(Active)", fillcolor="#34A853", fontcolor="#FFFFFF"]; MLCP_inactive [label="p-MYPT1\n(MLCP Inactive)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MLC [label="MLC", fillcolor="#FBBC05", fontcolor="#202124"]; pMLC [label="p-MLC", fillcolor="#34A853", fontcolor="#FFFFFF"]; Contraction [label="Smooth Muscle\nContraction", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Relaxation [label="Smooth Muscle\nRelaxation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Agonist -> GPCR; GPCR -> RhoA_GDP [label=" Activates GEFs"]; RhoA_GDP -> RhoA_GTP [label=" GTP"]; RhoA_GTP -> RhoA_GDP [label=" GAPs"]; RhoA_GTP -> ROCK [label=" Activates"]; ROCK -> MLCP_active [label=" Phosphorylates MYPT1\n(Inhibits)"]; MLCP_active -> MLCP_inactive; Y33075 -> ROCK [label=" Inhibits", style=dashed, arrowhead=tee, color="#EA4335"]; MLCP_active -> pMLC [label=" Dephosphorylates"]; pMLC -> MLC; MLC -> pMLC [label=" MLCK\n(Ca²⁺ dependent)"]; pMLC -> Contraction; MLC -> Relaxation; }
Figure 1: Signaling pathway of this compound in smooth muscle contraction.
Data Presentation
Table 1: Effect of this compound on Hepatic Stellate Cell (HSC) Contraction
| Concentration | % Contraction Inhibition (vs. Control) | Reference |
| 100 nM | Significant Inhibition | [4] |
| 1 µM | Significant Inhibition | [4] |
| 10 µM | Significant Inhibition | [4] |
Note: Data derived from studies on hepatic stellate cells, which exhibit smooth muscle-like contractile properties.
Table 2: Effect of this compound on Protein Expression in HSCs (24h incubation)
| Protein | 1 µM this compound | 10 µM this compound | Reference |
| α-Smooth Muscle Actin (αSMA) | Tendency towards reduction | Significant decrease | [4] |
| Collagen 1a1 (Col1a1) | Dose-dependent reduction | Dose-dependent reduction | |
| Phospho-Moesin (p-Moesin) | Tendency towards reduction | Significant reduction |
Table 3: Effect of this compound on HSC Proliferation (BrdU Assay)
| Cell Type | 100 nM this compound | 1 µM this compound | 10 µM this compound | Reference |
| Human TWNT-4 HSCs | Significant decrease | Significant decrease | Significant decrease | [4] |
| Murine FVB/NJ HSCs | Significant decrease | Significant decrease | Significant decrease | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This compound can be prepared for in vitro experiments as follows:
-
Solubility : this compound is soluble in DMSO (up to 50 mg/mL) and can be prepared in aqueous solutions.[2] For cell culture experiments, a stock solution in PBS can also be made.[4]
-
Stock Solution Preparation :
-
Dissolve this compound powder in DMSO to create a high-concentration stock solution (e.g., 10-50 mM).
-
For cell-based assays, a stock solution in sterile PBS (e.g., 100 mM) can be prepared.[4] If solubility is an issue, initial dissolution in a small amount of DMSO followed by dilution in PBS or culture medium is recommended.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation :
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Dilute the stock solution to the desired final concentrations in the appropriate buffer or culture medium. Ensure the final concentration of DMSO is low (typically <0.1%) to avoid solvent effects on the cells or tissues.
-
Protocol 2: Collagen Gel Contraction Assay with Smooth Muscle Cells
This protocol is adapted from studies on hepatic stellate cells and human bronchial smooth muscle cells and can be applied to other smooth muscle cell types.[4][8][9][10]
Materials:
-
Cultured smooth muscle cells (e.g., aortic, tracheal, or bronchial)
-
Type I collagen solution
-
Cell culture medium (e.g., DMEM or SmGM-2)
-
Fetal Bovine Serum (FBS)
-
24-well culture plates
-
HEPES buffered saline solution
-
Agonist of choice (e.g., acetylcholine, histamine, phenylephrine)
-
This compound
Procedure:
-
Cell Preparation : Culture smooth muscle cells to 80-90% confluency. Harvest the cells using trypsin-EDTA and resuspend them in serum-free medium at a concentration of approximately 2-5 x 10⁶ cells/mL.[11]
-
Collagen Gel Preparation :
-
On ice, mix the cell suspension with a cold collagen solution to achieve a final cell density of 2-5 x 10⁵ cells/mL and a final collagen concentration of 1-2 mg/mL.
-
Pipette 0.5 mL of the cell-collagen mixture into each well of a 24-well plate.
-
-
Gel Polymerization : Incubate the plate at 37°C for 1 hour to allow the collagen to polymerize.
-
Pre-incubation and Treatment :
-
After polymerization, add 1 mL of culture medium (with or without serum, depending on the experimental design) on top of each gel.
-
Culture for 24-48 hours. For inhibitor studies, replace the medium with serum-free medium containing various concentrations of this compound or vehicle control and incubate for a desired period (e.g., 1-24 hours).
-
-
Initiation of Contraction :
-
Gently detach the collagen gels from the sides of the wells using a sterile spatula or pipette tip.
-
Add the contractile agonist to the medium at the desired final concentration.
-
-
Data Acquisition :
-
Capture images of the gels at regular time intervals (e.g., every 10-15 minutes for 1-2 hours) using a digital camera or gel documentation system.
-
Measure the area of the gel using image analysis software (e.g., ImageJ).
-
-
Data Analysis :
-
Calculate the percentage of gel contraction relative to the initial area.
-
Compare the extent and rate of contraction between control and this compound-treated groups.
-
// Nodes start [label="Start: Culture Smooth\nMuscle Cells", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; harvest [label="Harvest and Resuspend Cells", fillcolor="#FBBC05", fontcolor="#202124"]; mix [label="Mix Cells with\nCold Collagen Solution", fillcolor="#FBBC05", fontcolor="#202124"]; plate [label="Plate Cell-Collagen\nMixture in 24-well Plate", fillcolor="#FBBC05", fontcolor="#202124"]; polymerize [label="Incubate at 37°C\nfor 1 hour (Polymerization)", fillcolor="#FBBC05", fontcolor="#202124"]; treat [label="Add Culture Medium ± this compound\n(Incubate 1-24h)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; detach [label="Detach Gels from Well Sides", fillcolor="#34A853", fontcolor="#FFFFFF"]; agonist [label="Add Contractile Agonist", fillcolor="#34A853", fontcolor="#FFFFFF"]; image [label="Image Gels at Time Intervals", fillcolor="#34A853", fontcolor="#FFFFFF"]; analyze [label="Measure Gel Area and\nCalculate Contraction", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End: Data Analysis", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> harvest; harvest -> mix; mix -> plate; plate -> polymerize; polymerize -> treat; treat -> detach; detach -> agonist; agonist -> image; image -> analyze; analyze -> end; }
Figure 2: Workflow for the collagen gel contraction assay.
Protocol 3: Isometric Tension Measurement in Isolated Smooth Muscle Tissues (e.g., Aortic Rings, Tracheal Strips)
This protocol describes the use of an organ bath system to measure isometric contraction of isolated smooth muscle tissues.
Materials:
-
Isolated smooth muscle tissue (e.g., rat thoracic aorta, guinea pig trachea)
-
Krebs-Henseleit solution (or similar physiological salt solution)
-
Organ bath system with force transducers and data acquisition software
-
Contractile agonist (e.g., phenylephrine for aorta, acetylcholine or carbachol for trachea)
-
This compound
Procedure:
-
Tissue Preparation :
-
Euthanize the animal according to approved ethical protocols.
-
Carefully dissect the desired smooth muscle tissue (e.g., thoracic aorta, trachea) and place it in cold Krebs-Henseleit solution.
-
Clean the tissue of adhering connective and adipose tissue.
-
Cut the tissue into rings (for aorta, ~2-3 mm in length) or strips (for trachea). For aortic rings, the endothelium can be removed by gently rubbing the intimal surface with a fine wire or forceps if required for the experimental design.
-
-
Mounting the Tissue :
-
Mount the tissue segments in the organ baths containing Krebs-Henseleit solution at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.
-
Attach one end of the tissue to a fixed hook and the other to a force transducer.
-
-
Equilibration and Viability Check :
-
Allow the tissues to equilibrate for 60-90 minutes under a resting tension (e.g., 1-2 g for rat aorta). Wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes.
-
To check for tissue viability, induce a contraction with a high concentration of KCl (e.g., 60-80 mM). Once a stable contraction is achieved, wash the tissue and allow it to return to baseline.
-
-
Inhibitor Incubation :
-
Pre-incubate the tissues with different concentrations of this compound or vehicle control for a specified period (e.g., 20-30 minutes) before adding the agonist.
-
-
Induction of Contraction :
-
Generate a cumulative concentration-response curve to a contractile agonist (e.g., phenylephrine, 10⁻⁹ to 10⁻⁵ M). Add increasing concentrations of the agonist to the organ bath, allowing the contraction to stabilize at each concentration before adding the next.
-
-
Data Acquisition and Analysis :
-
Record the isometric tension continuously.
-
Express the contraction as a percentage of the maximal contraction induced by KCl or the maximal response to the agonist in the control condition.
-
Compare the concentration-response curves in the absence and presence of this compound to determine the inhibitory effect. Calculate the pA₂ or IC₅₀ values if desired.
-
// Nodes start [label="Start: Dissect Smooth\nMuscle Tissue", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; prepare [label="Prepare Tissue Rings/Strips", fillcolor="#FBBC05", fontcolor="#202124"]; mount [label="Mount Tissue in Organ Bath", fillcolor="#FBBC05", fontcolor="#202124"]; equilibrate [label="Equilibrate under Tension\n(60-90 min)", fillcolor="#FBBC05", fontcolor="#202124"]; viability [label="Check Viability with KCl", fillcolor="#FBBC05", fontcolor="#202124"]; incubate [label="Pre-incubate with this compound\nor Vehicle (20-30 min)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; contract [label="Induce Contraction with Agonist\n(Cumulative Doses)", fillcolor="#34A853", fontcolor="#FFFFFF"]; record [label="Record Isometric Tension", fillcolor="#34A853", fontcolor="#FFFFFF"]; analyze [label="Analyze Concentration-Response\nCurves", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End: Data Analysis", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> prepare; prepare -> mount; mount -> equilibrate; equilibrate -> viability; viability -> incubate; incubate -> contract; contract -> record; record -> analyze; analyze -> end; }
Figure 3: Workflow for isometric tension measurement in isolated tissues.
Concluding Remarks
This compound is a valuable pharmacological tool for investigating the role of the RhoA/ROCK pathway in smooth muscle physiology and pathophysiology. Its high potency and selectivity make it a superior alternative to other ROCK inhibitors in many applications. The protocols provided herein offer a starting point for researchers to explore the effects of this compound in various smooth muscle preparations. As with any experimental system, optimization of concentrations and incubation times may be necessary for specific tissues and cell types.
References
- 1. The non-selective Rho-kinase inhibitors Y-27632 and this compound decrease contraction but increase migration in murine and human hepatic stellate cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. abmole.com [abmole.com]
- 3. This compound | ROCK inhibitor | Probechem Biochemicals [probechem.com]
- 4. The non-selective Rho-kinase inhibitors Y-27632 and this compound decrease contraction but increase migration in murine and human hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rho Kinase in Vascular Smooth Muscle - Regulation of Vascular Smooth Muscle Function - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. RhoA/Rho-Kinase: Pathophysiological and Therapeutic Implications in Gastrointestinal Smooth Muscle Tone and Relaxation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Collagen gel contraction assay using human bronchial smooth muscle cells and its application for evaluation of inhibitory effect of formoterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. Collagen Gel Contraction Assay Using Human Bronchial Smooth Muscle Cells and Its Application for Evaluation of Inhibitory Effect of Formoterol [jstage.jst.go.jp]
- 11. cellbiolabs.com [cellbiolabs.com]
Application of Y-33075 in 3D Organoid Culture: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Y-33075, a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK), in the field of three-dimensional (3D) organoid culture. While the nearly identical compound Y-27632 is more extensively documented in organoid literature, this compound offers a higher potency, making it a valuable tool for researchers. This document outlines the mechanism of action, key applications, and detailed protocols for the use of this compound, with a focus on improving organoid generation and maintenance.
Application Notes
This compound is a cell-permeable, small molecule that specifically inhibits the activity of ROCK1 and ROCK2. These kinases are critical downstream effectors of the small GTPase RhoA and play a important role in regulating the actin cytoskeleton. By inhibiting ROCK, this compound influences several cellular processes, including cell adhesion, contraction, migration, and apoptosis.[1][2]
The primary application of ROCK inhibitors in organoid culture is to enhance cell survival, particularly during the initial and most vulnerable stages of organoid formation from single cells or small tissue fragments. Dissociation of epithelial tissues into single cells often induces anoikis, a form of programmed cell death. This compound, by inhibiting ROCK-mediated hyperactivation of the actin-myosin cytoskeleton, can significantly reduce this dissociation-induced apoptosis, thereby increasing the efficiency of organoid establishment.
Key Applications in Organoid Culture:
-
Enhanced Organoid Formation: Improves the survival of dissociated single cells, leading to a higher yield of successfully established organoids.
-
Improved Cryopreservation Recovery: Increases the viability of organoids after thawing from cryopreservation.[3]
-
Facilitation of Single-Cell Passaging: Essential for clonal expansion and genetic manipulation of organoid lines.
-
Modulation of Differentiation: Can influence the differentiation pathways of progenitor cells within organoids.
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the signaling pathway affected by this compound and a typical experimental workflow for its application in organoid culture.
Caption: Rho/ROCK Signaling Pathway Inhibition by this compound.
Caption: Experimental Workflow for Using this compound in Organoid Culture.
Quantitative Data
The following tables summarize the dose-dependent effects of this compound on various cellular processes in human and murine hepatic stellate cells (HSCs). This data is relevant as it demonstrates the potent biological activity of this compound on key cellular functions that are also important in the context of organoid formation and growth.[2] Notably, this compound demonstrated a potency that was approximately 10-fold higher than Y-27632.[2]
Table 1: Effect of this compound on Cell Contraction in Human HSCs (TWNT-4)
| Concentration | Inhibition of Contraction (%) |
| 100 nM | Significant |
| 1 µM | Significant |
| 10 µM | Significant |
Table 2: Effect of this compound on Proliferation in Human HSCs (TWNT-4)
| Concentration | Inhibition of Proliferation |
| 100 nM | Significant |
| 1 µM | Significant |
| 10 µM | Significant |
Table 3: Effect of this compound on Gene Expression in Human HSCs (TWNT-4)
| Gene | 1 µM this compound | 10 µM this compound |
| Col1a1 | Reduced | Significant Reduction |
Table 4: Effect of this compound on Cell Migration in Human HSCs (TWNT-4)
| Concentration | Effect on Migration |
| 1 µM | Increased |
| 10 µM | Significantly Decreased (after 24h) |
Experimental Protocols
The following protocols are adapted from established organoid culture procedures that utilize the ROCK inhibitor Y-27632. Given that this compound is approximately 10-fold more potent than Y-27632, the recommended concentrations have been adjusted accordingly.[2] Researchers should perform a dose-response curve to determine the optimal concentration for their specific organoid model.
Protocol 1: Establishment of Human Intestinal Organoids from Single Cells
Materials:
-
Human intestinal crypts or organoids
-
Basal culture medium (e.g., Advanced DMEM/F12)
-
TrypLE Express or similar dissociation reagent
-
Growth factor-reduced Matrigel or other suitable extracellular matrix (ECM)
-
Complete intestinal organoid growth medium
-
This compound (stock solution, e.g., 10 mM in sterile water or PBS)
-
Culture plates (e.g., 24-well plates)
Procedure:
-
Preparation:
-
Thaw all reagents and keep on ice. Pre-warm culture plates at 37°C.
-
Prepare complete growth medium and supplement with this compound to a final concentration of 1 µM . This is the "Initiation Medium".
-
-
Organoid Dissociation:
-
Collect established organoids and wash with cold basal medium to remove residual ECM.
-
Add pre-warmed TrypLE Express and incubate at 37°C for 5-10 minutes, with gentle pipetting every 2 minutes to facilitate dissociation into single cells.
-
Neutralize the dissociation reagent with basal medium and centrifuge the cells at 300 x g for 5 minutes.
-
Aspirate the supernatant and wash the cell pellet with cold basal medium.
-
-
Cell Seeding:
-
Resuspend the single-cell pellet in a small volume of Initiation Medium.
-
Count the viable cells.
-
On ice, mix the cell suspension with liquid ECM at a desired density (e.g., 500-1000 cells per 25 µL of ECM).
-
-
Plating and Culture:
-
Dispense 25 µL droplets of the cell-ECM mixture into the pre-warmed culture plate.
-
Invert the plate and incubate at 37°C for 15-20 minutes to allow the ECM to polymerize.
-
Carefully add 500 µL of pre-warmed Initiation Medium to each well.
-
Incubate at 37°C and 5% CO2.
-
-
Maintenance:
-
After 2-4 days, replace the Initiation Medium with complete growth medium without this compound.
-
Change the medium every 2-3 days thereafter and monitor for organoid formation.
-
Protocol 2: Recovery of Cryopreserved Organoids
Materials:
-
Cryovial of frozen organoids
-
Basal culture medium
-
Extracellular matrix (ECM)
-
Complete organoid growth medium
-
This compound
-
Culture plates
Procedure:
-
Preparation:
-
Prepare complete growth medium supplemented with 1 µM this compound .
-
Pre-warm a water bath to 37°C.
-
-
Thawing:
-
Rapidly thaw the cryovial in the 37°C water bath until only a small ice crystal remains.
-
Transfer the organoid suspension to a conical tube containing 10 mL of cold basal medium.
-
Centrifuge at 200 x g for 5 minutes.
-
-
Plating:
-
Aspirate the supernatant and gently resuspend the organoid pellet in liquid ECM on ice.
-
Plate droplets of the ECM-organoid mixture into a pre-warmed culture plate.
-
Polymerize the ECM at 37°C for 15-20 minutes.
-
-
Culture:
-
Add pre-warmed complete growth medium containing 1 µM this compound .
-
Incubate at 37°C and 5% CO2.
-
After 2-4 days, switch to complete growth medium without the inhibitor.
-
Disclaimer: These protocols provide a general guideline. The optimal concentration of this compound and the duration of treatment may vary depending on the organoid type and specific experimental conditions. It is highly recommended to perform a titration experiment to determine the optimal working concentration for your system.
References
- 1. ROCK inhibitor increases proacinar cells in adult salivary gland organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The non-selective Rho-kinase inhibitors Y-27632 and this compound decrease contraction but increase migration in murine and human hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Long-term culture-induced phenotypic difference and efficient cryopreservation of small intestinal organoids by treatment timing of Rho kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Assessing the Anti-proliferative Effects of Y-33075 using a BrdU Incorporation Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction Y-33075 is a potent, non-selective small molecule inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK I and ROCK II).[1][2] The ROCK signaling pathway is a critical regulator of various cellular processes, including cytoskeletal dynamics, cell adhesion, migration, and proliferation.[3][4] Specifically, ROCK activity is essential for actomyosin contractility, a key process in cell cycle progression.[3] Inhibition of ROCK can lead to cell cycle arrest and a decrease in cell proliferation.[3][4] This application note provides a detailed protocol for assessing the anti-proliferative effects of this compound using the 5-bromo-2'-deoxyuridine (BrdU) incorporation assay.
The BrdU assay is a precise and widely used method for quantifying cell proliferation.[5] BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA during the S-phase of the cell cycle.[6] The amount of incorporated BrdU, which can be detected with specific antibodies, is directly proportional to the number of cells actively synthesizing DNA.[5] This method offers a non-radioactive and reliable alternative to traditional [3H]-thymidine incorporation assays for evaluating the cytostatic effects of compounds like this compound.
Mechanism of Action: this compound and the Rho/ROCK Pathway The RhoA/ROCK signaling pathway is a central regulator of cell contractility and proliferation.[7] When activated by upstream signals, the small GTPase RhoA activates ROCK I and ROCK II.[1][2] ROCK kinases then phosphorylate several downstream targets, most notably the myosin-binding subunit of myosin light chain (MLC) phosphatase (MYPT1), which inactivates it.[3][4] This leads to an increase in phosphorylated MLC, promoting the assembly of actin-myosin stress fibers and generating actomyosin contractility.[4] This contractility is crucial for cytokinesis and overall cell cycle progression.[3]
This compound exerts its anti-proliferative effect by directly inhibiting the kinase activity of ROCK I and ROCK II.[1][2] This inhibition prevents the phosphorylation of downstream targets, leading to reduced actomyosin contractility, which in turn can cause cell cycle arrest and a subsequent decrease in cell proliferation.[3]
Experimental Protocol: BrdU Cell Proliferation ELISA Assay
This protocol outlines the steps for a colorimetric immunoassay to quantify cell proliferation based on BrdU incorporation in a 96-well format.
Workflow Overview
I. Materials and Reagents
-
This compound compound
-
Cell line of interest (e.g., TWNT-4 human hepatic stellate cells)
-
Complete cell culture medium
-
96-well flat-bottom cell culture plates
-
BrdU Cell Proliferation Assay Kit (containing BrdU labeling solution, Fixing/Denaturing solution, anti-BrdU detection antibody, HRP-conjugated secondary antibody, Wash Buffer, TMB substrate, and Stop Solution)[8][9]
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader capable of measuring absorbance at 450 nm
II. Experimental Procedure
Step 1: Cell Seeding
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 2,500-10,000 cells per well in 100 µL of complete culture medium.[5] The optimal seeding density depends on the cell line's growth rate and should be determined empirically.
-
Include wells for negative controls (no cells, medium only) and untreated controls (cells with vehicle).
-
Incubate the plate for 24 hours at 37°C in a CO₂ incubator to allow cells to attach and resume growth.
Step 2: Treatment with this compound
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water).
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 10 nM, 100 nM, 1 µM, 10 µM).[1][2]
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for the desired treatment period (typically 24-72 hours).[5]
Step 3: BrdU Labeling
-
Add 10 µL of 10X BrdU labeling solution to each well for a final concentration of 1X.[9]
-
Incubate the plate for 2-24 hours at 37°C in a CO₂ incubator.[9] The optimal incubation time varies by cell type; rapidly dividing cells may only need 1-4 hours, while slower-growing primary cells may require up to 24 hours.[5]
Step 4: Fixation and DNA Denaturation
-
Carefully remove the culture medium from the wells. For suspension cells, centrifuge the plate at 300 x g for 10 minutes before removing the medium.[5][9]
-
Add 100 µL of Fixing/Denaturing solution to each well.[5]
-
Incubate the plate at room temperature for 30 minutes. This step simultaneously fixes the cells and denatures the DNA to allow antibody access to the incorporated BrdU.[5]
Step 5: Detection
-
Carefully remove the Fixing/Denaturing solution.
-
Wash the wells twice with 300 µL of 1X Wash Buffer.[5]
-
Add 100 µL of the anti-BrdU detection antibody solution to each well.
-
Incubate at room temperature for 1 hour with gentle shaking.[5]
-
Remove the antibody solution and wash the wells three times with 300 µL of 1X Wash Buffer.[5]
-
Add 100 µL of the HRP-conjugated secondary antibody solution to each well.
-
Incubate at room temperature for 1 hour.[5]
-
Remove the secondary antibody solution and wash the wells three times with 300 µL of 1X Wash Buffer.[5]
Step 6: Data Acquisition
-
Add 100 µL of TMB substrate to each well.
-
Incubate at room temperature for 5-30 minutes, monitoring for color development (the solution will turn blue).[5]
-
Stop the reaction by adding 100 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Immediately measure the absorbance at 450 nm using a microplate reader.[5]
Data Presentation and Interpretation
The absorbance values are directly proportional to the amount of BrdU incorporated into the DNA, which reflects the level of cell proliferation. Data can be presented as raw absorbance values or normalized to the untreated control to calculate the percent inhibition of proliferation.
Calculation of Percent Inhibition: % Inhibition = [ 1 - ( (OD₄₅₀ Sample - OD₄₅₀ Blank) / (OD₄₅₀ Control - OD₄₅₀ Blank) ) ] x 100
-
OD₄₅₀ Sample: Absorbance of wells treated with this compound.
-
OD₄₅₀ Control: Absorbance of untreated (vehicle) wells.
-
OD₄₅₀ Blank: Absorbance of wells with medium only (no cells).
Example Data: The following table summarizes representative data from a BrdU assay on human hepatic stellate cells (TWNT-4) treated with this compound for 24 hours.[1]
| This compound Concentration | Mean Absorbance (OD 450nm) ± SD | % Proliferation (Relative to Control) | % Inhibition of Proliferation |
| 0 nM (Control) | 1.85 ± 0.12 | 100% | 0% |
| 10 nM | 1.68 ± 0.10 | 90.8% | 9.2% |
| 100 nM | 1.15 ± 0.09 | 62.2% | 37.8% |
| 1 µM | 0.72 ± 0.06 | 38.9% | 61.1% |
| 10 µM | 0.41 ± 0.04 | 22.2% | 77.8% |
Interpretation: The results demonstrate that this compound significantly decreases the proliferation of TWNT-4 cells in a dose-dependent manner, with significant inhibition observed at concentrations of 100 nM and higher.[1][2] This aligns with the known function of this compound as a ROCK inhibitor that impairs cell cycle progression.[3]
References
- 1. The non-selective Rho-kinase inhibitors Y-27632 and this compound decrease contraction but increase migration in murine and human hepatic stellate cells | PLOS One [journals.plos.org]
- 2. The non-selective Rho-kinase inhibitors Y-27632 and this compound decrease contraction but increase migration in murine and human hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rho-associated kinase (ROCK) function is essential for cell cycle progression, senescence and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rho-associated kinase (ROCK) function is essential for cell cycle progression, senescence and tumorigenesis | eLife [elifesciences.org]
- 5. BrdU Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. media.cellsignal.com [media.cellsignal.com]
Y-33075 Application Notes and Protocols for Primary Neuronal Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Y-33075 is a potent inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). The ROCK signaling pathway plays a crucial role in various cellular processes, including cell adhesion, migration, proliferation, and apoptosis. In the central nervous system (CNS), ROCK activity is implicated in the inhibition of axonal regeneration, neuronal cell death, and neuroinflammation. Inhibition of ROCK by compounds such as this compound has emerged as a promising therapeutic strategy for neurodegenerative diseases and CNS injuries.
These application notes provide detailed protocols for the treatment of primary neuronal cultures with this compound, summarize key quantitative data from relevant studies, and illustrate the underlying signaling pathways and experimental workflows.
Mechanism of Action
This compound, like other ROCK inhibitors, functions by competitively binding to the ATP-binding site of ROCK, thereby preventing the phosphorylation of its downstream substrates. In neurons, inhibitory signals from myelin-associated proteins (e.g., Nogo, MAG, OMgp) converge on the RhoA/ROCK pathway. Activation of ROCK leads to the phosphorylation of downstream effectors such as Myosin Light Chain (MLC) and LIM kinase (LIMK), resulting in actin-myosin contraction, stress fiber formation, and growth cone collapse, ultimately inhibiting neurite outgrowth. By inhibiting ROCK, this compound can block these inhibitory signals, leading to the promotion of neurite outgrowth and neuronal survival.
Signaling Pathway Diagram
Caption: this compound inhibits ROCK, preventing downstream signaling that leads to growth cone collapse.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound and the related ROCK inhibitor Y-27632 on primary neuronal cultures.
Table 1: Neuroprotective Effects of this compound on Retinal Ganglion Cells (RGCs)
| Treatment | Concentration | Duration | Outcome | Result | Reference |
| This compound | 50 µM | 4 days | RGC Survival | Significantly increased survival vs. control (592.5 ± 23.86 vs. 392.4 ± 22.23 RGCs/field) | |
| This compound | 50 µM | 4 days | Gene Expression (M1 Microglial Markers: Tnfα, Il-1β, Nos2) | Significantly inhibited expression | |
| This compound | 50 µM | 4 days | Gene Expression (Glial Markers: Gfap, Itgam, Cd68) | Significantly inhibited expression | |
| This compound | 50 µM | 4 days | Gene Expression (RGC-specific Markers: Thy1, Pou4f1) | Significantly upregulated expression |
Table 2: Effects of ROCK Inhibitor Y-27632 on Neurite Outgrowth
| Cell Type | Concentration | Duration | Outcome | Result | Reference |
| iPSC-derived Neurons | 10 µM | 24 hours | Neurite Length, Number, and Branching | Significantly increased | |
| Adult Rat Retinal Cultures | 10 µM | Not specified | Neurite Outgrowth (with CNTF) | Optimal promotion of neurite outgrowth | |
| Chick DRG Neurons | 10 µM | Not specified | Neurite Outgrowth on Inhibitory Substrates | Enhanced neurite outgrowth |
Experimental Protocols
Protocol 1: Preparation of Primary Hippocampal or Cortical Neuronal Cultures
This protocol is adapted from standard procedures for isolating and culturing primary neurons.
Materials:
-
Embryonic day 18 (E18) rat or mouse pups
-
Ice-cold dissection medium (e.g., Hibernate-E)
-
Papain or Trypsin solution
-
Trypsin inhibitor (if using trypsin)
-
Plating medium (e.g., Neurobasal medium with B27 supplement, GlutaMAX, and penicillin/streptomycin)
-
Poly-D-lysine or Poly-L-lysine coated culture plates or coverslips
-
Sterile dissection tools
-
Centrifuge
-
Incubator (37°C, 5% CO2)
Procedure:
-
Dissection:
-
Euthanize pregnant dam and remove embryos.
-
Isolate embryonic brains in ice-cold dissection medium.
-
Dissect hippocampi or cortices under a dissecting microscope.
-
Remove meninges and chop the tissue into small pieces.
-
-
Dissociation:
-
Transfer tissue to a tube containing a pre-warmed enzymatic solution (e.g., papain or trypsin).
-
Incubate at 37°C for 15-30 minutes with gentle agitation every 5 minutes.
-
Stop the enzymatic reaction by adding an inhibitor or by washing with plating medium.
-
-
Trituration:
-
Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is obtained.
-
Allow larger debris to settle and collect the supernatant containing the dissociated cells.
-
-
Plating:
-
Centrifuge the cell suspension and resuspend the pellet in pre-warmed plating medium.
-
Count the cells using a hemocytometer.
-
Plate the cells onto poly-lysine coated plates or coverslips at the desired density (e.g., 50,000 - 250,000 cells/cm²).
-
-
Culture:
-
Incubate the cultures at 37°C in a humidified 5% CO2 incubator.
-
Perform a partial media change every 3-4 days.
-
To limit glial proliferation, an anti-mitotic agent such as Cytosine β-D-arabinofuranoside (Ara-C) can be added to the culture medium after 24-48 hours.
-
Protocol 2: this compound Treatment of Primary Neuronal Cultures
Materials:
-
Established primary neuronal cultures (from Protocol 1)
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO or water)
-
Culture medium
Procedure:
-
Preparation of this compound Working Solution:
-
Thaw the this compound stock solution.
-
Dilute the stock solution in pre-warmed culture medium to the desired final concentration (e.g., 50 µM for neuroprotection studies). It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental goals.
-
-
Treatment:
-
Remove a portion of the old medium from the neuronal cultures.
-
Add the freshly prepared medium containing this compound to the cultures.
-
Ensure the final volume in each well is consistent.
-
-
Incubation:
-
Return the cultures to the incubator and maintain for the desired treatment duration (e.g., 24 hours for neurite outgrowth assays, up to 4 days for survival studies).
-
-
Analysis:
-
Following treatment, the cells can be processed for various downstream analyses, including:
-
Immunocytochemistry: To visualize neuronal morphology, neurite outgrowth, and protein expression.
-
Western Blotting: To quantify protein levels.
-
RT-qPCR or RNA-seq: To analyze gene expression changes.
-
Cell Viability Assays: To assess neuroprotective effects.
-
-
Experimental Workflow Diagram
Caption: A general workflow for treating primary neuronal cultures with this compound.
Conclusion
This compound is a valuable tool for studying the role of the ROCK pathway in neuronal function and for exploring its therapeutic potential. The protocols and data presented here provide a foundation for researchers to design and execute experiments using this compound in primary neuronal cultures. It is important to optimize treatment conditions for each specific neuronal cell type and experimental paradigm.
Troubleshooting & Optimization
Y-33075 Technical Support Center: Solubility, Stability, and Troubleshooting in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the solubility and stability of the ROCK inhibitor Y-33075 in common cell culture media. It also offers troubleshooting advice and detailed protocols to ensure successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound can be dissolved in either sterile Phosphate Buffered Saline (PBS) or Dimethyl Sulfoxide (DMSO).[1] For cell culture applications, preparing a high-concentration stock solution in DMSO is a common practice. A 100 mM stock solution can also be prepared in PBS.[2]
Q2: What is the recommended storage condition for this compound stock solutions?
A2: Store this compound as a powder at -20°C for long-term stability. Stock solutions in DMSO should be aliquoted and stored at -80°C to minimize freeze-thaw cycles. Aqueous stock solutions, such as those in PBS, are generally less stable and it is recommended to prepare them fresh before use.[3]
Q3: How stable is this compound in culture media?
A3: Aqueous solutions of this compound are considered unstable.[3] Therefore, it is highly recommended to prepare working solutions by diluting the stock solution into your culture medium immediately before each experiment. Avoid storing this compound in culture media for extended periods.
Q4: Can I filter-sterilize this compound solutions?
A4: Yes, after preparing the stock solution, it can be filter-sterilized using a 0.22 µm syringe filter before being aliquoted and stored or diluted into the culture medium.
Troubleshooting Guide
| Issue | Potential Cause | Recommendation |
| Precipitate forms in the culture medium after adding this compound. | The final concentration of DMSO in the medium is too high. | Ensure the final DMSO concentration in your culture medium is below 0.5%, and ideally at or below 0.1%, to avoid solvent toxicity and precipitation.[4] |
| The solubility of this compound in the culture medium has been exceeded. | Prepare a fresh, lower concentration working solution. Consider performing a serial dilution of the stock solution directly into the culture medium. | |
| Interaction with components in the serum or medium. | Try preparing the working solution in a serum-free medium first, and then adding it to your complete medium. | |
| Inconsistent or no observable effect of this compound on cells. | Degradation of this compound. | Prepare fresh working solutions for each experiment from a properly stored stock solution. Aqueous solutions are particularly prone to degradation.[3] |
| Incorrect concentration used. | Verify the calculations for your stock and working solutions. Perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions. | |
| Cell health and passage number. | Ensure your cells are healthy, within a consistent and low passage number range, and free from contamination. | |
| Observed cytotoxicity or changes in cell morphology. | Off-target effects or solvent toxicity. | Use the lowest effective concentration of this compound. Include a vehicle control (medium with the same concentration of DMSO or PBS) in your experiments to differentiate between the effects of the compound and the solvent. |
| High sensitivity of the cell line. | Some cell lines may be more sensitive to ROCK inhibition. This can manifest as changes in cell shape, adhesion, or proliferation.[5] Monitor your cells closely and consider reducing the concentration or duration of treatment. |
Quantitative Data Summary
| Solvent | Reported Solubility | Notes |
| DMSO | Soluble[6] | A common solvent for preparing high-concentration stock solutions. |
| PBS (pH 7.2) | A 100 mM stock solution has been successfully prepared.[2] | Aqueous solutions are less stable and should be made fresh.[3] |
| DMEM | This compound has been used in DMEM-based culture.[2] | Dilute from a stock solution immediately before use. |
| RPMI-1640 | No specific data available, but similar to DMEM, fresh preparation is recommended. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Materials: this compound powder, high-purity DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
To prepare a 10 mM stock solution, dissolve 2.803 mg of this compound (Molecular Weight: 280.3 g/mol ) in 1 mL of DMSO.
-
Vortex gently until the powder is completely dissolved.
-
(Optional) Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
Protocol 2: Preparation of this compound Working Solution in Culture Medium
-
Materials: this compound stock solution, pre-warmed complete cell culture medium (e.g., DMEM with 10% FBS).
-
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Determine the required volume of the stock solution to achieve the desired final concentration in your culture medium. For example, to prepare 10 mL of medium with a final concentration of 10 µM from a 10 mM stock, add 10 µL of the stock solution to 10 mL of medium.
-
Add the calculated volume of the stock solution to the pre-warmed culture medium.
-
Mix thoroughly by gentle pipetting or inverting the tube.
-
Use the freshly prepared working solution immediately for your experiment.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. The non-selective Rho-kinase inhibitors Y-27632 and this compound decrease contraction but increase migration in murine and human hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
potential off-target effects of Y-33075 at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of Y-33075, a potent Rho-associated kinase (ROCK) inhibitor. The information is tailored for researchers, scientists, and drug development professionals who may encounter issues, particularly when using the inhibitor at high concentrations.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing cellular effects that are inconsistent with ROCK inhibition alone, especially at concentrations above 1 µM. What could be the cause?
A1: At higher concentrations, the selectivity of this compound can decrease, leading to the inhibition of other kinases. The most well-documented off-target effects are on Protein Kinase C (PKC) and Calcium/calmodulin-dependent protein kinase II (CaMKII).[1][2] These kinases are involved in a wide array of cellular processes, and their inhibition could lead to unexpected phenotypes. For instance, you might observe alterations in cell signaling pathways that are not directly downstream of ROCK.
Troubleshooting Steps:
-
Lower the Concentration: If your experimental design allows, reduce the concentration of this compound to a range where it is more selective for ROCK (ideally below 1 µM).
-
Use a Structurally Different ROCK Inhibitor: To confirm that the observed effect is due to ROCK inhibition, consider using another ROCK inhibitor with a different chemical structure as a control.
-
Directly Assess Off-Target Activity: If you suspect PKC or CaMKII inhibition, you can perform specific activity assays for these kinases in the presence of high concentrations of this compound.
Q2: My experimental results with this compound are not as potent as the literature suggests. What are the possible reasons?
A2: Several factors could contribute to reduced potency in your experiments:
-
Compound Stability: Ensure that your stock solution of this compound is fresh and has been stored correctly. Repeated freeze-thaw cycles can degrade the compound.
-
Cell Type and Density: The efficacy of this compound can vary between different cell types and may be influenced by cell density.
-
Serum in Media: Components in fetal bovine serum (FBS) or other serum supplements can sometimes interfere with the activity of small molecule inhibitors.
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always use freshly prepared dilutions from a properly stored stock.
-
Optimize Concentration: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
-
Reduce Serum Concentration: If possible, conduct your experiments in low-serum or serum-free media. If serum is required, consider if its concentration can be minimized.
Q3: I'm seeing a decrease in cell viability at high concentrations of this compound that I don't believe is related to ROCK inhibition. What could be happening?
A3: While this compound is generally well-tolerated by cells at effective concentrations for ROCK inhibition, high concentrations (e.g., >10 µM) may induce cytotoxicity through off-target effects or non-specific mechanisms. Inhibition of critical kinases like PKC and CaMKII at high concentrations could contribute to this.
Troubleshooting Steps:
-
Perform a Cytotoxicity Assay: Use a standard assay (e.g., MTT, LDH release) to determine the cytotoxic concentration range of this compound for your specific cells.
-
Include a Positive Control for Cytotoxicity: Use a known cytotoxic agent as a positive control to validate your assay.
-
Correlate with Off-Target Inhibition: Compare the cytotoxic concentrations with the known IC50 values for off-target kinases to see if there is a correlation.
Data Presentation
Table 1: Kinase Inhibitory Profile of this compound
| Kinase | IC50 (nM) | Reference |
| ROCK2 | 3.6 | [1][2] |
| PKC | 420 | [1][2] |
| CaMKII | 810 | [1][2] |
Experimental Protocols
Protocol 1: Western Blot Analysis of ROCK Activity
This protocol allows for the assessment of ROCK activity in cells by measuring the phosphorylation of a downstream target, Myosin Light Chain (MLC).
-
Cell Treatment: Plate and culture your cells to the desired confluency. Treat the cells with various concentrations of this compound (e.g., 10 nM to 10 µM) for the desired time. Include a vehicle-treated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-MLC overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total MLC and a loading control (e.g., GAPDH).
-
-
Analysis: Quantify the band intensities and normalize the phospho-MLC signal to total MLC and the loading control.
Protocol 2: In Vitro Kinase Assay for Off-Target Effects
This protocol can be adapted to measure the inhibitory activity of this compound against kinases like PKC and CaMKII.
-
Reaction Setup: In a microplate, prepare a reaction mixture containing the kinase of interest (e.g., recombinant PKC or CaMKII), its specific substrate, and ATP in a suitable kinase buffer.
-
Inhibitor Addition: Add varying concentrations of this compound to the wells. Include a positive control inhibitor and a no-inhibitor control.
-
Initiate Reaction: Start the kinase reaction by adding ATP. Incubate at the optimal temperature for the kinase (usually 30°C or 37°C) for a specified time.
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., EDTA).
-
Detection: Use a suitable method to detect substrate phosphorylation. This can be a phosphospecific antibody-based method (e.g., ELISA) or a luminescence-based assay that measures the amount of ATP remaining.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Visualizations
References
Y-33075 Technical Support Center: Troubleshooting Cytotoxicity
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues with Y-33075-induced cytotoxicity in their experiments. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific challenges and ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1][2][3][4][5] It is a derivative of Y-27632 and exhibits a higher potency with an IC50 of 3.6 nM for ROCK2.[1][2][3] The primary mechanism of action involves the inhibition of the RhoA-ROCK signaling pathway, which plays a crucial role in regulating cell shape, motility, and contraction.[6][7][8]
Q2: I am observing higher-than-expected cytotoxicity in my cell line after treatment with this compound. What are the potential causes?
Several factors could contribute to unexpected cytotoxicity:
-
High Concentration: this compound is highly potent. Concentrations that are too high for your specific cell line can lead to off-target effects or exaggerated on-target effects, resulting in cell death.
-
Off-Target Effects: Although selective, at higher concentrations this compound can inhibit other kinases such as PKC and CaMKII, which could contribute to cytotoxicity.[1][9]
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to ROCK inhibition. What is a non-toxic dose in one cell line may be cytotoxic in another.
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is at a non-toxic level.[2][10]
-
Compound Stability: this compound solutions may be unstable. It is recommended to prepare fresh solutions for each experiment or use small, pre-packaged sizes to avoid degradation products that could be cytotoxic.[5]
-
General Cell Culture Issues: Problems such as contamination, poor cell health, or incorrect seeding density can exacerbate the cytotoxic effects of any compound.
Q3: How can I determine the optimal, non-toxic concentration of this compound for my experiments?
It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint. A typical approach involves:
-
Seeding cells at a consistent density in a multi-well plate.
-
Treating the cells with a range of this compound concentrations (e.g., from 1 nM to 10 µM).
-
Incubating for the desired experimental duration.
-
Assessing cell viability using a standard cytotoxicity assay (e.g., MTS, MTT, or LDH release assay).
-
Identifying the concentration range that achieves the desired biological effect without significant cytotoxicity.
Troubleshooting Guide: Unexpected Cytotoxicity
This guide provides a step-by-step approach to troubleshooting unexpected cell death observed with this compound treatment.
Step 1: Verify Experimental Parameters
-
Confirm this compound Concentration: Double-check all calculations for dilutions and stock solutions. An error in calculation is a common source of unexpectedly high concentrations.
-
Assess Solvent Control: Run a vehicle-only control (e.g., DMSO at the same final concentration used for this compound) to rule out solvent-induced toxicity.
-
Check Cell Health and Density: Ensure your cells are healthy, free from contamination, and seeded at an appropriate density before starting the experiment. Over-confluent or sparsely seeded cultures can be more susceptible to stress.
Step 2: Optimize this compound Treatment Conditions
-
Perform a Dose-Response Curve: If you haven't already, this is a critical step to identify the therapeutic window for your cell line.
-
Reduce Incubation Time: Consider whether a shorter exposure to this compound is sufficient to achieve the desired biological effect.
-
Prepare Fresh Solutions: Due to potential instability, always use freshly prepared this compound solutions.[5]
Step 3: Investigate Potential Off-Target Effects
-
Consult the Literature: Review published studies that have used this compound in similar cell lines or experimental systems to see what concentrations were reported as effective and non-toxic.
-
Consider Alternative ROCK Inhibitors: If off-target effects are suspected, using another ROCK inhibitor with a different selectivity profile (e.g., Y-27632) can help determine if the observed cytotoxicity is due to ROCK inhibition or an off-target effect.
Data Presentation
Table 1: Inhibitory Potency of this compound and Y-27632 against various kinases.
| Kinase | This compound IC50 | Y-27632 IC50 |
| ROCK | 3.6 nM | - |
| PKC | 0.42 µM | 9.0 µM |
| CaMKII | 0.81 µM | 26 µM |
Data compiled from MedChemExpress product information.[1][9]
Experimental Protocols
Protocol 1: Basic Cytotoxicity Assay (MTS Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 2X stock solution of this compound in culture medium at various concentrations. Also, prepare a 2X vehicle control.
-
Cell Treatment: Remove the old medium and add 100 µL of the 2X this compound solution or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Visualizations
Caption: this compound inhibits ROCK, preventing MLC phosphorylation.
Caption: A logical workflow for troubleshooting cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Nordic Biosite [nordicbiosite.com]
- 5. selleckchem.com [selleckchem.com]
- 6. The non-selective Rho-kinase inhibitors Y-27632 and this compound decrease contraction but increase migration in murine and human hepatic stellate cells | PLOS One [journals.plos.org]
- 7. The non-selective Rho-kinase inhibitors Y-27632 and this compound decrease contraction but increase migration in murine and human hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. caymanchem.com [caymanchem.com]
Technical Support Center: Understanding the Effects of Y-33075 on Cell Migration
This technical support center provides researchers, scientists, and drug development professionals with information to troubleshoot and understand the paradoxical effects of the ROCK inhibitor Y-33075 on cell migration.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of Rho-associated coiled-coil forming protein kinase (ROCK).[1][2][3][4][5] Its primary mechanism of action is to block the activity of both ROCK1 and ROCK2 isoforms.[6][7] ROCKs are key downstream effectors of the small GTPase RhoA.[8][9] By inhibiting ROCK, this compound prevents the phosphorylation of downstream targets like Myosin Light Chain (MLC), which in turn reduces stress fiber formation and cell contraction.[6][7][10] this compound has been shown to be approximately 10 times more potent than the more commonly used ROCK inhibitor, Y-27632.[10][11]
Q2: Why does this compound, a ROCK inhibitor expected to reduce cell motility, sometimes increase cell migration?
The effect of ROCK inhibition on cell migration is highly context- and cell-type-dependent.[12][13] While inhibition of the Rho/ROCK pathway is often associated with decreased migration in some cancer cells like ovarian, breast, and lung cancer, it has been observed to paradoxically increase migration in other cell types, including certain cancer cells (skin, colon, breast carcinoma) and non-neoplastic cells like hepatic stellate cells (HSCs) and microglial cells.[11][12][14]
The paradoxical increase in cell migration upon ROCK inhibition can be attributed to several factors:
-
Switch in Migration Mode: Cells can migrate using different strategies, primarily mesenchymal and amoeboid migration.[9][15] Mesenchymal migration is characterized by elongated morphology and dependence on integrin-based adhesions and proteases. Amoeboid migration involves a rounded cell shape with rapid, squeezing movements. The Rho/ROCK pathway is crucial for the contractility required for amoeboid migration.[15] Inhibition of ROCK can induce a switch from a less motile, strongly adherent state to a more motile, less adherent state, or from an amoeboid to a mesenchymal-like migration, which in some contexts, results in a net increase in migration speed.
-
Reduction of Rear-End Retraction Forces: For efficient migration, a cell must detach its trailing edge (rear) as it moves forward. The Rho-ROCK pathway is heavily involved in generating the contractile forces necessary for this rear retraction.[16] By inhibiting ROCK, this compound can reduce these retraction forces, allowing for a smoother and faster forward movement of the cell body, particularly in cells where rear-end detachment is a rate-limiting step.
-
Cross-talk with other Signaling Pathways: The Rho/ROCK pathway is interconnected with other signaling pathways that regulate cell migration, such as the Rac and ERK signaling pathways.[16][17] Inhibition of ROCK can lead to the upregulation or activation of these alternative pro-migratory pathways. For instance, in BRAF-mutant melanoma cells, the ROCK inhibitor Y-27632 was found to enhance cell growth and migration by increasing AKT and ERK activity.[12][18]
-
Dose-Dependent Effects: The concentration of the ROCK inhibitor can also play a role. Partial inhibition of ROCK at lower concentrations might be sufficient to reduce the negative regulatory effects on migration (like excessive contractility) without completely ablating the necessary components for cell movement, leading to an overall increase in migration.[19]
Q3: In which specific cell types has this compound been shown to increase migration?
A notable example is in hepatic stellate cells (HSCs), both in human and murine models.[6][7][10][11][20] Studies have demonstrated that this compound, along with Y-27632, significantly increases the migration of activated HSCs in wound healing assays.[6][11][20] This effect is observed despite the fact that these inhibitors effectively reduce cell contraction and proliferation in the same cells.[7][10][11]
Troubleshooting Guide
This guide addresses common issues encountered when studying the effects of this compound on cell migration.
| Observed Problem | Potential Cause | Recommended Solution |
| No effect or decreased migration with this compound in a cell line expected to show increased migration. | Incorrect concentration of this compound. | Perform a dose-response experiment. The pro-migratory effect can be concentration-dependent. Test a range of concentrations (e.g., 100 nM, 1 µM, 10 µM).[11] |
| Cell type is not susceptible to the paradoxical effect. | The pro-migratory effect of ROCK inhibitors is cell-type specific.[11][12] Consider if the chosen cell line is appropriate. Review literature for the effects of ROCK inhibitors on your specific cell type. | |
| Inappropriate migration assay. | The choice of migration assay (e.g., wound healing, transwell, single-cell tracking) can influence the results. Consider using a different assay to confirm the findings. | |
| High variability in migration assay results. | Inconsistent cell density or scratch width in wound healing assay. | Standardize the cell seeding density to ensure a confluent monolayer. Use a consistent tool and technique for creating the scratch. |
| Serum concentration in the media. | Serum contains growth factors that can influence cell migration. Use serum-free or low-serum media during the migration assay to minimize confounding factors, unless serum is part of the experimental design. | |
| Cell toxicity or morphological changes not related to migration. | High concentration of this compound or prolonged exposure. | Assess cell viability using assays like MTT or Trypan Blue exclusion at the concentrations and time points used in the migration experiments. Lower the concentration or shorten the incubation time if toxicity is observed. |
Quantitative Data Summary
The following table summarizes the quantitative effects of this compound on various cellular processes in activated human (TWNT-4) and murine (FVB/NJ) hepatic stellate cells.
| Cellular Process | Cell Type | This compound Concentration | Observed Effect | Reference |
| Migration (Wound Healing) | TWNT-4 (human HSC) | 1 µM | Increased migration at 4, 8, and 24 hours. | [11] |
| FVB/NJ (murine HSC) | 100 nM, 1 µM, 10 µM | Increased migration at 4 and 8 hours. | [6] | |
| FVB/NJ (murine HSC) | 1 µM, 10 µM | Increased migration at 24 hours. | [6] | |
| Contraction (Collagen Gel) | TWNT-4 (human HSC) | 100 nM, 1 µM, 10 µM | Significantly inhibited contraction. | [11] |
| FVB/NJ (murine HSC) | 1 µM, 10 µM | Decreased contraction. | [11] | |
| Proliferation (BrdU Assay) | TWNT-4 (human HSC) | 100 nM, 1 µM, 10 µM | Significantly decreased proliferation. | [7][11] |
| FVB/NJ (murine HSC) | 100 nM, 1 µM, 10 µM | Reduced proliferation. | [11] | |
| Fibrogenesis (Col1a1 expression) | TWNT-4 (human HSC) | 100 nM, 1 µM, 10 µM | Reduced Col1a1 expression. | [11] |
Experimental Protocols
Wound Healing Assay to Assess Cell Migration
This protocol is adapted from studies observing the pro-migratory effects of this compound on hepatic stellate cells.[6][11]
Materials:
-
24-well tissue culture plates
-
Cell culture medium (e.g., DMEM) with appropriate supplements (e.g., 10% FBS, 1% penicillin-streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
This compound stock solution (e.g., in DMSO)
-
Sterile p200 pipette tips or a wound healing assay tool
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells (e.g., hepatic stellate cells) into 24-well plates at a density that will form a confluent monolayer within 24-48 hours.
-
Creating the "Wound": Once the cells are confluent, gently aspirate the culture medium. Create a linear scratch in the monolayer using a sterile p200 pipette tip. Be consistent with the pressure and angle to ensure uniform wound width.
-
Washing: Wash the wells twice with PBS to remove detached cells and debris.
-
Treatment: Add fresh culture medium containing the desired concentrations of this compound (e.g., 100 nM, 1 µM, 10 µM) and a vehicle control (e.g., DMSO at the same final concentration as the highest this compound dose).
-
Image Acquisition (Time 0): Immediately after adding the treatment, acquire images of the wounds in each well using a microscope at low magnification (e.g., 4x or 10x). These will serve as the baseline (0 hour) measurements.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂.
-
Image Acquisition (Time Points): Acquire images of the same wound areas at subsequent time points (e.g., 4, 8, and 24 hours).
-
Data Analysis: Measure the area of the wound at each time point for each condition. The rate of wound closure can be calculated as the percentage of the initial wound area that has been repopulated by cells over time.
Visualizations
Signaling Pathway
Caption: Simplified signaling pathways illustrating the canonical inhibitory and paradoxical pro-migratory effects of this compound.
Experimental Workflow
Caption: Step-by-step workflow for a typical wound healing (scratch) assay to measure cell migration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Nordic Biosite [nordicbiosite.com]
- 5. selleckchem.com [selleckchem.com]
- 6. The non-selective Rho-kinase inhibitors Y-27632 and this compound decrease contraction but increase migration in murine and human hepatic stellate cells | PLOS One [journals.plos.org]
- 7. journals.plos.org [journals.plos.org]
- 8. Effect of the Rho-Kinase/ROCK Signaling Pathway on Cytoskeleton Components - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rho-Kinase/ROCK: A Key Regulator of the Cytoskeleton and Cell Polarity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The non-selective Rho-kinase inhibitors Y-27632 and this compound decrease contraction but increase migration in murine and human hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ROCK inhibitor enhances the growth and migration of BRAF‐mutant skin melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of Rho-associated kinases disturbs the collective cell migration of stratified TE-10 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Rho/ROCK signaling in motility and metastasis of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Rho/ROCK and MAPK Signaling Pathways Are Involved in Glioblastoma Cell Migration and Proliferation | Anticancer Research [ar.iiarjournals.org]
- 18. ROCK inhibitor enhances the growth and migration of BRAF-mutant skin melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. The non-selective Rho-kinase inhibitors Y-27632 and this compound decrease contraction but increase migration in murine and human hepatic stellate cells | PLOS One [journals.plos.org]
mitigating the paradoxical migration effect of Y-33075
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing Y-33075 in cell migration experiments. It addresses the observed paradoxical pro-migratory effects of this ROCK inhibitor and offers troubleshooting strategies for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and non-selective small molecule inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2).[1][2][3] Its primary mechanism involves the inhibition of the contractile G-protein coupled receptor (GPCR) pathway mediated by RhoA and ROCK.[1] By inhibiting ROCK, this compound prevents the phosphorylation of downstream targets such as Myosin Light Chain (MLC), which in turn inhibits stress fiber formation and cell contraction.[1][4]
Q2: What is the "paradoxical effect" of this compound on cell migration?
While this compound effectively reduces cell contraction and proliferation, it has been observed to paradoxically increase cell migration in certain cell types, such as hepatic stellate cells (HSCs).[1][3] This is counterintuitive as ROCK signaling is generally associated with the promotion of cell motility.
Q3: What is the proposed mechanism behind the paradoxical increase in migration with this compound treatment?
The exact mechanism is still under investigation, but it is hypothesized to be related to the differential roles of ROCK1 and ROCK2 isoforms in regulating the cytoskeleton.[1] While ROCK1 is primarily involved in regulating myosin light chain phosphorylation and contraction, ROCK2 is required for stabilizing the actin cytoskeleton.[5] It is possible that pan-ROCK inhibitors like this compound predominantly affect the ROCK isoform responsible for contraction, leading to a more migratory phenotype.[1]
Q4: How does the potency of this compound compare to other ROCK inhibitors like Y-27632?
This compound has been shown to be significantly more potent than Y-27632. In studies with hepatic stellate cells, this compound demonstrated a 10-fold higher potency in reducing cell contraction compared to Y-27632.[1][3] A reduction in phosphorylated MLC was observed at concentrations as low as 10 nM for this compound, whereas Y-27632 required concentrations starting at 100 nM to achieve a similar effect.[1][2]
Troubleshooting Guide for Cell Migration Assays
This guide provides solutions to common issues encountered when using this compound in wound healing and transwell migration assays.
| Issue | Potential Cause | Recommended Solution |
| Wound Healing Assay: Increased migration at low concentrations, decreased at high concentrations | Dose-dependent effects of this compound are common. Low concentrations may promote migration by reducing cell contractility without disrupting the overall migratory machinery. High concentrations may become cytotoxic or inhibit other essential cellular processes. | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals. A typical starting range for this compound is 10 nM to 10 µM.[1] |
| Wound Healing Assay: Irregular or uneven wound closure | Inconsistent scratching technique. Uneven cell seeding leading to a non-uniform monolayer. | Use a consistent method for creating the scratch, such as a p200 pipette tip guided by a ruler. Ensure a confluent and healthy monolayer before making the wound. |
| Wound Healing Assay: Cells detaching from the plate | This compound can affect cell adhesion by altering the cytoskeleton. The concentration of the inhibitor may be too high, leading to cytotoxicity. | Titrate down the concentration of this compound. Ensure the culture plates are properly coated with an appropriate extracellular matrix protein (e.g., collagen, fibronectin) to enhance cell adhesion. |
| Transwell Assay: No or low cell migration through the membrane | The paradoxical pro-migratory effect of this compound may be cell-type specific. The pore size of the transwell insert may be too small for your cells. The chemoattractant gradient may be insufficient. | Confirm the pro-migratory effect in your cell line using a wound healing assay first. Use transwell inserts with an appropriate pore size for your cell type (e.g., 8 µm for fibroblasts). Optimize the concentration of the chemoattractant in the lower chamber. |
| Transwell Assay: High background migration in control wells | The serum concentration in the upper chamber may be too high, reducing the chemoattractant gradient. Cells may be overly confluent or stressed. | Serum-starve the cells for 4-24 hours before the assay to reduce basal migration. Ensure cells are healthy and sub-confluent before seeding into the inserts. |
| General: Inconsistent results between experiments | Variability in cell passage number. Inconsistent incubation times. Instability of this compound in culture medium. | Use cells within a consistent and low passage number range. Adhere to a strict timeline for all experimental steps. Prepare fresh dilutions of this compound for each experiment from a frozen stock. |
Data Presentation
Table 1: Effect of this compound on Hepatic Stellate Cell (HSC) Contraction, Migration, and Proliferation
| Parameter | Cell Type | This compound Concentration | Effect | Reference |
| Contraction | Human (TWNT-4) | 1 µM, 10 µM | Significant decrease | [1] |
| Murine (FVB/NJ) | 1 µM, 10 µM | Significant decrease | [1] | |
| Migration (Wound Healing) | Human (TWNT-4) | 1 µM | Increased at 4, 8, 24h | [1] |
| Human (TWNT-4) | 10 µM | Decreased at 24h | [1] | |
| Murine (FVB/NJ) | 100 nM, 1 µM, 10 µM | Increased at 4, 8h | [1] | |
| Murine (FVB/NJ) | 1 µM, 10 µM | Increased at 24h | [1] | |
| Proliferation (BrdU Assay) | Human (TWNT-4) | 100 nM, 1 µM, 10 µM | Significant decrease | [1] |
| Murine (FVB/NJ) | 100 nM, 1 µM, 10 µM | Significant decrease | [1] |
Experimental Protocols
Wound Healing Assay Protocol
-
Cell Seeding: Seed hepatic stellate cells (or your cell line of interest) in a 24-well plate and grow to confluence.
-
Starvation (Optional): To minimize the influence of proliferation, serum-starve the cells for 4-24 hours prior to the assay.
-
Wound Creation: Create a linear scratch in the cell monolayer using a sterile p200 pipette tip.
-
Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells.
-
Treatment: Add fresh culture medium containing the desired concentrations of this compound or vehicle control.
-
Image Acquisition: Capture images of the wounds at time 0 and at subsequent time points (e.g., 4, 8, 24 hours) using a microscope with a camera.
-
Data Analysis: Measure the area of the wound at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial wound area.
Transwell Migration Assay Protocol
-
Cell Preparation: Culture cells to sub-confluence. Harvest and resuspend the cells in serum-free medium.
-
Chamber Setup: Place transwell inserts (e.g., 8 µm pore size) into the wells of a 24-well plate.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Cell Seeding: Add the cell suspension to the upper chamber of the transwell insert. Include this compound or vehicle control in the upper and/or lower chamber as per your experimental design.
-
Incubation: Incubate the plate for a duration appropriate for your cell type to allow for migration (e.g., 4-24 hours).
-
Cell Removal: After incubation, remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain with a suitable dye (e.g., crystal violet).
-
Image and Quantify: Acquire images of the stained cells and count the number of migrated cells per field of view.
Visualizations
Caption: RhoA-ROCK signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for a wound healing assay with this compound.
References
- 1. The non-selective Rho-kinase inhibitors Y-27632 and this compound decrease contraction but increase migration in murine and human hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.plos.org [journals.plos.org]
- 3. The non-selective Rho-kinase inhibitors Y-27632 and this compound decrease contraction but increase migration in murine and human hepatic stellate cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of Rho kinase inhibitor effects on neuroprotection and neuroinflammation in an ex-vivo retinal explant model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What Is the Role of the Rho-ROCK Pathway in Neurologic Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Controlling for Y-33075 Off-Target Kinase Inhibition
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of the ROCK inhibitor, Y-33075.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known off-target kinases?
This compound is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1][2] Its primary therapeutic target is ROCK, with an IC50 of 3.6 nM.[1][3][4][5] However, like many kinase inhibitors, at higher concentrations, it can inhibit other kinases. The primary known off-target kinases for this compound are Protein Kinase C (PKC) and Calcium/Calmodulin-dependent Protein Kinase II (CaMKII).[1][3]
Q2: How does the potency of this compound against its off-target kinases compare to its on-target activity?
This compound is significantly more potent against ROCK than its known off-target kinases, demonstrating good selectivity. The IC50 values are summarized in the table below.
| Kinase | IC50 (nM) | Selectivity vs. ROCK |
| ROCK | 3.6[1][3][4] | 1x |
| PKC | 420[1][3] | ~117x |
| CaMKII | 810[1][3] | ~225x |
Q3: I am observing a phenotype that is not consistent with ROCK inhibition. Could this be an off-target effect?
Yes, unexpected phenotypes could be due to the inhibition of off-target kinases, particularly if you are using higher concentrations of this compound. To investigate this, you can perform several experiments:
-
Dose-Response Curve: Perform a dose-response experiment and determine the EC50 for your observed phenotype. If the EC50 is closer to the IC50 of the off-target kinases (PKC or CaMKII) than to ROCK, it suggests an off-target effect.
-
Use a Structurally Different ROCK Inhibitor: To confirm that the observed phenotype is due to ROCK inhibition, use a structurally unrelated ROCK inhibitor. If you observe the same phenotype, it is more likely to be an on-target effect.
-
Assess Off-Target Kinase Activity: Directly measure the activity of PKC and CaMKII in your experimental system after treatment with this compound. A decrease in the activity of these kinases would confirm off-target engagement. See the detailed experimental protocols below for assessing the phosphorylation of downstream targets of PKC and CaMKII.
-
Target Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of ROCK. If this compound still produces the same phenotype in these cells, it is likely due to off-target effects.
Q4: How can I minimize the off-target effects of this compound in my experiments?
-
Use the Lowest Effective Concentration: Based on a dose-response curve, use the lowest concentration of this compound that gives you the desired on-target effect. This will minimize the likelihood of engaging off-target kinases.
-
Control for Off-Target Effects: If you suspect off-target effects, include appropriate controls in your experiments. This could involve using specific inhibitors for PKC and CaMKII to see if they mimic or rescue the phenotype observed with this compound.
Troubleshooting Guides
Issue 1: Unexpected Cellular Morphology or Phenotype
Possible Cause: Off-target inhibition of PKC or CaMKII.
Troubleshooting Steps:
-
Review the Literature: Check if the observed phenotype has been associated with the inhibition of PKC or CaMKII.
-
Perform a Western Blot for Off-Target Markers:
-
Assess the phosphorylation of a known PKC substrate, such as MARCKS (Myristoylated Alanine-Rich C-Kinase Substrate). A decrease in MARCKS phosphorylation upon this compound treatment would suggest PKC inhibition.
-
Evaluate the autophosphorylation of CaMKII at Threonine 286. A reduction in this phosphorylation indicates CaMKII inhibition.
-
-
Use Specific Inhibitors for Off-Target Kinases: Treat your cells with a specific PKC inhibitor (e.g., Gö 6983) and a specific CaMKII inhibitor (e.g., KN-93) to see if they replicate the phenotype observed with this compound.
Issue 2: Inconsistent Results Between Experiments
Possible Cause: Variability in compound concentration, cell health, or experimental conditions.
Troubleshooting Steps:
-
Prepare Fresh this compound Solutions: Always prepare fresh dilutions of this compound from a stock solution for each experiment.
-
Monitor Cell Health: Ensure that the cells are healthy and at a consistent confluency at the time of treatment.
-
Standardize Experimental Conditions: Maintain consistent incubation times, cell densities, and other experimental parameters.
Quantitative Data
This compound IC50 Values
| Kinase | IC50 (nM) |
| ROCK | 3.6[1][3][4] |
| PKC | 420[1][3] |
| CaMKII | 810[1][3] |
Representative Kinase Selectivity Profile of a ROCK Inhibitor (Y-27632)
No comprehensive kinase selectivity panel data for this compound is publicly available. The following data for the structurally related and well-characterized ROCK inhibitor Y-27632 is provided as a representative example of the selectivity profile of this class of compounds.
| Kinase | Y-27632 Ki (nM) |
| ROCK1 | 140[6][7] |
| ROCK2 | 300[6][7] |
| PKC | 26,000[6] |
| cAMP-dependent protein kinase (PKA) | 25,000[6] |
| Myosin light-chain kinase (MLCK) | >250,000[6] |
Experimental Protocols
Protocol 1: Western Blot for Phospho-Myosin Light Chain 2 (p-MLC2) to Confirm ROCK Inhibition
This protocol assesses the on-target activity of this compound by measuring the phosphorylation of Myosin Light Chain 2 (MLC2), a direct downstream substrate of ROCK.
Materials:
-
Cells or tissue lysates treated with this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: Rabbit anti-phospho-MLC2 (Ser19)
-
Primary antibody: Mouse anti-MLC2
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Secondary antibody: HRP-conjugated anti-mouse IgG
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Methodology:
-
Cell Lysis: Lyse cells or tissues in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-MLC2 overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated anti-rabbit IgG secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with the antibody against total MLC2 to normalize for protein loading.
Protocol 2: Western Blot for Phospho-MARCKS to Assess Off-Target PKC Inhibition
This protocol is designed to detect off-target inhibition of PKC by measuring the phosphorylation of MARCKS.
Materials:
-
Same as Protocol 1, with the following exceptions:
-
Primary antibody: Rabbit anti-phospho-MARCKS (Ser152/156)
-
Primary antibody: Mouse anti-MARCKS
Methodology:
-
Follow steps 1-10 as described in Protocol 1, but use the primary antibody against p-MARCKS.
-
Strip the membrane and re-probe with the antibody against total MARCKS for normalization.
Protocol 3: Western Blot for Phospho-CaMKII to Assess Off-Target CaMKII Inhibition
This protocol assesses the off-target inhibition of CaMKII by measuring its autophosphorylation at Threonine 286.[1][8][9]
Materials:
-
Same as Protocol 1, with the following exceptions:
-
Primary antibody: Rabbit anti-phospho-CaMKII (Thr286)
-
Primary antibody: Mouse anti-CaMKII
Methodology:
-
Follow steps 1-10 as described in Protocol 1, but use the primary antibody against p-CaMKII (Thr286).
-
Strip the membrane and re-probe with the antibody against total CaMKII for normalization.
Signaling Pathway Diagrams
Caption: On-target ROCK signaling pathway and the inhibitory action of this compound.
Caption: Off-target PKC signaling pathway potentially inhibited by this compound.
Caption: Off-target CaMKII signaling pathway potentially inhibited by this compound.
References
- 1. Autophosphorylation at Thr286 of the alpha calcium-calmodulin kinase II in LTP and learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phospho-(Ser) PKC Substrate Antibody | Cell Signaling Technology [cellsignal.com]
- 3. MARCKS phosphorylation by PKC strongly impairs cell polarity in the chick neural plate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A spatial model of autophosphorylation of Ca2+/calmodulin-dependent protein kinase II (CaMKII) predicts that the lifetime of phospho-CaMKII after induction of synaptic plasticity is greatly prolonged by CaM-trapping - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. A Significant but Rather Mild Contribution of T286 Autophosphorylation to Ca2+/CaM-Stimulated CaMKII Activity | PLOS One [journals.plos.org]
- 9. Loss of Thr286 phosphorylation disrupts synaptic CaMKIIα targeting, NMDAR activity and behavior in pre-adolescent mice - PMC [pmc.ncbi.nlm.nih.gov]
Confirming ROCK Pathway Inhibition by Y-33075: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to confidently confirm the inhibition of the Rho-associated coiled-coil containing protein kinase (ROCK) pathway by the selective inhibitor Y-33075.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit the ROCK pathway?
This compound is a selective and potent inhibitor of ROCK1 and ROCK2.[1][2][3] It functions by competing with ATP to bind to the kinase domain of ROCK, thereby preventing the phosphorylation of its downstream substrates.[1] This inhibition leads to a reduction in various cellular processes regulated by the ROCK pathway, including cell contraction, stress fiber formation, and proliferation.[1][4][5] this compound has been shown to be approximately 10-fold more potent than the more commonly used ROCK inhibitor, Y-27632.[1][4][6]
Q2: What are the most common methods to confirm ROCK pathway inhibition by this compound?
The most common methods to confirm ROCK inhibition by this compound fall into two categories:
-
Direct Measurement of ROCK Substrate Phosphorylation: This involves quantifying the phosphorylation state of direct downstream targets of ROCK. A significant decrease in phosphorylation upon this compound treatment confirms inhibition. Key substrates include:
-
Functional Cellular Assays: These assays measure a physiological outcome that is dependent on ROCK activity. A change in the cellular phenotype upon this compound treatment provides indirect evidence of pathway inhibition. Common assays include:
-
Collagen Gel Contraction Assay: Measures the ability of cells to contract a collagen matrix, a process highly dependent on ROCK-mediated cell contractility.[1][4][5]
-
Stress Fiber Staining: Visualizes the actin cytoskeleton. ROCK inhibition leads to the disassembly of stress fibers.
-
Wound Healing/Migration Assay: While ROCK is involved in cell migration, the effect of this compound can be cell-type dependent, sometimes surprisingly increasing migration.[1][4]
-
Q3: What concentration of this compound should I use in my experiment?
The optimal concentration of this compound is cell-type and assay-dependent. Based on published studies, a concentration range of 10 nM to 10 µM is typically effective.[1][5] It is recommended to perform a dose-response experiment to determine the IC50 for your specific system. This compound has demonstrated significant effects at concentrations as low as 10-100 nM.[5][6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No change in p-MLC or p-MYPT1 levels after this compound treatment. | Suboptimal this compound Concentration: The concentration of this compound may be too low to effectively inhibit ROCK in your cell type. | Perform a dose-response curve with this compound (e.g., 10 nM to 10 µM) to determine the optimal inhibitory concentration. |
| Insufficient Treatment Time: The duration of this compound treatment may not be long enough to observe a significant decrease in substrate phosphorylation. | Conduct a time-course experiment (e.g., 30 minutes, 1 hour, 6 hours, 24 hours) to identify the optimal treatment duration. | |
| Poor Antibody Quality: The primary antibodies for p-MLC, MLC, p-MYPT1, or MYPT1 may not be specific or sensitive enough. | Validate your antibodies using positive and negative controls. Test antibodies from different vendors if necessary. | |
| Low Basal ROCK Activity: The cells may have low intrinsic ROCK activity under basal conditions, making it difficult to detect a decrease with an inhibitor. | Stimulate the ROCK pathway with an agonist (e.g., lysophosphatidic acid (LPA), serum) before treating with this compound. | |
| Inconsistent results in functional assays (e.g., contraction, migration). | Cell Passage Number: High passage numbers can lead to altered cellular phenotypes and responses to inhibitors. | Use low passage number cells and maintain consistent cell culture conditions. |
| Assay Variability: Technical variability in setting up the assay can lead to inconsistent results. | Standardize all assay parameters, including cell seeding density, serum concentration, and measurement time points. Run appropriate vehicle controls. | |
| Unexpected increase in cell migration with this compound. | Cell-Type Specific Effects: In some cell types, such as hepatic stellate cells, ROCK inhibition has been observed to paradoxically increase migration.[1][4] | This may be a true biological effect. Consider investigating the underlying mechanism in your cell type. Confirm the effect with another ROCK inhibitor like Y-27632. |
Experimental Protocols
Protocol 1: Western Blot Analysis of p-MLC and p-MYPT1
This protocol describes how to assess the phosphorylation status of MLC and MYPT1 in cell lysates following treatment with this compound.
Materials:
-
Cell culture reagents
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-p-MLC (Ser19), anti-MLC, anti-p-MYPT1 (Thr696 or Thr853), anti-MYPT1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and grow to desired confluency. Treat cells with various concentrations of this compound (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) for the desired time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities for the phosphorylated and total proteins. Express the results as a ratio of phosphorylated protein to total protein. A decrease in this ratio indicates ROCK inhibition.
Protocol 2: In Vitro ROCK Activity Assay (ELISA-based)
This protocol outlines the use of a commercially available ELISA-based kit to directly measure ROCK activity in cell lysates.[7][8][11]
Materials:
-
ROCK Activity Assay Kit (containing MYPT1-coated plate, ATP, kinase buffer, anti-p-MYPT1 antibody, HRP-conjugated secondary antibody, and substrate)
-
Cell lysates prepared as in Protocol 1
Procedure:
-
Prepare Reagents and Samples: Follow the kit manufacturer's instructions for preparing all reagents and diluting cell lysates to the appropriate concentration.
-
Kinase Reaction:
-
Add the diluted cell lysates and a positive control (recombinant active ROCK) to the wells of the MYPT1-coated plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for the time specified in the kit protocol (e.g., 60 minutes).
-
-
Detection:
-
Wash the wells to remove the kinase reaction components.
-
Add the anti-phospho-MYPT1 (Thr696) antibody and incubate for 1 hour at room temperature.
-
Wash the wells and add the HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.
-
Wash the wells and add the TMB substrate.
-
Stop the reaction with the provided stop solution.
-
-
Data Analysis: Measure the absorbance at 450 nm using a microplate reader. A decrease in absorbance in this compound-treated samples compared to the control indicates a reduction in ROCK activity.
Visualizing the Pathway and Experimental Workflow
Caption: The ROCK signaling pathway and the inhibitory action of this compound.
Caption: Workflow for confirming ROCK pathway inhibition by this compound.
Caption: A logical troubleshooting guide for confirming this compound-mediated ROCK inhibition.
References
- 1. The non-selective Rho-kinase inhibitors Y-27632 and this compound decrease contraction but increase migration in murine and human hepatic stellate cells | PLOS One [journals.plos.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. The non-selective Rho-kinase inhibitors Y-27632 and this compound decrease contraction but increase migration in murine and human hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.plos.org [journals.plos.org]
- 7. Rho Kinase (ROCK) Activity Assay, 96-Well [cellbiolabs.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. A Method for Measuring Rho Kinase Activity in Tissues and Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement of Rho-Associated Kinase (ROCK) Activity in Humans: Validity of Leukocyte p-MBS/t-MBS in Comparison with Vascular Response to Fasudil - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mybiosource.com [mybiosource.com]
unexpected phenotypes observed with Y-33075 treatment
This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of Y-33075, a potent and selective Rho-associated kinase (ROCK) inhibitor. Researchers, scientists, and drug development professionals can find information here to address unexpected phenotypes and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a selective inhibitor of Rho-associated kinases (ROCK1 and ROCK2).[1][2][3][4][5][6] It functions by blocking the downstream signaling of the RhoA GTPase, which prevents the phosphorylation of Myosin Light Chain (MLC) and other substrates. This inhibition leads to a reduction in stress fiber formation and cellular contractility.[7]
Q2: What are the expected phenotypes of this compound treatment?
Based on its mechanism of action, this compound is expected to:
-
Decrease fibrogenesis by reducing the expression of profibrotic markers like α-smooth muscle actin (αSMA) and collagen.[8][9][10]
Q3: Are there any known off-target effects of this compound?
While this compound is highly selective for ROCKs, with an affinity 200–2000 times greater than for other kinases, potential off-target effects on kinases like PKC and CaMKII can occur at very high concentrations.[2][8][9] However, studies suggest that at typical experimental concentrations (e.g., up to 10µM), off-target effects are minimal.[8][9][11]
Troubleshooting Guide
Issue 1: Unexpected Increase in Cell Migration
Question: I treated my hepatic stellate cells (HSCs) with this compound expecting to see reduced motility, but instead, I observed a significant increase in cell migration in my wound-healing assay. Is this a known phenomenon?
Answer: Yes, this is a documented and unexpected phenotype observed with this compound (and the related compound Y-27632) treatment in both human and murine hepatic stellate cells.[7][8][9][10] While ROCK inhibition is generally associated with decreased cell migration in many cell types, in HSCs it has been shown to paradoxically promote it.
Possible Explanations:
-
Differential Roles of ROCK Isoforms: ROCK1 and ROCK2 can have distinct and sometimes opposing roles in regulating cell migration. While ROCK1 is involved in the formation of stress fibers and focal adhesions, ROCK2 can inhibit actin polymerization.[11] The net effect of inhibiting both isoforms with this compound in HSCs appears to favor a migratory phenotype.
-
Cell-Type Specificity: The signaling networks governing cell migration are complex and can vary significantly between different cell types. The response to ROCK inhibition in HSCs may be unique due to their specific cellular context and the interplay with other signaling pathways.
Recommendations:
-
Confirm the Observation: Repeat the migration assay (e.g., wound-healing or transwell assay) to ensure the result is reproducible.
-
Titrate the Concentration: Investigate a range of this compound concentrations. One study noted that while 1µM this compound increased migration in human TWNT-4 cells, a higher concentration of 10µM significantly decreased it after 24 hours.[9]
-
Investigate Downstream Effectors: Analyze the expression and phosphorylation status of proteins involved in cell migration to understand the underlying mechanism in your specific cell model.
Issue 2: Variability in Potency Compared to Y-27632
Question: I'm switching from Y-27632 to this compound. How much more potent is this compound?
Answer: this compound is consistently reported to be significantly more potent than Y-27632. In studies on hepatic stellate cells, this compound demonstrated at least a 10-fold higher potency in inhibiting cell contraction.[7][8][9][10] For example, a significant reduction in contraction was observed with 100nM of this compound, whereas a similar effect with Y-27632 required 1µM.[9][10]
Recommendation:
-
When substituting Y-27632 with this compound, it is advisable to perform a dose-response experiment starting with at least a 10-fold lower concentration of this compound to achieve a comparable biological effect.
Data Presentation
Table 1: Comparative Potency of this compound and Y-27632 on Hepatic Stellate Cell (HSC) Contraction
| Compound | Cell Line | Effective Concentration for Contraction Inhibition | Reference |
| This compound | TWNT-4 (human HSCs) | 100nM - 10µM | [9][10] |
| Y-27632 | TWNT-4 (human HSCs) | 1µM - 10µM | [9][10] |
| This compound | Primary murine HSCs | 1µM - 10µM | [9] |
| Y-27632 | Primary murine HSCs | 1µM - 10µM | [9] |
Table 2: Effects of this compound on Various Phenotypes in Hepatic Stellate Cells
| Phenotype | Cell Type | This compound Concentration | Observed Effect | Reference |
| Contraction | Human & Murine HSCs | 100nM - 10µM | Decreased | [8][9] |
| Migration | Human & Murine HSCs | 100nM - 10µM | Increased | [8][9] |
| Proliferation | Human & Murine HSCs | 100nM - 10µM | Decreased | [8][9] |
| αSMA Expression | Human HSCs | 1µM - 10µM | Decreased | [8][9] |
| Col1a1 Expression | Human HSCs | 10nM - 10µM | Decreased (dose-dependent) | [8] |
Experimental Protocols
1. Cell Culture and this compound Treatment
-
Cell Lines: Immortalized human hepatic stellate cells (TWNT-4) or primary isolated murine hepatic stellate cells.
-
Culture Conditions: Culture-activate primary HSCs on uncoated plastic dishes for 7 days.
-
Starvation: Prior to treatment, starve cells for 24 hours in serum-free medium (e.g., DMEM with 0% FCS, 2% L-Glutamine, and 1% Penicillin-Streptomycin).
-
This compound Preparation: Dissolve this compound in PBS to create a stock solution (e.g., 100mM). Further dilute in the appropriate cell culture medium to achieve final concentrations ranging from 10nM to 10µM.[8][9]
-
Incubation: Incubate cells with this compound for the desired time period (e.g., 24 hours).
2. Wound-Healing Migration Assay
-
Cell Seeding: Seed HSCs in a culture plate and grow to confluence.
-
Scratch Wound: Create a "wound" in the cell monolayer using a sterile pipette tip.
-
Treatment: Wash with PBS to remove detached cells and add fresh medium containing the desired concentration of this compound or vehicle control.
-
Imaging: Capture images of the wound at different time points (e.g., 0, 4, 8, and 24 hours).
-
Analysis: Measure the area of the wound at each time point to quantify the rate of cell migration into the empty space.
Visualizations
Caption: RhoA-ROCK signaling pathway and the inhibitory action of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. The non-selective Rho-kinase inhibitors Y-27632 and this compound decrease contraction but increase migration in murine and human hepatic stellate cells | PLOS One [journals.plos.org]
- 9. The non-selective Rho-kinase inhibitors Y-27632 and this compound decrease contraction but increase migration in murine and human hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.plos.org [journals.plos.org]
- 11. The non-selective Rho-kinase inhibitors Y-27632 and this compound decrease contraction but increase migration in murine and human hepatic stellate cells | PLOS One [journals.plos.org]
Validation & Comparative
Y-33075 vs. Y-27632: A Comparative Analysis of Potency for Rho-Kinase Inhibition
In the landscape of biochemical research, particularly in the study of cellular signaling, the selection of appropriate inhibitors is critical. For researchers investigating the Rho-associated coiled-coil containing protein kinase (ROCK) pathway, both Y-33075 and Y-27632 are established tools. This guide provides a detailed comparison of their potency, supported by experimental data, to aid researchers in selecting the optimal inhibitor for their studies.
Executive Summary
This compound is a significantly more potent inhibitor of ROCK than its predecessor, Y-27632. Experimental data consistently demonstrates that this compound exhibits a lower half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) compared to Y-27632, indicating a stronger binding affinity for the ROCK enzyme. While both are competitive inhibitors at the ATP-binding site of ROCK and are not selective between the ROCK1 and ROCK2 isoforms, the higher potency of this compound allows for its use at lower concentrations, potentially reducing off-target effects.
Data Presentation: Potency Comparison
The following table summarizes the key quantitative data regarding the potency of this compound and Y-27632 against ROCK.
| Inhibitor | Target | IC50 | Ki | Reference(s) |
| This compound | ROCK | 3.6 nM | Not specified | [1][2][3] |
| Y-27632 | ROCK1 | 140 - 220 nM | 220 nM | [4][5][6] |
| ROCK2 | 140 - 220 nM | 300 nM | [4][5][6] |
Note: Some studies have indicated that this compound is approximately 10-fold more potent than Y-27632 in cell-based assays.[7][8][9][10]
Mechanism of Action and Signaling Pathway
Both this compound and Y-27632 are small molecule inhibitors that target the Rho-associated protein kinase (ROCK). They function by competing with ATP for binding to the catalytic site of ROCK, thereby preventing the phosphorylation of its downstream substrates.[5] The ROCK signaling pathway plays a crucial role in regulating various cellular processes, including cell adhesion, migration, proliferation, and apoptosis.
Figure 1: Simplified diagram of the ROCK signaling pathway and the point of inhibition by this compound and Y-27632.
Experimental Protocols
The determination of inhibitor potency is typically achieved through in vitro kinase assays. Below is a representative protocol for comparing the inhibitory effects of this compound and Y-27632 on ROCK activity.
Objective: To determine and compare the IC50 values of this compound and Y-27632 for ROCK.
Materials:
-
Recombinant active ROCK enzyme
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP
-
ROCK substrate (e.g., Myosin Phosphatase Target Subunit 1, MYPT1)
-
This compound and Y-27632 stock solutions
-
Phospho-specific antibody against the phosphorylated substrate (e.g., anti-phospho-MYPT1)
-
Secondary antibody conjugated to a detectable enzyme (e.g., HRP-conjugated secondary antibody)
-
Detection reagent (e.g., chemiluminescent substrate)
-
96-well plates
-
Plate reader
Procedure:
Figure 2: A typical experimental workflow for determining the IC50 of ROCK inhibitors.
Data Analysis: The signal intensity is inversely proportional to the inhibitor's potency. The data are plotted as the percentage of inhibition versus the log of the inhibitor concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.
Logical Relationship of Inhibition
The inhibitory action of both this compound and Y-27632 is based on their structural similarity to ATP, allowing them to bind to the kinase domain of ROCK. However, the superior potency of this compound suggests a more favorable interaction with the active site.
Figure 3: Logical diagram illustrating the competitive inhibition of ROCK by this compound and Y-27632.
Conclusion
For researchers requiring a highly potent ROCK inhibitor, this compound is the superior choice over Y-27632. Its significantly lower IC50 value allows for more effective inhibition at lower concentrations, which can be crucial for minimizing off-target effects and achieving more specific experimental outcomes. While both compounds are valuable tools for studying the ROCK signaling pathway, the enhanced potency of this compound makes it a more precise and efficient inhibitor for a wide range of applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Nordic Biosite [nordicbiosite.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. abmole.com [abmole.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The non-selective Rho-kinase inhibitors Y-27632 and this compound decrease contraction but increase migration in murine and human hepatic stellate cells | PLOS One [journals.plos.org]
- 8. journals.plos.org [journals.plos.org]
- 9. The non-selective Rho-kinase inhibitors Y-27632 and this compound decrease contraction but increase migration in murine and human hepatic stellate cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The non-selective Rho-kinase inhibitors Y-27632 and this compound decrease contraction but increase migration in murine and human hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating Y-33075 Efficacy on p-MLC Levels by Western Blot: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the ROCK inhibitor Y-33075 with other commercially available alternatives, focusing on their efficacy in modulating the phosphorylation of Myosin Light Chain (p-MLC). Experimental data from Western blot analyses are presented to offer a clear, quantitative comparison. Detailed protocols are included to facilitate the replication of these findings.
The Rho/ROCK/MLC Signaling Pathway and Inhibitor Intervention
The Rho-associated coiled-coil containing protein kinase (ROCK) is a crucial downstream effector of the small GTPase RhoA. The activation of the Rho/ROCK pathway plays a significant role in regulating cellular contraction, motility, and adhesion. A key substrate of ROCK is the Myosin Phosphatase Target Subunit 1 (MYPT1), which, upon phosphorylation by ROCK, leads to the inhibition of Myosin Light Chain Phosphatase (MLCP). This inhibition results in a net increase in the phosphorylation of the Myosin Light Chain (MLC) at Serine 19, promoting stress fiber formation and cellular contraction.
ROCK inhibitors, such as this compound, exert their effects by directly inhibiting the kinase activity of ROCK, thereby preventing the downstream phosphorylation of its substrates. This leads to the activation of MLCP, dephosphorylation of MLC, and subsequent reduction in cellular contractility. The diagram below illustrates this signaling cascade and the points of intervention for various ROCK inhibitors.
A Comparative Guide to ROCK Inhibitors: Y-33075 versus Fasudil
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors: Y-33075 and fasudil. The information presented herein is curated from publicly available experimental data to assist researchers in making informed decisions for their specific applications.
Introduction to ROCK Inhibition
The Rho-associated kinases (ROCK1 and ROCK2) are serine/threonine kinases that play a crucial role in regulating the actin cytoskeleton.[1] They are key effectors of the small GTPase RhoA and are involved in a multitude of cellular processes, including cell adhesion, migration, proliferation, and smooth muscle contraction.[1][2] Dysregulation of the ROCK signaling pathway has been implicated in various pathological conditions, including cardiovascular diseases, neurodegenerative disorders, and cancer, making ROCK an attractive therapeutic target.[1][3]
This compound and fasudil are two widely studied small molecule inhibitors of ROCK. While both compounds effectively block ROCK activity, they exhibit distinct profiles in terms of potency, selectivity, and pharmacokinetic properties. This guide aims to provide a detailed, data-driven comparison to highlight these differences.
Chemical and Physical Properties
A fundamental understanding of the chemical properties of this compound and fasudil is essential for their application in experimental settings.
| Property | This compound | Fasudil |
| Chemical Structure | (Image of this compound structure) | (Image of Fasudil structure) |
| IUPAC Name | (R)-4-(1-aminoethyl)-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide | 5-(1,4-diazepane-1-sulfonyl)isoquinoline |
| Molecular Formula | C16H16N4O | C14H17N3O2S |
| Molecular Weight | 280.33 g/mol | 291.37 g/mol |
| Synonyms | Y-39983 | HA-1077, AT-877 |
In Vitro Potency and Selectivity
The potency and selectivity of an inhibitor are critical parameters that dictate its utility in both in vitro and in vivo studies. The following tables summarize the available data for this compound and fasudil.
Table 2.1: Potency against ROCK Isoforms
| Compound | Target | Assay Type | Value | Reference |
| This compound | ROCK | IC50 | 3.6 nM | [4] |
| Fasudil | ROCK1 | Ki | 0.33 µM | |
| ROCK2 | IC50 | 0.158 µM |
Note: Direct comparative studies of this compound and fasudil on ROCK1 and ROCK2 under identical experimental conditions are limited. The provided data is collated from different sources.
Table 2.2: Selectivity Profile against Other Kinases
| Compound | Kinase | Assay Type | Value (µM) | Reference |
| This compound | PKC | IC50 | 0.42 | [4] |
| CaMKII | IC50 | 0.81 | [4] | |
| Fasudil | PKA | Ki | 1.6 | [5] |
| PKG | Ki | 1.6 | [5] | |
| PKC | Ki | 3.3 | [5] | |
| MLCK | Ki | 36 | [5] |
Cellular Activity
The efficacy of ROCK inhibitors in cellular assays provides valuable insights into their biological effects.
Table 3.1: Effect on Cell Contraction
| Compound | Cell Type | Assay | Effective Concentration | Reference |
| This compound | Human Hepatic Stellate Cells (TWNT-4) | Collagen Gel Contraction | Significant inhibition at 100 nM, 1 µM, and 10 µM | [6] |
| Fasudil | Canine Basilar Artery Strips | KCl, PGF2α, or U-46619-induced contraction | Concentration-dependent relaxation |
This compound has been shown to be approximately 10-fold more potent than the related inhibitor Y-27632 in inhibiting the contraction of hepatic stellate cells.[6]
Table 3.2: Effect on Cell Migration
| Compound | Cell Type | Assay | Effect | Reference |
| This compound | Human Hepatic Stellate Cells (TWNT-4) | Wound Healing Assay | Increased migration at 1 µM; decreased migration at 10 µM | [6] |
| Fasudil | Tumor Cells | Not specified | Inhibition of tumor cell migration | [7] |
Pharmacokinetics
Pharmacokinetic properties determine the absorption, distribution, metabolism, and excretion of a compound in vivo.
| Compound | Species | Administration | Key Findings | Reference |
| Fasudil | Rats | Oral, IV | Dose-dependent pharmacokinetics between 2-6 mg/kg. Significant gender differences in bioavailability and excretion. | [8] |
| Dogs | Oral, IV | No gender difference in absolute bioavailability after single or repeated administrations. | [8] | |
| Humans | Oral, IV | Oral administration results in low systemic concentrations of fasudil due to a pronounced first-pass effect, but its active metabolite, hydroxyfasudil, shows good systemic availability.[9] Elimination half-life of fasudil is 0.76 hours, while the active metabolite hydroxyfasudil has a half-life of 4.66 hours.[10] | [9][10] |
Signaling Pathway and Experimental Workflows
Visual representations of the ROCK signaling pathway and typical experimental workflows can aid in understanding the mechanism of action and experimental design.
Caption: The ROCK signaling pathway.
Caption: Workflow for a cell contraction assay.
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are representative protocols for key experiments involving ROCK inhibitors.
In Vitro Kinase Assay (General Protocol)
This protocol describes a general method for determining the inhibitory activity of compounds against ROCK in a cell-free system.
Materials:
-
Recombinant active ROCK protein
-
Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
Substrate (e.g., Myosin Phosphatase Target Subunit 1, MYPT1)
-
ATP (e.g., [γ-32P]ATP for radiometric assay, or unlabeled ATP for ELISA-based assays)
-
Test compounds (this compound, fasudil) at various concentrations
-
96-well plates
-
Phosphocellulose paper or ELISA plate pre-coated with substrate
-
Scintillation counter or plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase buffer.
-
In a 96-well plate, add the kinase buffer, recombinant ROCK enzyme, and the test compound or vehicle control.
-
Initiate the reaction by adding ATP and the substrate.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction (e.g., by adding a stop solution like 3% phosphoric acid for radiometric assays).
-
For radiometric assays, spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated [γ-32P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
For ELISA-based assays, transfer the reaction mixture to an ELISA plate pre-coated with the substrate. After incubation and washing steps, detect the phosphorylated substrate using a specific antibody and a secondary antibody conjugated to a detectable enzyme (e.g., HRP).[11]
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Contraction Assay
This assay measures the ability of cells to contract a collagen matrix, a process largely dependent on ROCK activity.
Materials:
-
Cells cultured to confluence (e.g., fibroblasts, hepatic stellate cells)
-
Collagen type I solution
-
Cell culture medium
-
24-well plates
-
Sterile spatula or pipette tip
-
Imaging system and analysis software
Procedure:
-
Harvest and resuspend cells in serum-free medium.
-
Prepare a cell-collagen mixture by combining the cell suspension with a neutralized collagen solution on ice.
-
Dispense the cell-collagen mixture into 24-well plates and allow it to polymerize at 37°C.
-
After polymerization, add cell culture medium containing the desired concentrations of this compound, fasudil, or vehicle control to each well.
-
Incubate the plates for 24-48 hours.
-
Gently detach the collagen gels from the sides of the wells using a sterile spatula.
-
Capture images of the gels at specified time points.
-
Measure the area of each gel using image analysis software.
-
Calculate the percentage of contraction relative to the initial gel area. A decrease in contraction indicates inhibition of ROCK activity.[6]
Wound Healing (Scratch) Assay for Cell Migration
This assay assesses the effect of ROCK inhibitors on the collective migration of a cell monolayer.
Materials:
-
Cells cultured to a confluent monolayer in 6-well plates
-
Sterile 200 µL pipette tip or a specialized scratch tool
-
Cell culture medium with reduced serum
-
Test compounds (this compound, fasudil) at various concentrations
-
Microscope with a camera
Procedure:
-
Culture cells to form a confluent monolayer in 6-well plates.
-
Create a "wound" or "scratch" in the monolayer using a sterile pipette tip.
-
Wash the cells with PBS to remove detached cells.
-
Replace the medium with fresh medium containing reduced serum and the test compounds or vehicle control.
-
Capture images of the scratch at time 0 and at subsequent time points (e.g., every 8-12 hours) until the wound in the control wells is nearly closed.
-
Measure the width of the scratch at multiple points for each condition and time point.
-
Calculate the percentage of wound closure over time. An inhibition or alteration of wound closure indicates an effect on cell migration.
Conclusion
Both this compound and fasudil are valuable tools for studying the physiological and pathological roles of the ROCK signaling pathway. This compound emerges as a highly potent ROCK inhibitor with an IC50 in the low nanomolar range, making it particularly suitable for in vitro studies requiring high specificity and potency. Fasudil, while less potent than this compound, is a clinically approved drug with a well-characterized pharmacokinetic and safety profile in humans, rendering it a valuable compound for translational and in vivo research.[9]
The choice between this compound and fasudil will ultimately depend on the specific experimental context, including the desired potency, the importance of selectivity, and whether the study is conducted in vitro or in vivo. Researchers should carefully consider the data presented in this guide to select the most appropriate inhibitor for their research needs.
References
- 1. Rho-kinase inhibitors as therapeutics: from pan inhibition to isoform selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advantages of Rho-associated kinases and their inhibitor fasudil for the treatment of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Role of Rho-associated kinases and their inhibitor fasudil in neurodegenerative diseases [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. The non-selective Rho-kinase inhibitors Y-27632 and this compound decrease contraction but increase migration in murine and human hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Rho kinase inhibitor fasudil inhibits tumor progression in human and rat tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Absorption, tissue disposition, and excretion of fasudil hydrochloride, a RHO kinase inhibitor, in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SAFE-ROCK: A Phase I Trial of an Oral Application of the ROCK Inhibitor Fasudil to Assess Bioavailability, Safety, and Tolerability in Healthy Participants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fasudil - Wikipedia [en.wikipedia.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Y-33075 Outperforms H-1152 in Neuroprotection: A Comparative Analysis for Researchers
For Immediate Release
[City, State] – [Date] – In the landscape of neuroprotective agent development, particularly for retinal neurodegenerative diseases like glaucoma, two Rho-kinase (ROCK) inhibitors, Y-33075 and H-1152, have emerged as subjects of significant interest. A comprehensive review of available data indicates that this compound demonstrates markedly superior neuroprotective and anti-inflammatory effects compared to H-1152 in preclinical models. This guide provides a detailed comparison of their performance, supported by experimental data, to inform researchers and drug development professionals in their pursuit of novel neuroprotective strategies.
Executive Summary
Studies directly comparing this compound and H-1152 in an ex vivo retinal explant model of optic nerve axotomy have shown that this compound significantly enhances the survival of retinal ganglion cells (RGCs), the primary neurons affected in glaucoma. In contrast, H-1152 did not exhibit a significant neuroprotective effect in the same model.[1] Furthermore, this compound was found to possess potent anti-inflammatory properties, a crucial aspect of neuroprotection, by reducing microglial activation and the expression of pro-inflammatory markers.
Quantitative Data Summary
The following table summarizes the key quantitative findings from a comparative study on the neuroprotective effects of this compound and H-1152 on RGC survival in a rat retinal explant model.
| Compound | Concentration | RGC Survival (cells/field) vs. Control | Statistical Significance (p-value) |
| This compound | 50 µM | 592.5 ± 23.86 | < 0.0001 |
| H-1152 | 100 µM | Not significantly different from control | Not Significant |
| Control | - | 392.4 ± 22.23 | - |
Data adapted from a study on rat retinal explants at Day 4 ex vivo.[1]
Mechanism of Action and Signaling Pathways
Both this compound and H-1152 exert their effects by inhibiting Rho-associated coiled-coil containing protein kinase (ROCK). The Rho/ROCK signaling pathway is a critical regulator of various cellular processes, including apoptosis, axonal regeneration, and inflammation.[2][3] Inhibition of ROCK is believed to confer neuroprotection through multiple downstream mechanisms:
-
Inhibition of Apoptosis: ROCK activation is implicated in the execution phase of apoptosis. By inhibiting ROCK, both this compound and H-1152 can potentially suppress apoptotic signaling cascades in neurons.[3][4]
-
Promotion of Neuronal Survival: The ROCK pathway can negatively regulate the pro-survival PI3K/Akt signaling pathway by activating PTEN.[2][5] Inhibition of ROCK can therefore lead to the enhancement of Akt-mediated survival signals.
-
Modulation of Cytoskeletal Dynamics: ROCK phosphorylates and activates LIM kinase (LIMK), which in turn phosphorylates and inactivates cofilin, an actin-depolymerizing protein.[2][6] This leads to the stabilization of actin filaments. While crucial for some cellular functions, in the context of neuronal injury, this pathway can contribute to growth cone collapse and inhibit axonal regeneration. By inhibiting ROCK, these compounds can potentially promote a more permissive environment for neuronal repair.
The superior efficacy of this compound may be attributed to its higher potency. This compound has been shown to be a more potent ROCK inhibitor than H-1152.[7]
Signaling Pathway of ROCK-Mediated Neuronal Apoptosis and Neuroprotection by this compound/H-1152
References
- 1. Evaluation of Rho kinase inhibitor effects on neuroprotection and neuroinflammation in an ex-vivo retinal explant model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What Is the Role of the Rho-ROCK Pathway in Neurologic Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rho Kinase Proteins—Pleiotropic Modulators of Cell Survival and Apoptosis | Anticancer Research [ar.iiarjournals.org]
- 4. Rho kinase in the regulation of cell death and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 5. embopress.org [embopress.org]
- 6. Cofilin phosphorylation by LIM-kinase 1 and its role in Rac-mediated actin reorganization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The non-selective Rho-kinase inhibitors Y-27632 and this compound decrease contraction but increase migration in murine and human hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Landscape of ROCK Inhibition: A Comparative Guide to Alternatives for Y-33075
For researchers and drug development professionals investigating the multifaceted roles of Rho-associated coiled-coil containing protein kinases (ROCK), the small molecule inhibitor Y-33075 has been a valuable tool. Known for its potency and selectivity, this compound has advanced our understanding of ROCK signaling in various physiological and pathological processes. However, the pursuit of scientific discovery and therapeutic innovation necessitates a comprehensive understanding of the available alternatives. This guide provides an objective comparison of this compound with other small molecule ROCK inhibitors, supported by experimental data, to aid in the selection of the most appropriate tool for your research needs.
The Central Role of the RhoA/ROCK Signaling Pathway
The RhoA/ROCK signaling pathway is a critical regulator of cellular functions, including stress fiber formation, cell adhesion, motility, and contraction. Dysregulation of this pathway is implicated in a range of diseases, from glaucoma and cardiovascular disease to cancer and neurological disorders. Small molecule inhibitors targeting ROCK are therefore of significant interest for both basic research and clinical applications.
Caption: The RhoA/ROCK signaling cascade and the point of intervention for this compound and its alternatives.
Performance Comparison of this compound and Key Alternatives
The following tables summarize the quantitative data for this compound and its prominent alternatives: Y-27632, Fasudil, Ripasudil, and Netarsudil.
Table 1: Potency and Selectivity of ROCK Inhibitors
| Compound | Target | IC50 (nM) | Selectivity Notes |
| This compound | ROCK2 | 3.6[1][2] | More potent than Y-27632. Also inhibits PKC (IC50 = 420 nM) and CaMKII (IC50 = 810 nM).[1][2] |
| Y-27632 | ROCK1 | 140[3] | A widely used ROCK inhibitor, often serving as a benchmark. Also inhibits PKC (IC50 = 9.0 µM) and CaMKII (IC50 = 26 µM).[1] |
| Fasudil | ROCK | - | Clinically approved in Japan and China.[3][4][5] Considered less potent than Y-27632.[4] |
| Ripasudil | ROCK | - | Approved for glaucoma treatment in Japan.[5][6] |
| Netarsudil | ROCK1/ROCK2 | - | Approved for glaucoma treatment in the US.[3][7] Its active metabolite, AR-13503, is a potent ROCK inhibitor.[8] |
Table 2: Comparative Efficacy in Cellular Assays
| Compound | Assay | Cell Type | Key Findings |
| This compound | Collagen Gel Contraction | Human & Murine Hepatic Stellate Cells (HSCs) | Demonstrated a 10-fold higher potency in inhibiting contraction compared to Y-27632.[9][10] |
| Y-27632 | Collagen Gel Contraction | Human & Murine Hepatic Stellate Cells (HSCs) | Significantly reduced contraction, but at higher concentrations than this compound.[10] |
| This compound | Proliferation (BrdU Assay) | Human Hepatic Stellate Cells (TWNT-4) | Significantly decreased proliferation at concentrations of 100 nM, 1 µM, and 10 µM.[10][11] |
| Y-27632 | Proliferation (BrdU Assay) | Human Hepatic Stellate Cells (TWNT-4) | Significantly decreased proliferation at concentrations of 1 µM and above.[10][11] |
| Netarsudil | Intraocular Pressure (IOP) Reduction | Glaucoma Patients | Superior to Ripasudil in reducing mean diurnal IOP at Week 4.[12] |
| Ripasudil | Intraocular Pressure (IOP) Reduction | Glaucoma Patients | Effective in lowering IOP, but to a lesser extent than Netarsudil in a head-to-head study.[12] |
Experimental Methodologies
To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental protocols for key assays are provided below.
Kinase Inhibition Assay (for IC50 determination)
This assay quantifies the ability of a compound to inhibit the activity of a specific kinase.
Caption: A generalized workflow for determining the IC50 of a kinase inhibitor.
Protocol:
-
Reaction Setup: A typical reaction mixture contains the purified target kinase (e.g., ROCK2), a specific substrate (e.g., a peptide substrate), ATP (often radiolabeled [γ-³²P]ATP), and a suitable buffer.
-
Inhibitor Addition: The test compounds are serially diluted and added to the reaction mixture.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a defined period to allow for kinase activity.
-
Reaction Termination: The reaction is stopped, often by adding a solution like phosphoric acid.
-
Signal Detection: The amount of phosphorylated substrate is quantified. In the case of radiolabeled ATP, this can be done by capturing the phosphorylated substrate on a filter and measuring the incorporated radioactivity.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Cell Contraction Assay (Collagen Gel)
This assay measures the ability of cells to contract a 3D collagen matrix, a process largely dependent on the actin-myosin cytoskeleton regulated by ROCK.
Protocol:
-
Cell Seeding: Cells, such as hepatic stellate cells, are suspended in a neutralized collagen solution.
-
Gel Polymerization: The cell-collagen mixture is dispensed into a multi-well plate and allowed to polymerize at 37°C.
-
Inhibitor Treatment: Once the gels have solidified, they are gently detached from the well sides, and culture medium containing the test inhibitors at various concentrations is added.
-
Incubation and Imaging: The plates are incubated, and the area of the collagen gel is measured at different time points (e.g., 24 hours) using an imaging system.
-
Data Analysis: The degree of contraction is calculated as the percentage decrease in the gel area compared to the initial area.
Cell Proliferation Assay (BrdU Incorporation)
This assay assesses the rate of cell proliferation by measuring the incorporation of bromodeoxyuridine (BrdU), a synthetic analog of thymidine, into newly synthesized DNA.
Protocol:
-
Cell Seeding and Treatment: Cells are seeded in a multi-well plate and treated with the ROCK inhibitors for a specified duration (e.g., 24 hours).
-
BrdU Labeling: BrdU is added to the culture medium, and the cells are incubated for a further period (e.g., 2-4 hours) to allow for its incorporation into the DNA of proliferating cells.
-
Fixation and Detection: The cells are fixed, and the incorporated BrdU is detected using a specific antibody conjugated to an enzyme (e.g., peroxidase).
-
Signal Measurement: A substrate for the enzyme is added, and the resulting colorimetric or fluorescent signal is measured using a plate reader.
-
Data Analysis: The signal intensity, which is proportional to the amount of BrdU incorporated and thus the rate of cell proliferation, is compared between treated and untreated cells.
Concluding Remarks
This compound stands out as a highly potent ROCK inhibitor, particularly when compared to the widely used Y-27632.[1][9] For studies requiring maximal ROCK inhibition at low nanomolar concentrations, this compound remains a prime candidate. However, the choice of inhibitor should be guided by the specific experimental context.
-
Y-27632 , while less potent, has a vast body of literature supporting its use, making it a reliable benchmark.
-
Fasudil presents a cost-effective alternative, particularly for applications in human pluripotent stem cell research where it has been shown to be a suitable replacement for Y-27632.[13][14]
-
Ripasudil and Netarsudil are clinically approved drugs for glaucoma, highlighting their efficacy and safety profiles in an ophthalmological context.[7][15][16] Their utility in other research areas warrants further investigation. Netarsudil, in particular, has demonstrated superior efficacy in clinical trials compared to Ripasudil for lowering intraocular pressure.[12]
Researchers should carefully consider the required potency, the existing literature for their specific application, and the cost-effectiveness when selecting a ROCK inhibitor. This guide provides a foundational dataset to inform these critical decisions, ultimately facilitating more robust and reproducible scientific outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Rho kinase inhibitor - Wikipedia [en.wikipedia.org]
- 4. Applications for ROCK kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Ripasudil hydrochloride hydrate: targeting Rho kinase in the treatment of glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Netarsudil: A new ophthalmic drug in the treatment of chronic primary open angle glaucoma and ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery and Preclinical Development of Netarsudil, a Novel Ocular Hypotensive Agent for the Treatment of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The non-selective Rho-kinase inhibitors Y-27632 and this compound decrease contraction but increase migration in murine and human hepatic stellate cells | PLOS One [journals.plos.org]
- 10. The non-selective Rho-kinase inhibitors Y-27632 and this compound decrease contraction but increase migration in murine and human hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.plos.org [journals.plos.org]
- 12. Phase 3 Clinical Trial Comparing the Safety and Efficacy of Netarsudil to Ripasudil in Patients with Primary Open-Angle Glaucoma or Ocular Hypertension: Japan Rho Kinase Elevated Intraocular Pressure Treatment Trial (J-ROCKET) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Rho-associated kinase inhibitor fasudil can replace Y-27632 for use in human pluripotent stem cell research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Rho-associated kinase inhibitor fasudil can replace Y-27632 for use in human pluripotent stem cell research - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Y-33075 vs. Pan-Kinase Inhibitors: A Comparative Guide to Kinase Specificity
For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount for interpreting experimental results and advancing therapeutic strategies. This guide provides a detailed comparison of the selective ROCK inhibitor, Y-33075, with two widely recognized pan-kinase inhibitors, staurosporine and sunitinib. We present quantitative data on their kinase inhibition profiles, detailed experimental methodologies, and visual representations of their mechanisms of action.
Executive Summary
This compound is a potent and highly selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). In stark contrast, pan-kinase inhibitors such as staurosporine and sunitinib exhibit broad activity across the human kinome. This guide will quantitatively demonstrate the profound difference in specificity between these classes of inhibitors, providing researchers with the data to make informed decisions when selecting tool compounds for their studies. While this compound offers precise targeting of the ROCK signaling pathway, staurosporine and sunitinib provide broad-spectrum kinase inhibition suitable for studies requiring widespread pathway blockade.
Data Presentation: Kinase Inhibition Profiles
The following tables summarize the inhibitory activity of this compound, staurosporine, and sunitinib against a panel of kinases. The data highlights the narrow target profile of this compound compared to the extensive inhibition patterns of the pan-kinase inhibitors.
Table 1: Kinase Inhibition Profile of this compound
| Kinase | IC50 (nM) | Fold Selectivity vs. ROCK2 |
| ROCK2 | 3.6 | 1 |
| PKC | 420 | 117 |
| CaMKII | 810 | 225 |
Note: A comprehensive kinome scan for this compound is not publicly available. The data presented reflects its high selectivity for ROCK over other tested kinases. One study notes that the affinity of this compound for ROCK is 200-2000 times higher than for other kinases.[1][2][3]
Table 2: Kinase Inhibition Profile of Staurosporine (Selected Targets)
| Kinase | Kd (nM) |
| SLK | 0.0 |
| LOK | 0.0 |
| CAMKK1 | 0.0 |
| SNARK | 0.1 |
| PHKG2 | 0.1 |
| CAMK2A | 0.2 |
| CAMKK2 | 0.2 |
| MST2 | 0.2 |
| MST1 | 0.2 |
| FLT3(R834Q) | 0.2 |
| TAOK3 | 0.2 |
| ROCK2 | 0.2 |
| PRKCE | 0.3 |
| ROCK1 | 0.3 |
| CAMK2D | 0.3 |
| EGFR(L858R,T790M) | 0.3 |
| LRRK2(G2019S) | 0.4 |
| KIT(D816H) | 0.4 |
| ... and numerous others |
Data sourced from a DiscoveRx KINOMEscan® platform screen. This table represents a small fraction of the kinases inhibited by staurosporine, demonstrating its broad activity.
Table 3: Kinase Inhibition Profile of Sunitinib (Selected Targets)
| Kinase | IC50 (nM) |
| PDGFRβ | 2 |
| VEGFR2 (Flk-1) | 80 |
| KIT | Potent Inhibition |
| FLT3 | Potent Inhibition |
| RET | Potent Inhibition |
| CSF1R | Potent Inhibition |
| ... and over 80 other kinases |
Sunitinib is a multi-targeted receptor tyrosine kinase inhibitor.[1][4][5] Carna Biosciences has published comprehensive profiling data for sunitinib against a panel of over 300 kinases, which can be accessed for a more detailed view of its selectivity.[5][6][7]
Experimental Protocols
The determination of kinase inhibitor potency and selectivity relies on robust biochemical assays. Below are detailed methodologies representative of those used to generate the data presented in this guide.
Biochemical Kinase Inhibition Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) or dissociation constant (Kd) of a compound against a purified kinase.
General Principles: These assays measure the enzymatic activity of a kinase by quantifying the transfer of a phosphate group from ATP to a substrate (peptide or protein). The effect of an inhibitor is measured by the reduction in this activity.
1. Radiometric Assays (e.g., for Staurosporine):
-
Materials:
-
Purified kinase
-
Kinase-specific substrate
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Assay buffer (e.g., 20mM MOPS, pH 7.2, 25mM β-glycerophosphate, 1mM sodium orthovanadate, 1mM DTT, 1mM CaCl₂)
-
Inhibitor compound (e.g., staurosporine) dissolved in DMSO
-
Phosphocellulose paper (e.g., P81)
-
Phosphoric acid wash solution
-
Scintillation cocktail and counter
-
-
Procedure:
-
Prepare a reaction mixture containing the kinase, substrate, and assay buffer.
-
Add serial dilutions of the inhibitor or DMSO (vehicle control) to the reaction mixture.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper. The phosphorylated substrate will bind to the paper.
-
Wash the paper with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify the amount of incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control and determine the IC50 value by fitting the data to a dose-response curve.
-
2. Mobility Shift Assay (MSA) (e.g., for Sunitinib):
-
Materials:
-
Purified kinase
-
Fluorescently labeled substrate
-
ATP
-
Assay buffer
-
Inhibitor compound (e.g., sunitinib) dissolved in DMSO
-
Microfluidic capillary electrophoresis system (e.g., LabChip)
-
-
Procedure:
-
Set up the kinase reaction with the enzyme, fluorescently labeled substrate, and inhibitor at various concentrations.
-
Start the reaction by adding ATP.
-
After incubation, stop the reaction.
-
Analyze the reaction mixture using a microfluidic system that separates the phosphorylated and unphosphorylated substrate based on their different electrophoretic mobilities.
-
The amount of product formation is quantified by measuring the fluorescence intensity of the two peaks.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
3. KINOMEscan® (Binding Assay) (e.g., for Staurosporine):
-
Principle: This is a competition binding assay that measures the ability of a compound to displace a proprietary, immobilized ligand from the ATP-binding site of a kinase.
-
Procedure:
-
Kinases are tagged with DNA and immobilized on a solid support.
-
The test compound is incubated with the immobilized kinase and a proprietary ligand.
-
The amount of kinase that remains bound to the solid support after washing is quantified using qPCR of the DNA tag.
-
The binding affinity (Kd) is determined from the dose-response curve of the compound.
-
Cell-Based Assays for ROCK Inhibition (e.g., for this compound)
Objective: To assess the functional effects of a ROCK inhibitor in a cellular context.
1. Cell Contraction Assay:
-
Materials:
-
Cell line (e.g., hepatic stellate cells)
-
Collagen gel matrix
-
This compound
-
-
Procedure:
-
Embed cells within a collagen gel matrix in a culture plate.
-
Treat the cells with different concentrations of this compound.
-
The gel is detached from the sides of the well to allow for contraction.
-
The area of the gel is measured at different time points. A decrease in gel area indicates cell contraction.
-
The inhibitory effect of this compound is quantified by comparing the gel area in treated versus untreated wells.[2][3][8][9]
-
2. Western Blot for Phosphorylated Myosin Light Chain (p-MLC):
-
Materials:
-
Cell line of interest
-
This compound
-
Lysis buffer
-
Antibodies against total MLC and phosphorylated MLC (a downstream target of ROCK)
-
-
Procedure:
-
Treat cells with this compound for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with antibodies against total MLC and p-MLC.
-
Detect the antibody binding using a secondary antibody and a detection reagent.
-
A decrease in the p-MLC signal relative to total MLC indicates ROCK inhibition.[3]
-
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the distinct mechanisms of action of this compound and the pan-kinase inhibitors.
Caption: this compound selectively inhibits ROCK, preventing downstream signaling that leads to cell contraction.
Caption: Staurosporine broadly inhibits kinases by competing with ATP for binding to the catalytic site.
Caption: Sunitinib inhibits multiple receptor tyrosine kinases, blocking several downstream signaling pathways.
Conclusion
The choice between a selective inhibitor like this compound and a pan-kinase inhibitor such as staurosporine or sunitinib depends entirely on the experimental question. This compound is an ideal tool for dissecting the specific roles of ROCK signaling, with minimal confounding effects from other kinase pathways. Conversely, staurosporine and sunitinib are powerful agents for inducing broad cellular responses like apoptosis or for studying the effects of inhibiting multiple signaling nodes simultaneously. The data and protocols provided in this guide are intended to assist researchers in making a well-informed selection of kinase inhibitors to achieve their specific research goals.
References
- 1. selleckchem.com [selleckchem.com]
- 2. The non-selective Rho-kinase inhibitors Y-27632 and this compound decrease contraction but increase migration in murine and human hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.plos.org [journals.plos.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. carnabio.com [carnabio.com]
- 6. Profiling Data ï¼Kinome Plot of 60 FDA Approved Kinase Inhibitors - Carna Biosciences, Inc. [carnabio.com]
- 7. carterra-bio.com [carterra-bio.com]
- 8. researchgate.net [researchgate.net]
- 9. The non-selective Rho-kinase inhibitors Y-27632 and this compound decrease contraction but increase migration in murine and human hepatic stellate cells | PLOS One [journals.plos.org]
Unraveling the Specificity of Y-33075: A Comparative Guide to Genetic Knockdowns for Cross-Validation
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological inhibitor Y-33075 with genetic knockdown approaches for studying the Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathway. By presenting supporting experimental data, detailed protocols, and clear visual representations, this guide serves as a valuable resource for validating on-target effects and dissecting the distinct roles of ROCK1 and ROCK2.
This compound is a potent and selective inhibitor of ROCK, a key downstream effector of the small GTPase RhoA. The RhoA-ROCK pathway plays a crucial role in regulating a wide array of cellular processes, including cytoskeletal dynamics, cell adhesion, migration, proliferation, and apoptosis.[1][2] Due to its involvement in various pathologies, ROCK has emerged as a significant therapeutic target. While small molecule inhibitors like this compound offer a powerful tool for probing ROCK function, cross-validation with genetic approaches is paramount to confirm on-target specificity and to distinguish the isoform-specific contributions of ROCK1 and ROCK2.
Data Presentation: Pharmacological Inhibition vs. Genetic Knockdown
The following tables summarize the comparative effects of this compound and genetic knockdowns of ROCK1 and ROCK2 on various cellular functions as reported in the literature. It is important to note that the effects of ROCK inhibition, both pharmacological and genetic, can be highly cell-type and context-dependent.
| Cellular Process | This compound (Pan-ROCK Inhibitor) | ROCK1 Knockdown (siRNA/shRNA) | ROCK2 Knockdown (siRNA/shRNA) | Supporting Evidence |
| Cell Contraction | Decreased | Decreased | Not always directly assessed, but pan-inhibition suggests a role. | This compound significantly reduces contraction in hepatic stellate cells.[1][2] ROCK1 is implicated in junctional tension.[3] |
| Cell Migration | Increased (in some cell types) | Reduced | Increased (in some cell types) | This compound increases migration in hepatic stellate cells.[1][2] ROCK1 knockdown reduces cell migration.[4] ROCK2 knockdown can enhance migration.[4] |
| Proliferation | Decreased | Decreased | Can be increased in some contexts. | This compound decreases proliferation in hepatic stellate cells.[1] ROCK1 knockdown reduces proliferation.[4] ROCK2 knockout can increase proliferation in a Down Syndrome model.[5][6] |
| Focal Adhesion & Stress Fibers | Reduced (similar to Y-27632) | Reduced | Enhanced | ROCK1 knockdown reduces focal adhesions.[1] ROCK2 knockdown can enhance stress fiber formation.[5] |
| Zonula Adherens Integrity | Disrupted (similar to Y-27632) | Disrupted | No significant effect | ROCK1, but not ROCK2, knockdown disrupts cadherin organization at the zonula adherens.[3] |
| Phospho-Myosin Light Chain (pMRLC) | Decreased | Decreased | No significant effect | This compound decreases pMRLC.[2] ROCK1 knockdown reduces pMRLC at the zonula adherens.[3] |
| Ciliogenesis | Promoted (via ROCK2 inhibition) | - | Promoted | A whole-genome siRNA screen identified ROCK2 as a negative modulator of ciliogenesis.[7][8] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of this compound and genetic knockdowns.
siRNA-mediated Knockdown of ROCK1 and ROCK2
This protocol is a generalized procedure based on common practices in the cited literature.[3]
-
Cell Culture: Plate cells (e.g., MCF-7, human glioblastoma cells) in appropriate growth medium to achieve 40-50% confluency on the day of transfection.[3][4]
-
siRNA Preparation: Resuspend lyophilized siRNA duplexes targeting ROCK1, ROCK2, or a non-targeting control sequence in RNase-free water to a stock concentration of 20 µM.
-
Transfection:
-
For a 6-well plate, dilute 50-100 pmol of siRNA into 250 µL of serum-free medium (e.g., Opti-MEM).
-
In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in 250 µL of serum-free medium according to the manufacturer's instructions.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow complex formation.
-
Add the 500 µL of the siRNA-lipid complex to the cells in each well containing 1.5 mL of fresh growth medium.
-
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.
-
Validation of Knockdown: Harvest the cells and assess the knockdown efficiency at the mRNA level using RT-qPCR and at the protein level using Western blotting with specific antibodies against ROCK1 and ROCK2.
Cell Contraction Assay (Collagen Gel Contraction)
This protocol is based on the methodology used to assess the effect of this compound on hepatic stellate cell contraction.[2]
-
Cell Preparation: Culture hepatic stellate cells to near confluency.
-
Collagen Gel Preparation: Prepare a collagen solution on ice by mixing type I collagen, 10x PBS, and sterile water. Neutralize the solution with 1M NaOH.
-
Embedding Cells: Trypsinize and resuspend the cells in serum-free medium. Mix the cell suspension with the neutralized collagen solution to a final cell density of 2.5 x 10^5 cells/mL.
-
Gel Polymerization: Pipette 500 µL of the cell-collagen mixture into each well of a 24-well plate and allow it to polymerize at 37°C for 30 minutes.
-
Treatment: After polymerization, gently detach the gels from the well sides. Add 1 mL of serum-free medium containing different concentrations of this compound or vehicle control to each well.
-
Image Acquisition: Capture images of the gels at 0 and 24 hours.
-
Data Analysis: Measure the area of the collagen gels using image analysis software (e.g., ImageJ). The degree of contraction is calculated as the percentage decrease in gel area over 24 hours.
Wound Healing (Migration) Assay
This assay is commonly used to assess cell migration.[2]
-
Cell Seeding: Seed cells in a 6-well plate and grow them to a confluent monolayer.
-
Creating the "Wound": Use a sterile 200 µL pipette tip to create a straight scratch across the cell monolayer.
-
Washing and Treatment: Gently wash the wells with PBS to remove detached cells. Add fresh medium containing this compound, or in the case of knockdown experiments, the appropriate medium for the transfected cells.
-
Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 4, 8, and 24 hours) using a microscope with a camera.
-
Data Analysis: Measure the width of the scratch at multiple points for each condition and time point. The migration rate can be quantified by the change in the open area over time.
Mandatory Visualization
The following diagrams illustrate the signaling pathways and experimental workflows discussed in this guide.
References
- 1. The non-selective Rho-kinase inhibitors Y-27632 and this compound decrease contraction but increase migration in murine and human hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Drug and siRNA screens identify ROCK2 as a therapeutic target for ciliopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Biochemical Assays for Determining Y-33075 IC50 Values for ROCK1 and ROCK2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of biochemical assays to measure the half-maximal inhibitory concentration (IC50) of Y-33075 for Rho-associated coiled-coil containing protein kinase 1 (ROCK1) and 2 (ROCK2). This compound is a potent and selective ROCK inhibitor, demonstrating greater potency than the commonly used inhibitor, Y-27632.[1][2][3][4][5][6][7][8][9] Understanding its specific activity against the two ROCK isoforms is crucial for its application in research and drug development.
This compound: Potency and Isoform Selectivity
This compound is recognized as a highly potent inhibitor of ROCK, with a reported IC50 value of 3.6 nM .[1][2][4][6][7] While it is often described as a pan-ROCK inhibitor, acting on both ROCK1 and ROCK2, specific IC50 values for each isoform are not always detailed in publicly available literature. One source specifies the IC50 for ROCK2 to be 3.6 nM, highlighting its selectivity for ROCK over other kinases like PKC and CaMKII.[1] However, a corresponding IC50 value for ROCK1 is not consistently reported.
For a comparative perspective, the table below summarizes the IC50 values of this compound and other commonly used ROCK inhibitors against both ROCK1 and ROCK2.
| Inhibitor | ROCK1 IC50 (nM) | ROCK2 IC50 (nM) |
| This compound | Not consistently reported | 3.6 [1] |
| Y-27632 | 140 - 220 | 140 - 220 |
| Fasudil | 330 (Ki) | 158 |
| H-1152 | Not specified | 12 |
| Ripasudil | 51 | 19 |
| GSK269962A | 1.6 | 4 |
| Belumosudil (KD025) | 24,000 | 105 |
Experimental Protocols for IC50 Determination
The determination of IC50 values for kinase inhibitors like this compound is routinely performed using in vitro kinase assays. These assays typically measure the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor. Two common and robust methods are the ADP-Glo™ Kinase Assay and the LANCE® Ultra TR-FRET Kinase Assay.
ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity.
Experimental Workflow:
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a 2X kinase buffer (e.g., 80mM Tris pH 7.5, 40mM MgCl₂, 0.2mg/mL BSA, 100µM DTT).
-
Prepare serial dilutions of this compound in the kinase buffer.
-
Prepare a solution containing the ROCK substrate (e.g., S6K synthetic peptide) and ATP in the kinase buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add 2 µL of the ROCK1 or ROCK2 enzyme solution.
-
Add 1 µL of the serially diluted this compound or vehicle control.
-
Initiate the reaction by adding 2 µL of the substrate/ATP mixture.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides the necessary components for a luciferase reaction to produce light.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Plot the luminescence signal against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
LANCE® Ultra TR-FRET Kinase Assay
This assay is based on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). It utilizes a europium (Eu) chelate-labeled antibody that recognizes the phosphorylated substrate and a ULight™-labeled peptide substrate. When the substrate is phosphorylated by the kinase, the antibody binds, bringing the Eu-chelate donor and the ULight™ acceptor into close proximity, resulting in a FRET signal.
Experimental Workflow:
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a 5X kinase buffer (e.g., 250 mM HEPES pH 7.5, 5 mM EGTA, 50 mM MgCl₂, 10 mM DTT, 0.05% Tween-20).
-
Prepare serial dilutions of this compound.
-
Prepare a mixture of ULight™-labeled substrate and ATP in kinase buffer.
-
Prepare the Eu-labeled anti-phospho-substrate antibody in LANCE Detection Buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the ROCK1 or ROCK2 enzyme solution.
-
Add 2.5 µL of the serially diluted this compound or vehicle control.
-
Initiate the reaction by adding 5 µL of the ULight™-substrate/ATP mixture.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection:
-
Stop the kinase reaction by adding 5 µL of EDTA solution.
-
Add 5 µL of the Eu-labeled antibody detection mixture to each well.
-
Incubate the plate at room temperature for 60 minutes to allow for antibody binding.
-
-
Data Analysis:
-
Read the TR-FRET signal (emission at 665 nm and 615 nm after excitation at 320 or 340 nm) using a compatible plate reader.
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
ROCK Signaling Pathway
The Rho-associated kinases (ROCK1 and ROCK2) are key downstream effectors of the small GTPase RhoA. The RhoA/ROCK pathway plays a crucial role in regulating various cellular processes, including cytoskeletal dynamics, cell adhesion, motility, and contraction.
This guide provides the necessary framework for researchers to design and execute experiments to determine the IC50 of this compound for ROCK1 and ROCK2, enabling a more precise understanding of its inhibitory profile and facilitating its use in further scientific investigation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abmole.com [abmole.com]
- 4. adooq.com [adooq.com]
- 5. The non-selective Rho-kinase inhibitors Y-27632 and this compound decrease contraction but increase migration in murine and human hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The non-selective Rho-kinase inhibitors Y-27632 and this compound decrease contraction but increase migration in murine and human hepatic stellate cells | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
Comparative Analysis of ROCK Inhibitors: Y-33075 and RKI-1447
A comprehensive guide for researchers, scientists, and drug development professionals on the biochemical and cellular characteristics of two prominent Rho-kinase (ROCK) inhibitors, Y-33075 and RKI-1447. This document provides a side-by-side comparison of their performance based on available experimental data, details key experimental methodologies, and visualizes relevant biological pathways and workflows.
Introduction
Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are serine/threonine kinases that play a crucial role in regulating the actin cytoskeleton. Their involvement in fundamental cellular processes such as contraction, adhesion, migration, and proliferation has made them attractive therapeutic targets for a range of diseases, including cancer, glaucoma, and cardiovascular disorders. This compound and RKI-1447 are two potent and selective small molecule inhibitors of ROCK that have been extensively characterized. This guide offers a comparative analysis of these two compounds to aid researchers in selecting the appropriate tool for their specific experimental needs.
Data Presentation: Quantitative Comparison of this compound and RKI-1447
The following table summarizes the key quantitative data for this compound and RKI-1447 based on published literature. It is important to note that these values were determined in separate studies and may not be directly comparable due to variations in experimental conditions.
| Parameter | This compound | RKI-1447 | Reference |
| Target(s) | ROCK | ROCK1, ROCK2 | [1] |
| IC50 (ROCK) | 3.6 nM | - | [1] |
| IC50 (ROCK1) | - | 14.5 nM | [2][3] |
| IC50 (ROCK2) | - | 6.2 nM | [2][3] |
| Binding Mode | Not explicitly stated | Type I Kinase Inhibitor (ATP-competitive) | [2] |
| Selectivity | Selective over PKC (IC50 = 420 nM) and CaMKII (IC50 = 810 nM) | Highly selective over AKT, MEK, and S6 kinase (no effect at 10 µM) | [2][4] |
| Cellular Effects | Reduces contraction, fibrogenesis, and proliferation in hepatic stellate cells.[5][6] Promotes neurite outgrowth and axonal regeneration.[7] | Inhibits cancer cell migration, invasion, and anchorage-independent growth.[2][4] Suppresses tumor growth in vivo.[2] | |
| In Vivo Efficacy | Reduces intraocular pressure in rabbits and monkeys.[7] | Inhibits mammary tumor growth in a transgenic mouse model.[2] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz.
Caption: The RhoA-ROCK signaling pathway and points of inhibition by this compound and RKI-1447.
Caption: A generalized experimental workflow for the comparative analysis of small molecule inhibitors.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.
Biochemical ROCK Kinase Assay (IC50 Determination)
Objective: To determine the in vitro potency of this compound and RKI-1447 in inhibiting ROCK1 and ROCK2 activity.
Materials:
-
Recombinant human ROCK1 and ROCK2 enzymes
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
ROCK substrate (e.g., long S6K substrate peptide)
-
This compound and RKI-1447 stock solutions (in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of this compound and RKI-1447 in kinase buffer.
-
Add 2.5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 5 µL of a solution containing the ROCK enzyme and substrate in kinase buffer to each well.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution in kinase buffer. The final concentrations of enzyme, substrate, and ATP should be at or near their respective Km values.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ Kinase Assay.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic equation.
Cellular Migration and Invasion Assays
Objective: To assess the effect of this compound and RKI-1447 on the migratory and invasive potential of cells.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
This compound and RKI-1447
-
Transwell inserts (8 µm pore size)
-
Matrigel (for invasion assay)
-
Cotton swabs
-
Methanol
-
Crystal violet staining solution
-
Microscope
Procedure:
Migration Assay:
-
Seed cells in a 6-well plate and allow them to reach 80-90% confluency.
-
Starve the cells in serum-free medium for 24 hours.
-
Resuspend the starved cells in serum-free medium containing various concentrations of this compound, RKI-1447, or DMSO.
-
Add 500 µL of medium with 10% FBS (chemoattractant) to the lower chamber of the Transwell plate.
-
Add 1 x 10^5 cells in 100 µL of the inhibitor-containing serum-free medium to the upper chamber of the Transwell insert.
-
Incubate for 24 hours at 37°C.
-
Remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with crystal violet for 15 minutes.
-
Wash the inserts with water and allow them to air dry.
-
Count the number of migrated cells in several random fields under a microscope.
Invasion Assay:
-
The protocol is similar to the migration assay, with the addition of a Matrigel coating on the Transwell insert.
-
Thaw Matrigel on ice and dilute it with cold serum-free medium.
-
Coat the upper surface of the Transwell inserts with 50 µL of the diluted Matrigel and incubate at 37°C for 4 hours to allow for polymerization.
-
Proceed with steps 2-11 of the migration assay protocol.
Anchorage-Independent Growth Assay (Soft Agar Assay)
Objective: To evaluate the effect of this compound and RKI-1447 on the ability of cells to grow in an anchorage-independent manner, a hallmark of transformation.
Materials:
-
Cancer cell line
-
Cell culture medium
-
Agar
-
This compound and RKI-1447
-
6-well plates
Procedure:
-
Prepare a 1.2% agar solution in water and a 2X concentrated cell culture medium.
-
To create the bottom layer, mix equal volumes of the 1.2% agar solution (melted and cooled to 42°C) and the 2X medium. Add 2 mL of this mixture to each well of a 6-well plate and allow it to solidify at room temperature.
-
Prepare a single-cell suspension of the cancer cells.
-
To create the top layer, mix the cells with 0.7% agar (melted and cooled to 42°C) in 1X medium containing various concentrations of this compound, RKI-1447, or DMSO.
-
Plate 1 mL of this cell-containing top agar layer onto the solidified bottom layer.
-
Incubate the plates at 37°C in a humidified incubator for 2-3 weeks, adding 100 µL of medium with inhibitors to the top of the agar every 3-4 days to prevent drying.
-
After the incubation period, stain the colonies with a solution of 0.005% crystal violet in methanol.
-
Count the number of colonies larger than a certain diameter (e.g., 50 µm) using a microscope.
In Vivo Tumor Growth Inhibition Assay
Objective: To assess the in vivo efficacy of this compound and RKI-1447 in inhibiting tumor growth in an animal model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line for xenograft
-
This compound and RKI-1447 formulated for in vivo administration
-
Vehicle control
-
Calipers
Procedure:
-
Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups (vehicle, this compound, RKI-1447).
-
Administer the compounds to the mice according to a predetermined dosing schedule (e.g., daily intraperitoneal injection).
-
Measure the tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (length x width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Compare the tumor growth rates between the different treatment groups to determine the efficacy of the inhibitors.
Conclusion
Both this compound and RKI-1447 are potent inhibitors of ROCK kinases with distinct reported potencies and selectivity profiles. This compound has shown significant promise in models of glaucoma and neuronal regeneration, while RKI-1447 has been extensively characterized for its anti-cancer properties, including inhibition of metastasis and in vivo tumor growth. The choice between these two inhibitors will depend on the specific research question and the biological context being investigated. The data and protocols presented in this guide provide a foundation for researchers to make informed decisions and design rigorous experiments to further elucidate the roles of ROCK signaling in health and disease.
References
- 1. The non-selective Rho-kinase inhibitors Y-27632 and this compound decrease contraction but increase migration in murine and human hepatic stellate cells | PLOS One [journals.plos.org]
- 2. RKI-1447 is a potent inhibitor of the Rho-associated ROCK kinases with anti-invasive and anti-tumor activities in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RKI-1447 - Wikipedia [en.wikipedia.org]
- 4. RKI-1447 is a potent inhibitor of the Rho-associated ROCK kinases with anti-invasive and antitumor activities in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The non-selective Rho-kinase inhibitors Y-27632 and this compound decrease contraction but increase migration in murine and human hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of Rho kinase inhibitor effects on neuroprotection and neuroinflammation in an ex-vivo retinal explant model - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Y-33075: A Laboratory Safety Guide
The proper disposal of research chemicals is paramount to ensuring laboratory safety and environmental protection. As Y-33075 is a potent and selective ROCK inhibitor, it must be treated as a hazardous chemical waste.[1] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the disposal procedures outlined below are based on established guidelines for managing hazardous laboratory chemicals and information from related compounds.[2][3][4] It is the responsibility of the user to treat this compound as potentially hazardous. An SDS for a similar ROCK inhibitor, Y-27632, indicates that related compounds can be harmful if swallowed, in contact with skin, or inhaled.[5]
Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure full compliance with local and federal regulations. [3]
Immediate Safety and Handling
Before beginning any disposal process, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
-
Eye Protection : Wear safety glasses with side shields or goggles.[6]
-
Protective Gloves : Use chemical-resistant gloves (e.g., nitrile).
-
Body Protection : A lab coat is required.
-
Handling : Do not eat, drink, or smoke when using this product. Wash hands and skin thoroughly after handling.[6]
Step-by-Step Disposal Protocol
The fundamental principle of laboratory waste management is the segregation of hazardous materials from the regular trash and sewer systems.[7][8] this compound waste must never be disposed of down the drain or in the regular trash.[9][10]
1. Waste Classification and Segregation
All materials contaminated with this compound must be classified as Hazardous Chemical Waste . Segregate waste into the following categories at the point of generation:
-
Solid Waste :
-
Expired or unused this compound powder.
-
Contaminated consumables (e.g., pipette tips, weighing paper, gloves, wipes).
-
Empty stock vials (unless triple-rinsed).
-
-
Liquid Waste :
-
Solutions containing this compound (e.g., from cell culture or assays).
-
Solvent rinses from contaminated glassware.
-
2. Solid Waste Disposal Procedure
-
Container : Place all solid waste into a designated, leak-proof hazardous waste container that can be securely sealed. The container must be compatible with the chemical.[7]
-
Labeling : The container must be clearly labeled with the words "Hazardous Waste " and the full chemical name "This compound ". List all other contaminated contents.[7]
-
Storage : Store the sealed container in a designated Satellite Accumulation Area (SAA) within the laboratory.[2][11]
3. Liquid Waste Disposal Procedure
-
Container : Use a designated, sealable, and leak-proof hazardous liquid waste container (e.g., a carboy). The container material must be compatible with the solvents used.[2]
-
Labeling : Clearly label the container with "Hazardous Waste " and list all chemical constituents, including solvents and their approximate percentages.[3]
-
Collection : Carefully pour liquid waste into the container.
-
Glassware Decontamination : To render an empty container non-hazardous, it must be triple-rinsed with a suitable solvent. The first two rinsates are considered hazardous and must be collected in the liquid hazardous waste container.[9]
-
Storage : Keep the liquid waste container tightly closed when not in use. Store it in a designated SAA, preferably within secondary containment to prevent spills.[2][11]
4. Requesting Waste Pickup
Once a waste container is full or has been accumulating for the maximum time allowed by your institution (e.g., 12 months), submit a chemical waste collection request to your EHS department.[2][9]
Summary of General Hazardous Waste Guidelines
The following table summarizes key quantitative guidelines for managing hazardous chemical waste in a laboratory setting, as established by institutional and regulatory standards.
| Guideline Parameter | Specification | Citation |
| Max. SAA Volume | 55 gallons of hazardous waste. | [2][3] |
| Max. Acutely Toxic Waste | 1 quart (liquid) or 1 kg (solid) of P-listed waste. | [2][3] |
| Aqueous Waste pH for Drain Disposal | Must be between 5.5 and 12.5 (Note: this compound should not be drain disposed regardless of pH). | [2][11] |
| Flash Point for Ignitable Waste | < 140°F (60°C). | [2][3] |
| Max. Accumulation Time | Containers can remain in an SAA for up to 12 months if volume limits are not exceeded. | [2][3] |
| Pickup Time After Full | Full containers must be removed by EHS within 3 calendar days. | [2][3] |
Experimental Protocols Referenced
This guide is a procedural plan for disposal and does not cite specific experimental protocols for the use of this compound. Methodologies for in-vitro and in-vivo use can be found in product documentation from suppliers or in relevant scientific literature.[1][12]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and required steps for the safe disposal of this compound waste streams.
Caption: Disposal workflow for this compound hazardous chemical waste.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. odu.edu [odu.edu]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 8. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 9. vumc.org [vumc.org]
- 10. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. medchemexpress.com [medchemexpress.com]
Personal protective equipment for handling Y-33075
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling of Y-33075, a potent and selective ROCK inhibitor. The following procedural guidance is designed to ensure the safe use of this compound in a laboratory setting, from initial handling to final disposal, building a foundation of trust in laboratory safety and chemical management.
Chemical and Safety Data
This compound is a selective Rho-associated kinase (ROCK) inhibitor, significantly more potent than its predecessor, Y-27632.[1] It is crucial to handle this compound with care, being mindful of its biological activity and potential hazards.
Chemical Properties:
| Property | Value |
| Synonyms | Y-39983 free base |
| CAS Number | 199433-58-4 |
| Molecular Formula | C₁₆H₁₆N₄O |
| Solubility | Soluble in DMSO |
Hazard Identification:
A Safety Data Sheet (SDS) for a related compound indicates the following hazards. Users should assume this compound presents similar risks.
| Hazard | Description |
| Acute Oral Toxicity | Harmful if swallowed. |
| Eye Irritation | Causes serious eye irritation. |
Personal Protective Equipment (PPE)
Due to its potency and hazardous nature, a stringent PPE protocol is mandatory when handling this compound in solid or solution form. The principles for handling potent compounds, such as some chemotherapy drugs, should be applied.
| PPE Item | Specifications | Rationale |
| Gloves | Double gloving with chemotherapy-rated nitrile or latex gloves is required. The inner glove should be tucked under the gown cuff, and the outer glove should extend over the cuff. | Prevents skin contact and absorption. Double gloving provides an extra layer of protection in case of a breach in the outer glove. |
| Lab Coat/Gown | A disposable, solid-front gown made of a low-permeability material (e.g., polyethylene-coated polypropylene) is required. | Protects skin and personal clothing from contamination. |
| Eye Protection | Chemical splash goggles are mandatory. A full-face shield should be worn over the goggles when there is a risk of splashing, such as during solution preparation or spill cleanup. | Protects eyes from splashes of the chemical, which is a known eye irritant. |
| Respiratory Protection | A NIOSH-approved N95 respirator or higher is required when handling the powdered form of this compound outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation. | Minimizes the risk of inhaling the potent compound. |
Operational Plan: Step-by-Step Handling Procedures
3.1. Preparation and Weighing (Solid Compound)
-
Designated Area: All handling of solid this compound must be conducted in a designated area within a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.
-
Decontamination: Before and after handling, decontaminate the work surface with an appropriate solvent (e.g., 70% ethanol) to inactivate any residual compound.
-
Weighing: Use a dedicated set of spatulas and weigh boats. Tare the analytical balance with the weigh boat before adding the compound.
-
Transfer: Carefully transfer the desired amount of this compound to a pre-labeled container within the hood.
-
Cleanup: After weighing, carefully clean the spatula and the balance with a solvent-dampened wipe. Dispose of all contaminated materials (weigh boats, wipes) as hazardous chemical waste.
3.2. Solution Preparation (in DMSO)
-
Solvent: this compound is soluble in DMSO. Use anhydrous, cell-culture grade DMSO for preparing stock solutions.
-
Procedure: In a chemical fume hood, add the appropriate volume of DMSO to the vial containing the pre-weighed this compound solid. Cap the vial securely and vortex until the solid is completely dissolved.
-
Aliquoting: To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.[2]
-
Labeling: Clearly label all vials with the compound name, concentration, solvent, date of preparation, and appropriate hazard symbols.
3.3. Storage
-
Solid Compound: Store in a tightly sealed container in a cool, dry, and dark place.
-
Stock Solutions: For long-term storage, store aliquots at -80°C (stable for up to 2 years). For short-term storage, -20°C is suitable (stable for up to 1 year).[2]
Spill Management Plan
Immediate and proper response to a spill is critical to prevent exposure and contamination.
4.1. Minor Spill (Contained within a chemical fume hood)
-
Alert: Notify others in the immediate area.
-
Containment: Use absorbent pads or a spill kit to contain the spill.
-
Cleanup:
-
Liquid Spill (in DMSO): Absorb the spill with an inert material (e.g., vermiculite, sand, or commercial absorbent pads). Do not use combustible materials like paper towels as the primary absorbent.
-
Solid Spill: Gently cover the spill with a damp paper towel to avoid raising dust.
-
-
Decontamination: After absorbing the bulk of the spill, decontaminate the area with a suitable solvent, followed by soap and water.
-
Waste Disposal: Place all cleanup materials into a sealed, labeled hazardous waste bag or container.
4.2. Major Spill (Outside of a chemical fume hood)
-
Evacuate: Immediately evacuate the area and alert others.
-
Isolate: Close the doors to the laboratory and prevent re-entry.
-
Notify: Contact the institution's Environmental Health and Safety (EHS) department and the laboratory supervisor immediately.
-
Cleanup: Do not attempt to clean up a major spill without proper training and equipment. Await the arrival of trained emergency response personnel.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: This includes empty vials, contaminated weigh boats, gloves, gowns, and any other disposable materials that have come into contact with this compound. Place these items in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused or unwanted solutions of this compound in DMSO should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour any amount of this compound solution down the drain.
-
Sharps: Needles and syringes used to handle this compound solutions must be disposed of in a designated sharps container for hazardous chemical waste.
-
Waste Pickup: Arrange for the disposal of all hazardous waste through your institution's EHS department.
Quantitative Data: In Vitro Inhibitory Activity
This compound is a potent inhibitor of ROCK and also shows activity against other kinases at higher concentrations.
| Target Kinase | This compound IC₅₀ | Y-27632 IC₅₀ (for comparison) |
| ROCK | 3.6 nM[1] | Not specified, but this compound is more potent. |
| PKC | 0.42 µM[1] | 9.0 µM[1] |
| CaMKII | 0.81 µM[1] | 26 µM[1] |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocol: Kinase Assay
The following is a generalized protocol for a kinase assay to determine the inhibitory activity of compounds like this compound, based on common methodologies.
Objective: To measure the 50% inhibitory concentration (IC₅₀) of this compound against a target kinase (e.g., ROCK).
Materials:
-
Recombinant human ROCK2 enzyme
-
Kinase buffer (e.g., 20 mM MOPS, pH 7.2, 10 mM MgCl₂, 5 mM DTT, 0.1 mg/mL BSA)
-
Substrate (e.g., Histone)
-
[γ-³²P]ATP
-
This compound stock solution (in DMSO)
-
Phosphoric acid
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Reaction Setup: In a 96-well plate, combine the ROCK2 enzyme, the substrate, and varying concentrations of this compound (or vehicle control - DMSO) in the kinase buffer.
-
Initiation: Start the kinase reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 20 minutes).
-
Termination: Stop the reaction by adding phosphoric acid.
-
Substrate Capture: Transfer a portion of the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter.
-
Washing: Wash the filter plate multiple times with phosphoric acid and then with water to remove unincorporated [γ-³²P]ATP.
-
Detection: Dry the filter plate and measure the radioactivity of each well using a liquid scintillation counter.
-
Data Analysis: The radioactivity counts are proportional to the kinase activity. Plot the percentage of kinase inhibition against the logarithm of the this compound concentration. The IC₅₀ value is determined by fitting the data to a sigmoidal dose-response curve.
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway
The diagram below illustrates the RhoA-ROCK signaling pathway and the point of inhibition by this compound. External signals activate G-protein coupled receptors (GPCRs), leading to the activation of RhoA. GTP-bound RhoA then activates ROCK, which in turn phosphorylates downstream targets like Myosin Light Chain (MLC), leading to cellular contraction and other cytoskeletal changes. This compound directly inhibits the kinase activity of ROCK.[2][3]
Caption: The RhoA-ROCK signaling pathway and inhibition by this compound.
Experimental Workflow
The following diagram outlines the general workflow for conducting a kinase inhibition assay as described in the protocol above.
Caption: General workflow for a radioactive kinase inhibition assay.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
